laminin alpha 3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
170834-93-2 |
|---|---|
Molecular Formula |
C9H8F2O |
Synonyms |
laminin alpha 3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Core of Laminin Alpha 3 (LAMA3) Gene Structure and Regulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Laminin Subunit Alpha 3 (LAMA3) gene, a critical component of the extracellular matrix, plays a pivotal role in tissue architecture, cell adhesion, migration, and signaling. Its protein product is a subunit of laminin-332 (formerly laminin-5), a key glycoprotein (B1211001) in the basement membranes of various epithelial tissues. Dysregulation of LAMA3 expression is implicated in a range of diseases, from the blistering skin disorder junctional epidermolysis bullosa to various cancers, making it a significant target for therapeutic intervention. This technical guide provides a comprehensive overview of the LAMA3 gene structure, its protein isoforms, and the complex regulatory mechanisms that govern its expression.
LAMA3 Gene and Protein Isoform Structure
The human LAMA3 gene is located on chromosome 18q11.2. Its intricate structure, characterized by alternative promoter usage and splicing, gives rise to multiple protein isoforms with distinct functional properties.
Quantitative Data on LAMA3 Gene and Protein Isoforms
| Feature | LAMA3 Gene | LAMA3A Isoform | LAMA3B Isoform |
| Chromosomal Location | 18q11.2 | - | - |
| Number of Exons | 76[1] | Encoded by exons 39-76[1] | Encoded by exons 1-38 and 40-76 (exon 39 is skipped) |
| Transcript Length | - | ~5.2 kb | ~10.0 kb |
| Open Reading Frame (ORF) | - | 5175 bp | 10002 bp |
| Number of Amino Acids | - | 1724[1] | 3333[1] |
| Calculated Molecular Weight | - | 190.3 kDa[1] | 366.3 kDa[1] |
| Promoter | - | Internal promoter within intron 38 | Upstream promoter |
Further alternative splicing of the LAMA3B transcript can lead to the LAMA3B1 and LAMA3B2 isoforms.[1][2]
Schematic of LAMA3 Gene Structure and Isoforms
Caption: Genomic organization of the LAMA3 gene and its major transcripts.
Regulation of LAMA3 Gene Expression
The expression of LAMA3 is tightly controlled by a complex interplay of signaling pathways, transcription factors, and epigenetic modifications.
Signaling Pathways
Several key signaling pathways converge to regulate LAMA3 transcription, often in a context-dependent manner.
Caption: Key signaling pathways regulating LAMA3 expression.
Transforming Growth Factor-beta (TGF-β) Signaling: The TGF-β pathway is a significant regulator of LAMA3 expression. TGF-β can activate the PI3K/Akt pathway, which in turn can modulate the activity of transcription factors that bind to the LAMA3 promoter.[3][4][5]
Phosphatidylinositol 3-kinase (PI3K)/Akt Signaling: This pathway plays a crucial role in cell survival and proliferation and has been shown to influence LAMA3 expression. Activation of PI3K and its downstream effector Akt can lead to the activation of transcription factors, such as AP-1, that drive LAMA3 transcription.[3][4][5]
Transcription Factors
A number of transcription factors have been identified that directly bind to the promoter regions of the LAMA3 gene to either activate or repress its transcription.
Activator Protein-1 (AP-1): The AP-1 transcription factor, a heterodimer typically composed of proteins from the Jun and Fos families, is a key activator of LAMA3A expression.[6] The LAMA3A promoter contains multiple AP-1 binding sites, and the cooperative binding of AP-1 to these sites is crucial for its epithelial-specific expression.[6]
Epigenetic Regulation
Epigenetic modifications, particularly DNA methylation, play a critical role in silencing LAMA3 expression in various pathological conditions, most notably in cancer.
Promoter Hypermethylation: The promoter region of the LAMA3 gene contains CpG islands, which are susceptible to hypermethylation. In several types of cancer, including breast and ovarian cancer, hypermethylation of the LAMA3 promoter has been shown to lead to the silencing of its expression.[1][6] This epigenetic inactivation is associated with increased tumor stage and size, suggesting a role for LAMA3 as a tumor suppressor in these contexts.[1][6]
Caption: Epigenetic silencing of LAMA3 by promoter hypermethylation.
Experimental Protocols
This section provides an overview of key experimental methodologies used to study the structure and regulation of the LAMA3 gene.
Quantitative Real-Time PCR (qRT-PCR) for LAMA3 Isoform Expression
This protocol allows for the specific quantification of LAMA3A and LAMA3B mRNA levels.
1. RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a suitable method (e.g., TRIzol reagent).
-
Synthesize first-strand cDNA using a reverse transcriptase kit with random hexamers or oligo(dT) primers.
2. Primer Design:
-
Design isoform-specific primers. For LAMA3A, the forward primer should be located in exon 39. For LAMA3B, the forward primer should be located in an earlier exon (e.g., exon 1 or 2). The reverse primer can be in a common downstream exon for both.
-
Example Primer Sequences (Human):
3. qRT-PCR Reaction:
-
Prepare a reaction mix containing cDNA, forward and reverse primers, and a SYBR Green master mix.
-
Perform the reaction on a real-time PCR system with the following cycling conditions:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of: 95°C for 15 seconds, 60°C for 1 minute.
-
Melt curve analysis to ensure product specificity.
-
4. Data Analysis:
-
Use the comparative Ct (ΔΔCt) method to determine the relative expression of each isoform, normalized to a stable housekeeping gene.
References
- 1. researchgate.net [researchgate.net]
- 2. medlineplus.gov [medlineplus.gov]
- 3. Signaling interplay between transforming growth factor-β receptor and PI3K/AKT pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Akt Modulates TGF-beta Activities: R&D Systems [rndsystems.com]
- 5. TGF-β promotes PI3K-AKT signaling and prostate cancer cell migration through the TRAF6-mediated ubiquitylation of p85α - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DNA conformation driven by AP-1 triggers cell-specific expression via a strong epithelial enhancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. origene.com [origene.com]
Laminin Alpha 3: A Comprehensive Technical Guide to Isoforms, Functions, and Signaling
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The laminin (B1169045) alpha 3 (LAMA3) subunit is a critical component of the extracellular matrix, forming the heterotrimeric laminin-332 (α3β3γ2), as well as laminin-311 and -321.[1][2] These glycoproteins are essential constituents of the basement membrane, playing a pivotal role in tissue architecture, cell adhesion, migration, and signal transduction. The LAMA3 gene gives rise to multiple protein isoforms through alternative promoter usage and post-translational proteolytic processing, each with distinct functional implications.[1][3] Dysregulation of LAMA3 expression and processing is implicated in numerous pathologies, including the blistering skin disease Junctional Epidermolysis Bullosa and the progression of various epithelial cancers.[4][5] This guide provides an in-depth analysis of LAMA3 isoforms, their molecular characteristics, diverse functions, associated signaling pathways, and the experimental methodologies employed for their study.
LAMA3 Gene and Protein Isoforms
The human LAMA3 gene, located on chromosome 18q11.2, is a complex genetic locus that produces distinct protein isoforms through two primary mechanisms: alternative promoter usage and post-secretory proteolytic processing.[1]
Transcript Variants
Alternative promoter usage results in two major transcripts, LAMA3A and LAMA3B.[1][2]
-
Laminin α3A (LAMA3A): This shorter transcript is expressed from a promoter within intron 38, encoding a protein of approximately 190 kDa.[1][2]
-
Laminin α3B (LAMA3B): A much longer transcript originating from a promoter upstream of exon 1, encoding a protein with a calculated molecular weight of 366 kDa.[1] A splice variant of this form, lacking exon 10, is known as laminin α3B2.[1]
Post-Translational Processing
After being secreted as part of the laminin-332 heterotrimer (a 460 kDa precursor protein), the laminin α3 chain undergoes significant extracellular proteolytic processing.[3][6] This maturation is crucial for its function, particularly in the assembly of stable anchoring structures like hemidesmosomes.[1][6]
-
Unprocessed α3 Chain: The initially secreted protein has a molecular weight of approximately 200 kDa.[3][4]
-
Processed α3 Chains: The 200 kDa precursor is cleaved to a 165 kDa form (α3p).[3][4] Further processing can generate a 145 kDa product.[3] This processing is essential, as only the matrix containing the processed α3A form is competent to induce hemidesmosome assembly.[1]
Data Summary: LAMA3 Isoforms
The following table summarizes the key quantitative data associated with the major LAMA3 protein isoforms.
| Isoform/Form | Origin | Molecular Weight (Calculated/Apparent) | Key Features |
| Laminin α3B | LAMA3B transcript | 366 kDa (calculated) | Full-length transcript product.[1] |
| Laminin α3A | LAMA3A transcript | 190 kDa (calculated) | Shorter transcript product from internal promoter.[1][2] |
| Unprocessed α3 | Secreted Precursor | ~200 kDa | Found in the unprocessed laminin-332 heterotrimer.[3][4] |
| Processed α3p | Proteolytic Cleavage | ~165 kDa | Major processed form; required for hemidesmosome assembly.[1][3][4] |
| Processed α3 | Proteolytic Cleavage | ~145 kDa | Further processed product.[3] |
| Laminin-332 | Heterotrimer | ~460 kDa | Precursor complex of α3, β3, and γ2 chains.[3] |
Functions of Laminin Alpha 3-Containing Laminins
Laminins containing the α3 subunit are multifunctional proteins that govern critical cellular behaviors, primarily through interaction with integrin receptors.
Cell Adhesion and Tissue Integrity
The primary function of laminin-332 is to maintain epithelial-mesenchymal cohesion.[6] It achieves this by forming a bridge between the cell and the underlying basement membrane through two major adhesion structures:
-
Hemidesmosomes: Laminin-332 interacts with α6β4 integrin, providing a stable anchor to the keratin (B1170402) cytoskeleton, which is essential for the integrity of skin and other epithelial tissues.[1]
-
Focal Adhesions: Through its interaction with α3β1 integrin, laminin-332 links to the actin cytoskeleton, playing a role in cell adhesion and signaling.[1]
Regulation of Cell Migration
Laminin-332 is a potent regulator of cell migration.[2] This function is highly context-dependent and influenced by the specific integrin engaged and the processing state of the α3 chain.
-
Pro-migratory signals are often associated with the interaction between laminin-332 and α3β1 integrin.[1][7]
-
Stable adhesion , which retards migration, is the classical role of the laminin-332 interaction with α6β4 integrin in hemidesmosomes.[1]
Role in Cancer Progression
LAMA3 expression is frequently dysregulated in cancer, with profound consequences for tumor progression.
-
Upregulation: In many cancers, such as pancreatic ductal adenocarcinoma (PDAC), high LAMA3 expression is correlated with increased metastatic potential and poor prognosis.[7][8][9]
-
Downregulation/Loss: Conversely, in some cutaneous squamous cell carcinomas (cSCC), the loss of the α3 chain is linked to a more invasive phenotype through the activation of ROCK signaling.[10][11]
Signaling Pathways
LAMA3-containing laminins transduce signals primarily through integrins α3β1 and α6β4, activating downstream pathways that control proliferation, survival, and motility.[5]
Integrin α6β4 Signaling Pathway
Binding of laminin-332 to α6β4 integrin on epithelial cells initiates a signaling cascade crucial for proliferation and migration. This interaction leads to the phosphorylation of the β4 integrin subunit's cytoplasmic domain, creating a docking site for the adaptor protein Shc. Phosphorylated Shc recruits the Grb2-SOS complex, which in turn activates the Ras-MAPK (Erk) and Rac-JNK pathways.[1]
Integrin α3β1 Signaling in Motility and Invasion
The interaction of laminin-332 with α3β1 integrin is a key driver of cell motility and invasion, particularly in cancer. This binding can trigger multiple downstream pathways. For instance, it can lead to the activation of the FAK/Src complex, which subsequently activates Rac1, promoting the formation of lamellipodia and cell migration.[7] In other contexts, this interaction activates Cdc42 and its effector PAK1 to enhance cell motility.[7]
Experimental Protocols and Methodologies
The study of LAMA3 isoforms and their functions requires a range of molecular and cellular biology techniques.
Analysis of LAMA3 Isoforms
Western Blotting for LAMA3 Processing: This method is used to identify the different processed forms of the LAMA3 protein based on their molecular weight.
-
Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 30-50 µg of protein lysate on an 8% SDS-polyacrylamide gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific to the laminin α3 chain.
-
Washing: Wash the membrane 3 times for 10 minutes each in TBST.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. The unprocessed (~200 kDa) and processed (~165 kDa) forms should be distinguishable.[10][11]
Investigating Protein-Protein Interactions
Co-Immunoprecipitation (Co-IP): Co-IP is used to confirm the interaction between LAMA3 and its binding partners (e.g., other laminin subunits, integrins).
-
Cell Lysis: Lyse cells with a non-denaturing lysis buffer (e.g., 1% NP-40 buffer with protease inhibitors) to preserve protein complexes.[12]
-
Pre-clearing: Incubate the lysate with Protein A/G beads for 1 hour at 4°C to reduce non-specific binding.[13]
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody against the bait protein (e.g., anti-LAMA3) overnight at 4°C. A control IgG is used in parallel.
-
Complex Capture: Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads and wash them 3-5 times with cold lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Analysis: Analyze the eluted proteins by Western blotting using an antibody against the suspected interacting protein (prey).
Functional Assays
Boyden Chamber Cell Migration Assay: This assay quantifies cell migration towards a chemoattractant or on an extracellular matrix substrate.[14][15]
References
- 1. Adhesion and Migration, the Diverse Functions of the Laminin α3 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adhesion and Migration, the Diverse Functions of the Laminin α3 Subunit | Plastic Surgery Key [plasticsurgerykey.com]
- 3. Laminin 332 processing impacts cellular behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Laminin, alpha 3 - Wikipedia [en.wikipedia.org]
- 6. Laminin 332 processing impacts cellular behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Laminin-332-Integrin Interaction: A Target For Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Correlation of laminin subunit alpha 3 expression in pancreatic ductal adenocarcinoma with tumor liver metastasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. academic.oup.com [academic.oup.com]
- 11. academic.oup.com [academic.oup.com]
- 12. creative-diagnostics.com [creative-diagnostics.com]
- 13. assaygenie.com [assaygenie.com]
- 14. merckmillipore.com [merckmillipore.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
The Guiding Hand: Unraveling Laminin Alpha 3 Signaling in Cell Migration
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Laminin (B1169045) alpha 3 (Lmα3), a crucial component of the heterotrimeric laminin-332 protein, is a key regulator of cell migration in both physiological and pathological contexts. Its interaction with cell surface receptors, primarily integrins, triggers a cascade of intracellular signaling events that orchestrate the complex machinery of cell movement. This technical guide provides an in-depth exploration of the core signaling pathways governed by laminin alpha 3 in cell migration. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a detailed overview of the molecular mechanisms, quantitative data from key studies, and standardized experimental protocols. The guide also features detailed diagrams of signaling pathways and experimental workflows to facilitate a deeper understanding of these intricate processes.
Introduction: The Role of this compound in the Extracellular Matrix
Laminins are a family of large glycoproteins that are major components of the basement membrane, a specialized extracellular matrix (ECM) that underlies epithelial and endothelial cells.[1] Laminin-332 (formerly known as laminin-5), composed of α3, β3, and γ2 chains, plays a pivotal role in cell adhesion, migration, and tissue organization.[1][2] The laminin α3 subunit is particularly significant as it contains the primary binding sites for integrin receptors, thereby initiating the signaling cascades that drive cell migration.[3]
The function of laminin-332 in cell migration is multifaceted and context-dependent. While the polymerized form of laminin-332 within the basement membrane provides stable adhesion, its soluble, unprocessed, or proteolytically cleaved forms are potent inducers of cell motility.[4][5] This dual role is critical in processes such as wound healing and, when dysregulated, in cancer cell invasion and metastasis.[6][7] Understanding the signaling pathways initiated by laminin α3 is therefore paramount for developing therapeutic strategies that target these processes.
Core Signaling Pathways in this compound-Mediated Cell Migration
The interaction of this compound with its cellular receptors, primarily the integrins α3β1 and α6β4, is the inaugural step in a complex network of signaling pathways that converge to regulate the actin cytoskeleton, cell polarity, and adhesive dynamics necessary for cell migration.[3][6][7]
Integrin-Mediated Activation of Focal Adhesion Kinase (FAK) and Src
Upon binding to laminin α3, integrins cluster and recruit a host of intracellular signaling proteins to form focal adhesions. A key early event is the autophosphorylation and activation of Focal Adhesion Kinase (FAK).[8] Activated FAK serves as a scaffold for the recruitment and activation of Src family kinases. The FAK/Src complex then phosphorylates numerous downstream substrates, including paxillin (B1203293) and p130Cas, creating a signaling hub that connects the ECM to the cell's migratory machinery.[8]
The PI3K/Akt Pathway: A Central Regulator of Cell Survival and Migration
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical downstream effector of laminin α3-integrin signaling. Activated FAK can recruit and activate PI3K, which in turn generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt (also known as Protein Kinase B).[8] Activated Akt promotes cell migration through various mechanisms, including the regulation of cytoskeletal dynamics and the transcription of genes involved in cell motility.[8]
The ERK/MAPK Pathway: Driving Proliferation and Motility
The Extracellular signal-Regulated Kinase (ERK)/Mitogen-Activated Protein Kinase (MAPK) pathway is another major signaling cascade activated by laminin α3. Ligation of integrins by laminin α3 can lead to the activation of the Ras-Raf-MEK-ERK cascade.[6] This can occur through FAK/Src-mediated activation of the Grb2-SOS complex, which acts as a guanine (B1146940) nucleotide exchange factor for Ras.[6] Activated ERK can phosphorylate a multitude of cytoplasmic and nuclear targets to promote cell migration, including cytoskeletal regulatory proteins and transcription factors.[6]
Rho Family GTPases: Orchestrating the Cytoskeleton
The Rho family of small GTPases, including Rac1, Cdc42, and RhoA, are master regulators of the actin cytoskeleton and are essential for cell migration. Laminin α3-integrin signaling plays a crucial role in the spatiotemporal activation of these GTPases.
-
Rac1 and Cdc42: The activation of Rac1 and Cdc42 is a key event downstream of laminin α3 engagement, leading to the formation of lamellipodia and filopodia, respectively – the protrusive structures at the leading edge of a migrating cell.[9] This activation is often mediated by the FAK/Src and PI3K pathways, which can recruit and activate Guanine nucleotide Exchange Factors (GEFs) for Rac1 and Cdc42.[9]
-
RhoA: The role of RhoA in laminin-mediated migration is more complex. While RhoA is often associated with the formation of stress fibers and focal adhesions at the cell rear, its activity must be carefully regulated. In some contexts, laminin α3 signaling can lead to the localized suppression of RhoA activity at the leading edge to allow for protrusion.
The intricate interplay and crosstalk between these pathways ultimately determine the migratory response of a cell to its laminin α3-rich environment.
Quantitative Data on this compound-Mediated Cell Migration
The following tables summarize quantitative data from various studies investigating the impact of this compound and its signaling pathways on cell migration.
| Parameter | Cell Type | Condition | Fold Change/Percentage Change | Reference |
| Cell Migration Speed | Keratinocytes | α3-integrin deficient | Increased velocity and persistence | [10] |
| Cell Migration | Melanoma Cells | Anti-α3 integrin antibody (P1B5) | Inhibition of migration toward laminin | [3] |
| Rac1 Activity | MDCK Cells | Collagen overlay (activates β1 integrin) | ~3-fold increase in GTP-Rac1 | [11] |
| MAPK Phosphorylation | Alveolar Epithelial Cells | Function-blocking antibodies to laminin α3 | ~40% decrease in MAPK phosphorylation | [6] |
| Integrin α3β1 Binding | Keratinocytes | Polymerized Laminin-332 Matrix vs. Purified Laminin-332 | ~3-fold higher binding to matrix | [12] |
Table 1: Quantitative Analysis of Cell Migration and Signaling in Response to Laminin α3 Pathway Modulation.
| Parameter | Cell Line | Condition | Observation | Reference |
| FAK Phosphorylation (Tyr397) | Human Melanocytes | Adhesion to Laminin-332 | Enhanced tyrosyl phosphorylation | [8] |
| ERK Activation | Keratinocytes | Adhesion to Laminin-5 via α3β1 integrin | Activation of FAK and ERK | [13] |
| Cell Adhesion | Human Melanocytes | Adhesion to Laminin-332 vs. other ECMs | Most effective attachment and spreading on Laminin-332 | [8] |
| Cell Motility | Cutaneous Squamous Carcinoma Cells | Knockdown of laminin α3 chain | Increased cell motility | [14] |
Table 2: Impact of this compound on Key Signaling Events and Cellular Behaviors.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound-mediated cell migration.
Wound Healing (Scratch) Assay
This assay is used to study collective cell migration in a two-dimensional context.
Protocol:
-
Cell Seeding: Plate cells in a 6-well plate and culture until they form a confluent monolayer.
-
Scratch Creation: Create a "scratch" in the monolayer using a sterile p200 pipette tip.
-
Washing: Gently wash the well with phosphate-buffered saline (PBS) to remove detached cells.
-
Incubation: Add fresh culture medium, with or without experimental treatments (e.g., inhibitors, antibodies).
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 6-12 hours) using a phase-contrast microscope.
-
Analysis: Measure the area or width of the scratch at each time point using image analysis software (e.g., ImageJ). The rate of wound closure is calculated as the change in area over time.
Transwell Migration/Invasion Assay
This assay measures the chemotactic migration of cells through a porous membrane. For invasion assays, the membrane is coated with a basement membrane extract (e.g., Matrigel).
Protocol:
-
Chamber Preparation: For invasion assays, coat the upper surface of an 8.0 µm pore size Transwell insert with a thin layer of Matrigel and allow it to solidify. For migration assays, no coating is necessary.
-
Cell Seeding: Resuspend serum-starved cells in serum-free medium and add them to the upper chamber of the Transwell insert.
-
Chemoattractant: In the lower chamber, add medium containing a chemoattractant (e.g., fetal bovine serum or purified laminin-332).
-
Incubation: Incubate the plate for a period sufficient for cell migration (typically 12-48 hours).
-
Cell Removal: Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Staining: Fix and stain the migrated cells on the lower surface of the membrane with a stain such as crystal violet.
-
Quantification: Count the number of stained cells in several random fields of view under a microscope.
Immunofluorescence Staining for FAK Phosphorylation
This technique is used to visualize the localization and activation of FAK within cells.
Protocol:
-
Cell Culture: Grow cells on glass coverslips coated with laminin-332.
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block non-specific antibody binding with a blocking buffer (e.g., 5% bovine serum albumin in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate with a primary antibody specific for phosphorylated FAK (e.g., anti-pFAK Tyr397) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Mounting and Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence or confocal microscope.
Western Blotting for ERK Activation
This method is used to quantify the levels of total and phosphorylated ERK.
Protocol:
-
Cell Lysis: Lyse cells cultured on laminin-332 with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against phosphorylated ERK (p-ERK) overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody against total ERK for normalization.
Rac1 Activation Assay (Pull-down Assay)
This assay specifically isolates and detects the active, GTP-bound form of Rac1.
Protocol:
-
Cell Lysis: Lyse cells with a specific lysis buffer that preserves GTPase activity.
-
Lysate Incubation: Incubate the cell lysates with agarose (B213101) beads conjugated to the p21-binding domain (PBD) of PAK1, which specifically binds to GTP-Rac1.
-
Washing: Wash the beads to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted proteins by western blotting using an anti-Rac1 antibody to detect the amount of active Rac1.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: this compound Signaling Pathways in Cell Migration.
Caption: Experimental Workflow for a Wound Healing (Scratch) Assay.
Caption: Experimental Workflow for a Transwell Migration/Invasion Assay.
Conclusion
This compound, as a central component of laminin-332, is a potent regulator of cell migration. The signaling pathways it initiates through integrin receptors, including the FAK/Src, PI3K/Akt, and ERK/MAPK pathways, converge on the Rho family of small GTPases to orchestrate the complex cytoskeletal rearrangements required for cell movement. A thorough understanding of these pathways, supported by robust and reproducible experimental methodologies, is essential for advancing our knowledge of fundamental biological processes and for the development of novel therapeutic interventions for diseases characterized by aberrant cell migration, such as cancer. This guide provides a foundational resource for researchers and professionals dedicated to unraveling the complexities of this compound signaling in cell migration.
References
- 1. researchgate.net [researchgate.net]
- 2. Laminin-332-integrin interaction: a target for cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. novapublishers.com [novapublishers.com]
- 4. Polymerized Laminin-332 Matrix Supports Rapid and Tight Adhesion of Keratinocytes, Suppressing Cell Migration - BioLamina [biolamina.com]
- 5. Laminin‐5 (laminin‐332): Unique biological activity and role in tumor growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adhesion and Migration, the Diverse Functions of the Laminin α3 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adhesion and Migration, the Diverse Functions of the Laminin α3 Subunit | Plastic Surgery Key [plasticsurgerykey.com]
- 8. Keratinocyte-derived Laminin-332 Promotes Adhesion and Migration in Melanocytes and Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Laminin Levels Regulate Tissue Migration and Anterior-Posterior Polarity during Egg Morphogenesis in Drosophila - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Discovery and Characterization of Laminin Alpha 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laminins are a family of large, heterotrimeric glycoproteins that are major components of all basement membranes.[1][2] These intricate extracellular matrix structures provide essential scaffolding for tissues and play a crucial role in regulating cell behavior, including adhesion, migration, differentiation, and survival.[1][2] Each laminin (B1169045) molecule is composed of an α, a β, and a γ chain, which assemble into a cross-shaped structure. The laminin alpha 3 (α3) chain, encoded by the LAMA3 gene, is a key component of several laminin isoforms, most notably laminin-332 (formerly known as laminin-5), and is fundamental to the integrity of epithelial tissues.[1][2]
This technical guide provides a comprehensive overview of the discovery, biochemical characteristics, and functional roles of the laminin α3 chain. It details the key experimental methodologies used for its characterization and summarizes the critical signaling pathways it modulates. This document is intended to serve as a valuable resource for researchers and professionals involved in cell biology, matrix biology, and the development of therapeutics targeting laminin-related pathways.
Discovery and Genetics
The laminin α3 chain was first identified through studies of epithelial cell adhesion and the investigation of the genetic underpinnings of certain blistering skin diseases.[1] The human LAMA3 gene is located on chromosome 18q11.2.[3]
Alternate promoter usage and alternative splicing of the LAMA3 gene give rise to two major transcripts: a full-length LAMA3B and a shorter, truncated LAMA3A .[1] These transcripts encode the laminin α3B and α3A protein isoforms, respectively. The α3A isoform is the most studied and is the primary component of the well-characterized laminin-332.[1]
Biochemical Characterization
The laminin α3 chain, like other laminin α chains, is a large multidomain protein. It assembles with a β and a γ chain to form a heterotrimeric laminin molecule. The most prevalent and well-studied laminin isoform containing the α3 chain is laminin-332 , which has a chain composition of α3β3γ2.[1] The laminin α3 chain is also found in laminin-311 (α3β1γ1) and laminin-321 (α3β2γ1).[1]
A key feature of the laminin α3 chain is its C-terminal laminin globular (LG) domain, which is composed of five tandem modules (LG1-LG5). The LG1-3 domains are crucial for binding to integrin receptors on the cell surface.[4][5] The nascent α3 chain undergoes proteolytic processing after secretion, which is critical for its function and the assembly of stable anchoring structures in the basement membrane.[2][5]
Table 1: Molecular Characteristics of Human Laminin α3 Isoforms
| Feature | Laminin α3A | Laminin α3B |
| Transcript | LAMA3A | LAMA3B |
| Protein Size (unprocessed) | ~190-200 kDa | ~367 kDa |
| Protein Size (processed) | ~165 kDa | - |
| Key Domains | Short N-terminus, Coiled-coil, LG1-5 | Long N-terminus (LN, L4a, L4b), Coiled-coil, LG1-5 |
Functional Roles of this compound
The laminin α3 chain, primarily as a component of laminin-332, plays a vital role in maintaining the structural integrity of epithelial tissues by mediating stable adhesion between the epidermis and the underlying dermis.[1][2]
Basement Membrane Assembly and Cell Adhesion
Laminin-332 is a major constituent of anchoring filaments, which are essential structures within the dermal-epidermal junction.[5] It provides a critical link between epithelial cells and the underlying basement membrane. This adhesive function is primarily mediated through its interaction with two key integrin receptors on the surface of epithelial cells: integrin α3β1 and integrin α6β4 .[1][6] The interaction with integrin α6β4 is fundamental for the formation of hemidesmosomes, which are stable adhesive complexes that anchor the keratin (B1170402) intermediate filaments of epithelial cells to the basement membrane.[1][7] The interaction with integrin α3β1 contributes to the formation of focal adhesions, which are more dynamic adhesive structures linked to the actin cytoskeleton.[1]
Cell Migration and Wound Healing
Beyond its role in stable adhesion, laminin-332 is also critically involved in regulating cell migration, a process essential for wound healing and tissue regeneration.[1][2] The unprocessed form of the laminin α3 chain is thought to promote cell migration, while the processed form is associated with stable adhesion and the formation of hemidesmosomes.[2][5] This dual functionality highlights the intricate regulation of cell behavior by laminin α3.
Role in Health and Disease
The importance of laminin α3 is underscored by the severe consequences of its absence or dysfunction. Mutations in the LAMA3 gene are the cause of Junctional Epidermolysis Bullosa (JEB) , a group of inherited blistering skin disorders characterized by extreme skin fragility.[7][8] In the most severe form of JEB, the complete absence of functional laminin-332 leads to widespread blistering and is often lethal in early infancy.[7][8]
In addition to its role in inherited diseases, aberrant expression of laminin α3 has been implicated in the progression of several types of cancer.[9][10] In many cancers, altered laminin-332 expression is associated with increased tumor cell invasion and metastasis.[9][10]
Key Signaling Pathways
The interaction of the laminin α3 chain (within laminin-332) with its integrin receptors initiates intracellular signaling cascades that regulate a variety of cellular processes, including proliferation, survival, and migration.
Integrin α3β1 Signaling
Binding of laminin-332 to integrin α3β1 can activate several downstream pathways:
-
Focal Adhesion Kinase (FAK) and Src Kinase: This pathway is a central mediator of integrin signaling, influencing cell migration and survival.[11]
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: Activation of the Erk and Jnk arms of the MAPK pathway can promote cell proliferation.[1]
-
PI3K/Akt Pathway: This pathway is crucial for cell survival and proliferation.[3][12]
Integrin α6β4 Signaling
The interaction of laminin-332 with integrin α6β4, primarily within hemidesmosomes, also triggers important signaling events:
-
PI3K/Akt Pathway: Similar to α3β1 signaling, this pathway is activated to promote cell survival.[3][12]
-
Ras-MAPK Pathway: Ligation of α6β4 can lead to the recruitment of adaptor proteins like Shc and Grb2, ultimately activating the Ras-Erk and Rac-Jnk pathways, which influence cell proliferation and migration.[1]
Key Experimental Methodologies
A variety of experimental techniques are employed to study the expression, localization, and function of laminin α3.
Immunohistochemistry (IHC) for Laminin α3 in Paraffin-Embedded Tissues
This protocol outlines the steps for detecting laminin α3 in formalin-fixed, paraffin-embedded tissue sections.
Protocol:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each; 1 change, 10 minutes).
-
Transfer to 100% ethanol (B145695) (2 changes, 5 minutes each).
-
Hydrate through a graded ethanol series (95%, 70%; 5 minutes each) to running water.
-
-
Antigen Retrieval:
-
Peroxidase Quenching:
-
Incubate sections in 1% H₂O₂ in methanol (B129727) for 30 minutes to block endogenous peroxidase activity.[1]
-
-
Blocking:
-
Block non-specific binding by incubating with 10% normal serum (from the same species as the secondary antibody) in PBS for 1 hour at room temperature.[1]
-
-
Primary Antibody Incubation:
-
Incubate sections with a primary antibody against laminin α3 (diluted in blocking buffer) overnight at 4°C.[1]
-
-
Secondary Antibody and Detection:
-
Chromogenic Development and Counterstaining:
-
Develop the signal with a peroxidase substrate such as diaminobenzidine (DAB).[1]
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the slides.
-
Cell Adhesion Assay
This assay quantifies the ability of cells to adhere to a substrate coated with laminin-332.
Protocol:
-
Plate Coating:
-
Blocking:
-
Wash the wells with PBS.
-
Block non-specific binding sites by incubating with 1% Bovine Serum Albumin (BSA) in PBS for 1-2 hours at 37°C.[4]
-
-
Cell Seeding:
-
Harvest cells using a non-enzymatic method (e.g., EDTA) and resuspend them in serum-free medium.
-
Add a defined number of cells (e.g., 4 x 10⁴ cells) to each well.[4]
-
-
Incubation and Washing:
-
Incubate the plate at 37°C for a defined period (e.g., 30-120 minutes) to allow for cell adhesion.
-
Gently wash the wells with PBS to remove non-adherent cells.
-
-
Quantification:
-
Fix the remaining adherent cells with formalin or cold methanol.[4][12]
-
Stain the cells with crystal violet solution (e.g., 0.5% in 20% methanol).[4][12]
-
Wash away excess stain with water.
-
Solubilize the stain with a detergent (e.g., 1% SDS or 0.5% Triton X-100) or citric acid.[4]
-
Measure the absorbance at a wavelength of 570-595 nm using a microplate reader.
-
Western Blotting for Laminin α3
This technique is used to detect and quantify the laminin α3 protein in cell or tissue lysates.
Protocol:
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE:
-
Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or 3-5% BSA in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
-
Antibody Incubations:
-
Incubate the membrane with a primary antibody specific for laminin α3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane extensively with TBST.
-
Detect the protein using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Quantitative Data
Quantitative data on the absolute expression levels of laminin α3 and its binding affinities to integrins are crucial for a complete understanding of its biology. While extensive databases like the Human Protein Atlas and the GTEx portal provide valuable information on relative mRNA and protein expression across numerous tissues, specific absolute quantitative values are not always readily available in a centralized format.[13][14] The expression is generally high in epithelial tissues such as the skin, esophagus, lung, and vagina.[9]
Similarly, while the preferential binding of laminin-332 to integrins α3β1 and α6β4 is well-established, precise dissociation constants (Kd) can vary depending on the experimental conditions and the specific protein isoforms used. Some studies suggest that the affinity of laminin molecules for their integrin receptors is in the low nanomolar range (e.g., around 5 nM).[6]
Conclusion
The laminin α3 chain is a cornerstone of basement membrane architecture and function, particularly in epithelial tissues. Its discovery and characterization have been pivotal in understanding the molecular basis of tissue integrity and the pathogenesis of diseases like Junctional Epidermolysis Bullosa. The intricate signaling pathways initiated by laminin α3-containing laminins through their integrin receptors highlight their role as more than just structural proteins, acting as key regulators of cell behavior. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals to further investigate the multifaceted roles of laminin α3 in health and disease, paving the way for novel therapeutic strategies.
References
- 1. Laminin-332-Integrin Interaction: A Target For Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laminin‐5 (laminin‐332): Unique biological activity and role in tumor growth and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 3. novapublishers.com [novapublishers.com]
- 4. Laminin 332 processing impacts cellular behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of a recombinant fragment of laminin-332 in integrin α3β1-dependent cell binding, spreading and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. uniprot.org [uniprot.org]
- 9. LAMA3 laminin subunit alpha 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 10. Laminin-332-beta1 integrin interactions negatively regulate invadopodia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Tissue expression of LAMA3 - Summary - The Human Protein Atlas [v19.proteinatlas.org]
- 13. Tissue expression of LAMA3 - Summary - The Human Protein Atlas [proteinatlas.org]
- 14. LAMA3 protein expression summary - The Human Protein Atlas [proteinatlas.org]
Expression Profile of Laminin Alpha 3: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expression of laminin (B1169045) alpha 3 (LAMA3), a crucial component of the basement membrane, across various human tissues. Understanding the distribution and abundance of LAMA3 is essential for research into cell adhesion, migration, differentiation, and the pathogenesis of various diseases, including cancer and genetic disorders like epidermolysis bullosa.
Quantitative Expression of Laminin Alpha 3
The expression of the LAMA3 gene and its protein product exhibits significant variation across different tissues, reflecting its specialized roles in epithelial cell function and tissue architecture.
RNA Expression Levels
Transcriptomics data from a consensus dataset combining the Human Protein Atlas (HPA) and the Genotype-Tissue Expression (GTEx) project provides a quantitative measure of LAMA3 gene expression in normalized Transcripts Per Million (nTPM). Tissues with the highest RNA expression are predominantly of epithelial origin.
| Tissue | RNA Expression (nTPM)[1] |
| Vagina | 229.7 |
| Esophagus | 228.0 |
| Oral mucosa | 179.6 |
| Anal canal | 168.6 |
| Cervix, uterine | 167.9 |
| Skin | 134.5 |
| Tonsil | 100.0 |
| Bronchus | 82.5 |
| Lung | 60.5 |
| Urinary bladder | 53.9 |
| Salivary gland | 47.9 |
| Stomach | 35.8 |
| Colon | 27.5 |
| Small intestine | 26.6 |
| Rectum | 22.8 |
| Fallopian tube | 20.2 |
| Endometrium | 18.2 |
| Kidney | 12.0 |
| Placenta | 11.5 |
| Breast | 8.8 |
| Prostate | 7.9 |
| Gallbladder | 6.4 |
| Testis | 3.0 |
| Thyroid gland | 2.9 |
| Pancreas | 2.5 |
| Adrenal gland | 1.6 |
| Liver | 0.8 |
| Heart muscle | 0.3 |
| Skeletal muscle | 0.2 |
| Adipose tissue | 0.1 |
| Brain (Cerebral cortex) | 0.0 |
| Spleen | 0.0 |
| Lymph node | 0.0 |
| Bone marrow | 0.0 |
Protein Expression Levels
Protein expression data, primarily derived from immunohistochemistry (IHC), reveals a similar pattern of high abundance in epithelial tissues. The Human Protein Atlas provides a knowledge-based annotation of protein expression levels.
| Tissue | Protein Expression Level[2][3] | Subcellular Localization[3][4] |
| Skin | High | Basement membrane, Cytoplasmic |
| Esophagus | High | Basement membrane, Cytoplasmic |
| Oral mucosa | High | Basement membrane, Cytoplasmic |
| Vagina | High | Basement membrane, Cytoplasmic |
| Cervix, uterine | High | Basement membrane, Cytoplasmic |
| Anal canal | High | Basement membrane, Cytoplasmic |
| Tonsil | Medium | Basement membrane, Cytoplasmic |
| Bronchus | Medium | Basement membrane, Cytoplasmic |
| Lung | Medium | Basement membrane, Cytoplasmic |
| Salivary gland | Medium | Basement membrane, Cytoplasmic |
| Urinary bladder | Medium | Basement membrane, Cytoplasmic |
| Stomach | Low | Basement membrane, Cytoplasmic |
| Colon | Low | Basement membrane, Cytoplasmic |
| Small intestine | Low | Basement membrane, Cytoplasmic |
| Rectum | Low | Basement membrane, Cytoplasmic |
| Kidney | Low | Basement membrane |
| Placenta | Low | Basement membrane |
| Breast | Low | Basement membrane, Cytoplasmic |
| Prostate | Low | Basement membrane, Cytoplasmic |
| Testis | Low | Basement membrane |
| Liver | Not detected | - |
| Spleen | Not detected | - |
| Lymph node | Not detected | - |
| Bone marrow | Not detected | - |
| Heart muscle | Not detected | - |
| Skeletal muscle | Not detected | - |
| Adipose tissue | Not detected | - |
| Brain | Not detected | - |
Experimental Protocols
Accurate determination of LAMA3 expression requires robust and well-validated experimental protocols. Below are detailed methodologies for common techniques used to assess LAMA3 protein levels in tissue samples.
Immunohistochemistry (IHC)
This protocol is adapted from standard procedures for formalin-fixed, paraffin-embedded (FFPE) tissues.
1. Tissue Preparation:
-
Fix fresh tissue in 10% neutral buffered formalin for 18-24 hours at room temperature.
-
Dehydrate the tissue through a graded series of ethanol (B145695) (70%, 80%, 95%, 100%).
-
Clear the tissue with xylene.
-
Infiltrate and embed the tissue in paraffin (B1166041) wax.
-
Cut 4-5 µm sections and mount on positively charged slides.
2. Deparaffinization and Rehydration:
-
Incubate slides at 60°C for 1 hour.
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse with distilled water.
3. Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a citrate (B86180) buffer (10 mM Sodium Citrate, 0.05% Tween 20, pH 6.0) and heating in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
4. Staining:
-
Wash sections in Tris-buffered saline with Tween 20 (TBST).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide in methanol (B129727) for 15 minutes.
-
Wash with TBST.
-
Block non-specific binding with a blocking serum (e.g., 5% normal goat serum in TBST) for 1 hour.
-
Incubate with a primary antibody against this compound (e.g., a monoclonal or polyclonal antibody validated for IHC) overnight at 4°C.
-
Wash with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash with TBST.
-
Develop the signal with a chromogen solution such as 3,3'-diaminobenzidine (B165653) (DAB).
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount with a permanent mounting medium.
Western Blotting
This protocol outlines the general steps for detecting LAMA3 in tissue lysates.
1. Protein Extraction:
-
Homogenize fresh or frozen tissue samples in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli sample buffer.
-
Load equal amounts of protein per lane onto a polyacrylamide gel (6-8% for high molecular weight proteins like LAMA3).
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3. Immunodetection:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for this compound overnight at 4°C.
-
Wash the membrane with TBST (3 changes, 10 minutes each).
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST (3 changes, 10 minutes each).
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Signaling Pathways and Experimental Workflows
This compound, as a component of laminin-332, is a critical ligand for integrin receptors, initiating intracellular signaling cascades that regulate cell behavior.
This compound-Integrin Signaling
Laminin-332, containing the alpha 3 chain, primarily signals through integrins α3β1 and α6β4. This interaction activates downstream pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/Akt pathways, which in turn regulate cell proliferation, survival, and migration.
Experimental Workflow for IHC
The following diagram illustrates a typical workflow for analyzing LAMA3 expression in tissue samples using immunohistochemistry.
This guide provides a foundational understanding of this compound expression and the methodologies to assess it. For specific research applications, further optimization of protocols and consultation of detailed original research articles is recommended.
References
- 1. Localization of laminin alpha3B chain in vascular and epithelial basement membranes of normal human tissues and its down-regulation in skin cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tissue expression of LAMA3 - Summary - The Human Protein Atlas [proteinatlas.org]
- 3. LAMA3 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. uniprot.org [uniprot.org]
Genetic Mutations in LAMA3 and Associated Diseases: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The LAMA3 gene, located on chromosome 18q11.2, encodes the alpha-3 subunit of the heterotrimeric laminin-332 protein (formerly known as laminin-5).[1][2][3] Laminin-332 is a crucial component of the basement membrane, a specialized extracellular matrix that provides structural support to tissues and plays a vital role in cell adhesion, migration, proliferation, and differentiation.[1][2][4] This protein is a key element of anchoring filaments that secure the epidermis to the underlying dermis.[1][2] Consequently, genetic mutations in LAMA3 can lead to severe and often life-threatening diseases, most notably Junctional Epidermolysis Bullosa (JEB).[1][2][5] Furthermore, altered LAMA3 expression has been implicated in the progression and prognosis of various cancers.[2][6] This technical guide provides an in-depth overview of LAMA3 mutations, their associated pathologies, and the experimental methodologies used in their study.
LAMA3 Gene and Protein Structure
The LAMA3 gene gives rise to three distinct alpha-3 subunit variants: alpha-3a, alpha-3b1, and alpha-3b2, through alternative splicing.[1][2] These subunits combine with beta-3 and gamma-2 chains (encoded by LAMB3 and LAMC2 genes, respectively) to form the laminin-332 heterotrimer.[1][2] Laminin-332 is also a component of laminin-311 and laminin-321.[1] The alpha-3 chain contains several functional domains, including laminin (B1169045) N-terminal (LN), laminin-type epidermal growth factor-like (LE), and laminin G-like (LG) domains, which are critical for its interactions with other extracellular matrix components and cell surface receptors like integrins.[3][7]
Associated Diseases: Junctional Epidermolysis Bullosa (JEB)
Mutations in the LAMA3 gene are a primary cause of Junctional Epidermolysis Bullosa (JEB), a group of inherited blistering skin disorders characterized by fragility of the skin and mucous membranes.[1][2][5] The severity of JEB correlates with the type and location of the LAMA3 mutation, which dictates the level of functional laminin-332 produced.
Genotype-Phenotype Correlations in JEB
-
JEB, Severe Generalized (Herlitz JEB): This is the most severe and often lethal form of JEB, resulting from null mutations in LAMA3.[1][5] These mutations, typically nonsense or frameshift, lead to premature termination codons and a complete absence of functional laminin-332.[1][5] This results in widespread blistering, extensive granulation tissue formation, and severe extracutaneous complications.[4] In a study of 22 JEB-H patients in the Netherlands, two had mutations in LAMA3.[8]
-
JEB, Generalized Intermediate (non-Herlitz JEB): This form is less severe and is caused by missense, small in-frame deletions or insertions, or splice-site mutations that allow for the production of some partially functional laminin-332.[1][5] Blistering is still present but may be more localized, and life expectancy is generally not compromised.[4]
-
Laryngo-Onycho-Cutaneous (LOC) Syndrome: This rare subtype of JEB is specifically associated with mutations that affect only the alpha-3a isoform of the LAMA3 gene.[1][5] It is characterized by laryngeal and conjunctival granulation tissue, nail dystrophy, and cutaneous erosions.[1][4][5]
Quantitative Data on LAMA3 in JEB
| Parameter | Value | Reference |
| Mutations in JEB | At least 50 mutations in LAMA3 identified in individuals with JEB. | [1][5] |
| Contribution to JEB | Approximately 9% of all JEB cases are caused by LAMA3 mutations. | [4] |
| Incidence of JEB-H | 4.0 per one million live births in the Netherlands. | [8] |
| Carrier Frequency (JEB-H) | 1 in 249 in the Dutch population. | [8] |
LAMA3 in Cancer
The role of LAMA3 in cancer is complex and appears to be context-dependent, with its expression being either up- or downregulated in different tumor types.[2][6][9]
LAMA3 Expression and Prognosis in Different Cancers
| Cancer Type | LAMA3 Expression | Correlation with Prognosis | Reference |
| Pancreatic Adenocarcinoma (PAAD) | Upregulated | High expression correlates with poor overall survival. | [2][6] |
| Stomach Adenocarcinoma (STAD) | Upregulated | High expression correlates with poor overall survival. | [2][6] |
| Breast Cancer (BRCA) | Downregulated | Low expression is associated with adverse outcomes. | [2][6] |
| Colon Adenocarcinoma (COAD) | Downregulated | - | [2][6] |
| Ovarian Cancer | Downregulated | High expression correlates with higher recurrence-free and overall survival rates. | [10][11][12] |
| Esophageal Squamous Cell Carcinoma (ESCC) | Upregulated | High expression is associated with poorer overall and disease-free survival. | [13][14] |
A pan-cancer analysis revealed that LAMA3 is upregulated in 10 cancer types and downregulated in 5, when compared to normal tissues.[2] In esophageal squamous cell carcinoma, silencing LAMA3 with siRNA resulted in a 57% reduction in cell proliferation, a 49% decrease in migration, and a 47% reduction in invasion.[14]
Signaling Pathways Involving LAMA3
Laminin-332, containing the LAMA3-encoded alpha-3 subunit, interacts with cell surface integrins, primarily α3β1 and α6β4, to activate downstream signaling pathways that regulate cell behavior.[3][15]
Integrin and PI3K-Akt Signaling
Laminin-332 binding to integrins can trigger the activation of the Phosphoinositide 3-kinase (PI3K)-Akt signaling pathway.[1][13][16][17] This pathway is crucial in promoting cell survival, proliferation, and migration. In several cancers, the pro-invasive effects of laminin-332 are mediated through PI3K activation.[1][13] For instance, in esophageal squamous cell carcinoma cells, laminin-332 provides an autocrine positive-feedback loop through PI3K activation, enhancing their invasive capabilities.[13]
Experimental Protocols
Genetic Analysis of LAMA3 Mutations
A typical workflow for the diagnosis of LAMA3-related JEB involves a combination of clinical evaluation, immunofluorescence mapping, and genetic testing.
Protocol for Sanger Sequencing of LAMA3 Exons:
-
DNA Extraction: Genomic DNA is extracted from peripheral blood leukocytes using a standard DNA extraction kit.
-
PCR Amplification: Exons of the LAMA3 gene and their flanking intronic sequences are amplified by polymerase chain reaction (PCR) using exon-specific primers.
-
PCR Product Purification: The amplified PCR products are purified to remove unincorporated dNTPs and primers.
-
Sequencing Reaction: Purified PCR products are subjected to bidirectional Sanger sequencing using the same primers as in the amplification step.
-
Data Analysis: Sequencing results are analyzed and compared to the LAMA3 reference sequence to identify any mutations.
Immunofluorescence Staining for Laminin-332
This technique is used to visualize the presence and distribution of laminin-332 in skin biopsies.
Protocol:
-
Sample Preparation: Fresh-frozen skin biopsy sections (4-6 µm) are mounted on positively charged glass slides.
-
Fixation: Sections are fixed in cold acetone (B3395972) or methanol (B129727) for 10 minutes.
-
Blocking: Non-specific antibody binding is blocked by incubating the sections in a blocking solution (e.g., PBS with 1.5% normal serum) for 30-60 minutes.
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific for laminin-332 (e.g., monoclonal antibody GB3) overnight at 4°C.
-
Washing: Sections are washed three times with PBS.
-
Secondary Antibody Incubation: Sections are incubated with a fluorophore-conjugated secondary antibody (e.g., FITC-conjugated anti-mouse IgG) for 1 hour at room temperature in the dark.
-
Washing: Sections are washed three times with PBS.
-
Mounting and Visualization: Sections are mounted with an anti-fade mounting medium and visualized using a fluorescence microscope.
Cell Adhesion Assay
This assay quantifies the ability of cells, such as keratinocytes, to adhere to a substrate coated with laminin-332.
Protocol:
-
Plate Coating: 96-well plates are coated with purified laminin-332 and incubated for 1-2 hours at 37°C.
-
Blocking: The wells are washed with PBS and then blocked with a solution of bovine serum albumin (BSA) to prevent non-specific cell adhesion.
-
Cell Seeding: Keratinocytes (either wild-type or with a LAMA3 mutation) are seeded into the coated wells and allowed to adhere for a specified time (e.g., 1-2 hours) at 37°C.
-
Washing: Non-adherent cells are removed by gentle washing with PBS.
-
Quantification of Adherent Cells: The number of adherent cells is quantified. This can be done by staining the cells with crystal violet, followed by solubilization of the dye and measurement of the absorbance at a specific wavelength.[18]
Therapeutic Strategies
Current treatments for LAMA3-related diseases are primarily supportive.[4] However, research into gene and cell-based therapies is ongoing.
-
Gene Therapy: Preclinical studies have shown that lentiviral vectors can be used to deliver a functional copy of the LAMA3 gene to patient-derived cells, restoring cell adhesion.[19] This approach holds promise for treating the airway manifestations of JEB.[19]
-
Gene Editing: CRISPR/Cas9 technology has been successfully used to correct LAMB3 mutations in keratinocytes from JEB patients, suggesting a potential therapeutic avenue for LAMA3 mutations as well.[20][21]
Conclusion
Genetic mutations in LAMA3 are the underlying cause of a spectrum of debilitating diseases, most notably Junctional Epidermolysis Bullosa. The severity of the disease is closely linked to the nature of the mutation and its impact on the function of laminin-332. Furthermore, the dysregulation of LAMA3 expression is increasingly recognized for its role in cancer progression and as a potential prognostic biomarker. A deeper understanding of the molecular mechanisms governed by LAMA3 and the development of advanced experimental and therapeutic strategies are crucial for improving the diagnosis and management of these complex disorders. The methodologies and data presented in this guide are intended to support researchers and clinicians in this endeavor.
References
- 1. Laminin-332 promotes the invasion of oesophageal squamous cell carcinoma via PI3K activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive pan-cancer analysis of LAMA3: implications for prognosis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adhesion and Migration, the Diverse Functions of the Laminin α3 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. myriad.com [myriad.com]
- 5. LAMA3 gene: MedlinePlus Genetics [medlineplus.gov]
- 6. Comprehensive pan-cancer analysis of LAMA3: implications for prognosis and immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Herlitz junctional epidermolysis bullosa: diagnostic features, mutational profile, incidence and population carrier frequency in the Netherlands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. Correlation of LAMA3 with onset and prognosis of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correlation of LAMA3 with onset and prognosis of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Correlation of LAMA3 with onset and prognosis of ovarian cancer: Ingenta Connect [ingentaconnect.com]
- 13. Laminin-332 promotes the invasion of oesophageal squamous cell carcinoma via PI3K activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. LAMA3 overexpression enhances proliferation, migration and invasion in esophageal squamous cell carcinoma based on bioinformatics and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted Disruption of the LAMA3 Gene in Mice Reveals Abnormalities in Survival and Late Stage Differentiation of Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Laminin-332-Integrin Interaction: A Target For Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Laminin 332 processing impacts cellular behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Of LAMA3 and LAMB3: A novel gene therapy for epidermolysis bullosa - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CRISPR/Cas9-Mediated In Situ Correction of LAMB3 Gene in Keratinocytes Derived from a Junctional Epidermolysis Bullosa Patient - PMC [pmc.ncbi.nlm.nih.gov]
- 21. CRISPR/Cas9-Mediated In Situ Correction of LAMB3 Gene in Keratinocytes Derived from a Junctional Epidermolysis Bullosa Patient - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Post-Translational Modifications of Laminin Alpha 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laminin (B1169045) alpha 3 (LAMA3), a crucial component of laminin-332 (formerly laminin-5), -311, and -321, plays a pivotal role in basement membrane architecture, cell adhesion, migration, and signaling.[1][2] Its function is intricately regulated by a series of post-translational modifications (PTMs) that modulate its structure, interactions, and downstream biological effects. This technical guide provides a comprehensive overview of the known PTMs of laminin alpha 3, with a focus on proteolytic processing, glycosylation, and associated signaling pathways. While direct quantitative data on the stoichiometry of these modifications is limited in the current literature, this guide summarizes the available qualitative and semi-quantitative information in a structured format.
Core Post-Translational Modifications of this compound
The biological activity of this compound is significantly influenced by several key PTMs. These modifications are critical for its proper function in tissue integrity and cellular communication.
Proteolytic Processing
Proteolytic cleavage is the most extensively studied PTM of the this compound chain. The unprocessed α3 chain has a molecular weight of approximately 190-200 kDa, which is subsequently processed to smaller forms.[3] This maturation process is essential for the assembly of stable anchoring contacts, such as hemidesmosomes, and for regulating cell migration.[1]
Table 1: Proteolytic Processing of this compound
| Processing Event | Cleavage Site | Resulting Fragment(s) | Key Enzymes | Functional Consequence | References |
| C-terminal Processing | Hinge region between G3 and G4 subdomains | ~165 kDa fragment | Plasmin, MMP-2 | Essential for mature hemidesmosome assembly; regulates cell adhesion. | [1][4] |
| N-terminal Processing | N-terminal to the LCC domain | ~145 kDa fragment | Not fully characterized | Further maturation of the α3 chain. |
Glycosylation
This compound is a glycoprotein, with N-linked glycosylation playing a role in its structure and function. The nature of the attached glycans can influence the interaction of laminin-332 with its cellular receptors.
Table 2: N-linked Glycosylation of this compound
| Glycosylation Site(s) | Type of Glycan | Regulating Enzymes | Functional Consequence | References |
| Asn-142, Asn-242 (and other potential sites) | Complex N-glycans, including those with bisecting GlcNAc and β1,6-GlcNAc structures | N-acetylglucosaminyl-transferase III (GnT-III), N-acetylglucosaminyl-transferase V (GnT-V) | Altered N-glycan structures can decrease cell adhesion, scattering, and migration activities, likely by affecting α3β1 integrin clustering. | [3][5] |
Phosphorylation and Ubiquitination
Direct evidence for the phosphorylation and ubiquitination of the this compound chain itself is currently limited in the scientific literature. Most studies on phosphorylation focus on the downstream signaling cascades initiated by laminin-integrin binding. For instance, the interaction of laminin-332 with integrins can lead to the phosphorylation of focal adhesion kinase (FAK) and subsequent activation of MAPK and PI3K/Akt pathways.[5] One study noted an increase in phosphorylated myosin light chain following the knockdown of laminin α3, indicating an indirect role in regulating contractility.[6]
The search for direct evidence of ubiquitination of this compound did not yield any specific results. While E3 ubiquitin ligases targeting other lamin isoforms, such as lamin B1, have been identified, there is no current data linking these or other E3 ligases to this compound.[7] Further research, employing ubiquitin-enrichment proteomics, is required to investigate this potential PTM.
Signaling Pathways Regulated by this compound
This compound, primarily as a component of laminin-332, acts as a critical signaling hub by engaging with cell surface receptors, most notably integrins α3β1 and α6β4. This interaction triggers intracellular signaling cascades that regulate cell behavior.
Laminin-Integrin Signaling
The binding of the LG1-3 domains of the this compound chain to integrins initiates a cascade of events, including the activation of focal adhesion kinase (FAK) and the recruitment of adaptor proteins like Grb2 and Shc. This leads to the activation of two major signaling pathways: the Ras-MAPK/ERK pathway, which is crucial for cell proliferation, and the PI3K/Akt pathway, a key regulator of cell survival and migration.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of this compound post-translational modifications.
Affinity Purification of Laminin-332
This protocol describes the purification of laminin-332 from the conditioned medium of cultured cells, such as HaCaT keratinocytes.
Methodology:
-
Cell Culture and Conditioned Medium Collection: Culture laminin-332-producing cells (e.g., HaCaT keratinocytes) to confluence. Replace the growth medium with serum-free medium and incubate for 18-24 hours. Collect the conditioned medium.
-
Clarification and Inhibition of Proteolysis: Centrifuge the conditioned medium to remove cells and debris. To the resulting supernatant, add a cocktail of protease inhibitors (e.g., 5 mM EDTA, 50 µM PMSF, and 50 µM N-ethylmaleimide) to prevent degradation of the laminin.
-
Affinity Chromatography: Prepare an antibody affinity column by coupling a monoclonal antibody specific for the laminin α3 chain to a resin. Apply the clarified supernatant to the column.
-
Washing and Elution: Wash the column extensively with a binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5) to remove non-specifically bound proteins. Elute the bound laminin-332 using a low pH buffer (e.g., 0.1 M glycine, pH 2.7).
-
Neutralization and Pooling: Collect the eluted fractions into tubes containing a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0) to restore the pH to neutral. Identify the protein-containing fractions using a protein assay and pool them.
-
Analysis: The purity of the laminin-332 can be assessed by SDS-PAGE followed by silver staining or Western blotting using antibodies against the α3, β3, and γ2 chains.[8]
In-gel Digestion for Mass Spectrometry Analysis
This protocol is a crucial step for identifying proteins and their PTMs from SDS-PAGE gels.
Methodology:
-
Excision and Destaining: Excise the protein band of interest from a Coomassie or silver-stained SDS-PAGE gel. Cut the gel piece into small cubes (approx. 1 mm³). Destain the gel pieces using a solution of ammonium (B1175870) bicarbonate and acetonitrile (B52724) until the gel is clear.
-
Reduction and Alkylation: Reduce the disulfide bonds within the protein by incubating the gel pieces in a solution containing dithiothreitol (B142953) (DTT). Subsequently, alkylate the free cysteine residues with iodoacetamide (B48618) to prevent the reformation of disulfide bonds.
-
Washing and Dehydration: Wash the gel pieces with ammonium bicarbonate and dehydrate them with acetonitrile. Dry the gel pieces completely in a vacuum centrifuge.
-
Enzymatic Digestion: Rehydrate the dried gel pieces in a solution containing a protease, such as trypsin, and incubate overnight at 37°C. The enzyme will cleave the protein into smaller peptides.
-
Peptide Extraction: Extract the peptides from the gel pieces using a series of washes with solutions containing acetonitrile and formic acid.
-
Sample Preparation for Mass Spectrometry: Pool the peptide extracts and dry them down in a vacuum centrifuge. The dried peptides are then ready to be resolubilized and analyzed by mass spectrometry.[3]
Western Blotting for this compound
This is a standard technique to detect and semi-quantify the this compound protein in a sample.
Methodology:
-
Protein Extraction and Quantification: Lyse cells or tissues in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors. Determine the protein concentration of the lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Due to the large size of the this compound chain, a low percentage acrylamide (B121943) gel (e.g., 6%) is recommended.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose) using an electroblotting apparatus.
-
Blocking: Block the membrane with a solution containing a non-specific protein (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for this compound, diluted in the blocking buffer, overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane to remove unbound primary antibody. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: After further washing, detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
Conclusion and Future Directions
The post-translational modifications of this compound, particularly proteolytic processing and N-linked glycosylation, are critical regulators of its function in maintaining tissue architecture and directing cell behavior. While significant progress has been made in identifying these modifications and their functional consequences, a major gap in our knowledge is the lack of quantitative data on their stoichiometry and dynamic regulation in different physiological and pathological contexts.
Future research should focus on employing advanced quantitative proteomics techniques, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), to precisely measure the abundance of different PTMs on this compound.[9] Furthermore, the identification of specific kinases, phosphatases, and E3 ligases that target this compound will be crucial for a complete understanding of its regulation. A deeper insight into the PTM landscape of this compound will not only enhance our fundamental understanding of basement membrane biology but also has the potential to uncover novel therapeutic targets for diseases associated with laminin dysfunction, including certain cancers and skin blistering disorders.
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 4. LAMA3 laminin subunit alpha 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. SILAC-Based Quantitative PTM Analysis - Creative Proteomics [creative-proteomics.com]
An In-depth Technical Guide to the Structural Domains of Laminin Alpha 3 and Their Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laminin (B1169045) alpha 3 (α3), a key component of the laminin-332 heterotrimer (formerly known as laminin-5), is a critical extracellular matrix (ECM) protein essential for the integrity and function of basement membranes, particularly in epithelial tissues.[1][2] Encoded by the LAMA3 gene, this subunit plays a pivotal role in cell adhesion, migration, proliferation, and signal transduction.[3][4] Its expression and function are crucial for tissue development, wound healing, and maintaining epidermal-dermal cohesion.[1][5] Dysregulation of laminin α3 has been implicated in various pathological conditions, including blistering skin diseases and cancer progression.[6][7] This guide provides a detailed overview of the structural domains of laminin α3, their specific functions, quantitative interaction data, and key experimental protocols for their study.
Structural Domains of Laminin Alpha 3
The human LAMA3 gene gives rise to two primary transcripts, LAMA3A and LAMA3B, which encode for the laminin α3A and α3B protein isoforms, respectively.[3] These isoforms differ in their N-terminal regions but share a common C-terminal structure. The domain architecture of laminin α3 is complex, consisting of several distinct functional modules:
-
Laminin N-terminal (LN) Domain: Present only in the longer α3B isoform, this domain is crucial for the self-assembly and polymerization of laminin molecules into a network within the basement membrane.[2]
-
Laminin-type Epidermal Growth Factor-like (LE) Domains: These are repeating, rod-like structures. The α3A isoform has a short stretch of LE domains, while the α3B isoform possesses a more extended region of these repeats.[2]
-
L4a and L4b Globular Domains: Found within the N-terminal region of the α3B isoform, these globular domains are interspersed between the LE repeats.[2]
-
Laminin Coiled-Coil (LCC) Domain: This domain is responsible for the assembly of the laminin α3 chain with the β3 and γ2 chains to form the characteristic heterotrimeric cross-shaped structure.[2]
-
Laminin G-like (LG) Domains (LG1-LG5): Located at the C-terminus, this region is comprised of five globular domains that are critical for receptor binding and signaling. The LG domains are the primary sites of interaction with cell surface receptors.[2][8]
Functions of the this compound Domains
Each domain of laminin α3 contributes to its multifaceted role in tissue biology:
The LN domain of the α3B isoform is fundamental for the structural integrity of the basement membrane by mediating the formation of a laminin polymer network.[2]
The LG domains are arguably the most functionally diverse region of the laminin α3 subunit.
-
LG1-3 Domains: This tandem unit is the principal binding site for integrin receptors, specifically α3β1 and α6β4.[9] This interaction is vital for:
-
Cell Adhesion: Mediating the stable attachment of epithelial cells to the basement membrane, forming crucial structures like hemidesmosomes (via α6β4 integrin) and focal adhesions (via α3β1 integrin).[1][10]
-
Cell Migration: Promoting cell movement, which is essential for processes like wound healing.[4]
-
Signal Transduction: Initiating intracellular signaling cascades upon integrin ligation, which regulate cell proliferation and differentiation.[3][4]
-
-
LG4-5 Domains: This C-terminal pair contains binding sites for syndecans, a family of heparan sulfate (B86663) proteoglycans.[2][11] The interaction with syndecan-1 and syndecan-4 is important for:
-
Wound Healing: The LG4/5 domain of unprocessed laminin-5 promotes keratinocyte adhesion and migration, contributing to re-epithelialization.[2][11]
-
Modulation of Integrin Binding: The presence of the LG4/5 domain in the precursor form of laminin-332 can decrease its integrin-mediated cell adhesion properties compared to the mature, processed form.[11]
-
Proteolytic Processing: A key regulatory mechanism of laminin α3 function is the proteolytic cleavage and release of the LG4-5 domains. This processing event converts the precursor form of laminin-332 to its mature form, altering its receptor binding properties and cellular functions.[2][11]
Quantitative Data on Domain Interactions and Expression
The following tables summarize available quantitative data regarding the binding affinities of laminin α3 domains and the expression levels of the LAMA3 gene.
| Domain | Binding Partner | Method | Affinity (Kd) / Elution | Reference |
| α3β1 Integrin | Laminin-521 (α5β2γ1) | Solid-phase binding assay | 0.84 ± 0.14 nM | [12] |
| α3β1 Integrin | Laminin-511 (α5β1γ1) | Solid-phase binding assay | 3.28 ± 0.26 nM | [12] |
| α3LG45 mutants | Heparin | Heparin-Sepharose chromatography | Elution at 0.48 - 0.65 M NaCl | [1] |
| Tissue/Cell Type | Condition | Expression Level Change | Method | Reference |
| Human Keratinocytes | Basal | LAMB3 is ~1/10th of LAMA3 or LAMC2 | Quantitative PCR | [13] |
| Human Keratinocytes | Human Serum Treatment | Increased expression of LAMA3, LAMB3, and LAMC2 | Quantitative PCR | [13] |
| Pancreatic Ductal Adenocarcinoma | Compared to Normal Tissue | Significantly upregulated | TCGA and GEO database analysis | [14] |
| Cutaneous Squamous Cell Carcinoma | Poorly Differentiated | Reduced expression of laminin α3 chain | Immunohistochemistry | [7] |
Signaling Pathways
Interaction of the laminin α3 LG domains with integrins triggers intracellular signaling cascades that regulate key cellular processes.
Integrin-Mediated MAPK Pathway Activation
Binding of laminin-332 to integrins α3β1 and α6β4 can activate the Mitogen-Activated Protein Kinase (MAPK) pathway, promoting cell proliferation.[3][4] Ligation of α6β4 integrin leads to the phosphorylation of the β4 cytoplasmic domain, which recruits the adaptor protein Shc. Phosphorylated Shc then binds to Grb2, which is associated with the Ras-GTP exchange factor mSOS, leading to the activation of the Ras-Erk and Rac-Jnk MAPK pathways.[3]
FAK/Src-Mediated Rac1 Activation
The interaction between integrin α3β1 and laminin-332 is also crucial for the establishment of a stable leading lamellipodium during keratinocyte migration. This process involves the activation of the Rho family GTPase Rac1, which is regulated by Focal Adhesion Kinase (FAK) and Src signaling. Integrin α3β1 engagement leads to the autophosphorylation of FAK, which then activates Src kinase, ultimately resulting in Rac1 activation and polarized cell spreading.[15]
Experimental Protocols
Cell Adhesion Assay
This protocol outlines a method for quantifying cell adhesion to laminin α3-coated surfaces.
Materials:
-
96-well tissue culture plates
-
Recombinant laminin α3 or laminin-332
-
Bovine Serum Albumin (BSA)
-
Phosphate Buffered Saline (PBS)
-
Cell culture medium
-
Trypsin/EDTA
-
Crystal Violet staining solution (0.5% w/v in 20% ethanol)
-
Solubilization buffer (e.g., 1% SDS)
Procedure:
-
Coating: Coat wells of a 96-well plate with laminin α3 solution (e.g., 10 µg/mL in PBS) overnight at 4°C. Use BSA solution (e.g., 1% in PBS) as a negative control.
-
Blocking: Wash the wells twice with PBS and then block with 1% BSA in PBS for 1 hour at 37°C to prevent non-specific cell binding.
-
Cell Preparation: Harvest cells using trypsin/EDTA, wash with serum-free medium, and resuspend in serum-free medium to a concentration of 2 x 10^5 cells/mL.
-
Seeding: Add 100 µL of the cell suspension to each well and incubate for 30-60 minutes at 37°C.
-
Washing: Gently wash the wells twice with PBS to remove non-adherent cells.
-
Fixation and Staining: Fix the adherent cells with 4% paraformaldehyde for 15 minutes, then stain with Crystal Violet solution for 10 minutes.
-
Quantification: Wash the wells with water to remove excess stain and allow to dry. Solubilize the stain by adding 100 µL of solubilization buffer to each well. Measure the absorbance at 595 nm using a plate reader.
Cell Migration Assay (Boyden Chamber)
This protocol describes a method to assess cell migration towards a laminin α3 chemoattractant.
Materials:
-
Boyden chamber inserts (e.g., 8 µm pore size) and 24-well plates
-
Recombinant laminin α3 or laminin-332
-
Serum-free cell culture medium
-
Cell culture medium with chemoattractant (e.g., containing serum or growth factors)
-
Cotton swabs
-
Fixation and staining reagents (e.g., methanol (B129727) and Crystal Violet)
Procedure:
-
Coating (optional): Coat the underside of the Boyden chamber insert membrane with laminin α3 (e.g., 10 µg/mL) overnight at 4°C.
-
Hydration: Hydrate the inserts with serum-free medium for 2 hours at 37°C.
-
Chemoattractant: Add medium containing the chemoattractant to the lower chamber of the 24-well plate.
-
Cell Seeding: Harvest and resuspend cells in serum-free medium. Seed the cells (e.g., 5 x 10^4 cells) into the upper chamber of the insert.
-
Incubation: Incubate the plate for 12-24 hours at 37°C to allow for cell migration.
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with methanol and stain with Crystal Violet.
-
Quantification: Count the number of stained, migrated cells in several fields of view under a microscope.
Immunoprecipitation of this compound
This protocol details the isolation of laminin α3 and its binding partners from cell lysates.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Anti-laminin α3 antibody
-
Control IgG antibody
-
Protein A/G agarose (B213101) beads
-
Wash buffer (e.g., cold PBS)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
Procedure:
-
Cell Lysis: Lyse cultured cells with ice-cold lysis buffer.
-
Pre-clearing: Incubate the cell lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the anti-laminin α3 antibody or control IgG to the pre-cleared lysate and incubate overnight at 4°C with gentle rotation.
-
Complex Capture: Add fresh Protein A/G agarose beads and incubate for 2-4 hours at 4°C to capture the antibody-antigen complexes.
-
Washing: Pellet the beads by centrifugation and wash them three times with cold wash buffer to remove unbound proteins.
-
Elution: Resuspend the beads in elution buffer and boil for 5 minutes to release the immunoprecipitated proteins.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting.
Western Blot Analysis of MAPK Pathway Activation
This protocol is for detecting the phosphorylation (activation) of MAPK pathway proteins in response to laminin α3 stimulation.
Materials:
-
Cells cultured on laminin α3-coated or control surfaces
-
Cell lysis buffer
-
Primary antibodies against phosphorylated and total ERK, JNK, and p38 MAPK
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment and reagents
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment and Lysis: Culture cells on laminin α3 or a control substrate. At desired time points, lyse the cells directly in lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated forms of ERK, JNK, or p38 overnight at 4°C. On a separate blot, probe for total levels of these proteins as a loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative levels of phosphorylated MAPK proteins.
References
- 1. Cell Surface Proteoglycans Syndecan-1 and -4 Bind Overlapping but Distinct Sites in Laminin α3 LG45 Protein Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Normal human keratinocytes bind to the alpha3LG4/5 domain of unprocessed laminin-5 through the receptor syndecan-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adhesion and Migration, the Diverse Functions of the Laminin α3 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Cell Signal Pathway Involving Laminin-5, α3β1 Integrin, and Mitogen-activated Protein Kinase Can Regulate Epithelial Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-binding specificities of laminin-binding integrins: a comprehensive survey of laminin-integrin interactions using recombinant alpha3beta1, alpha6beta1, alpha7beta1 and alpha6beta4 integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. academic.oup.com [academic.oup.com]
- 8. The laminin family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Tissue expression of LAMA3 - Summary - The Human Protein Atlas [proteinatlas.org]
- 10. uniprot.org [uniprot.org]
- 11. Syndecan-1 interaction with the LG4/5 domain in laminin-332 is essential for keratinocyte migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The C-terminal Region of Laminin β Chains Modulates the Integrin Binding Affinities of Laminins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative analysis of laminin 5 gene expression in human keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Correlation of laminin subunit alpha 3 expression in pancreatic ductal adenocarcinoma with tumor liver metastasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Integrin alpha3beta1-dependent activation of FAK/Src regulates Rac1-mediated keratinocyte polarization on laminin-5 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Evolutionary Trajectory of the LAMA3 Gene: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Laminin (B1169045) Subunit Alpha 3 (LAMA3) gene, a critical component of the extracellular matrix, encodes the alpha-3 subunit of laminin-332 (formerly known as laminin-5).[1] This heterotrimeric protein, composed of alpha-3, beta-3, and gamma-2 chains, is a key structural and signaling molecule within the basement membranes of various epithelial tissues.[1] Laminin-332 plays a pivotal role in cell adhesion, migration, proliferation, and differentiation, primarily through its interaction with integrin receptors.[1] Given its fundamental role in tissue architecture and cellular signaling, understanding the evolution of the LAMA3 gene across different species provides valuable insights into the conservation of these essential biological processes and offers a framework for translational research and drug development.
This technical guide provides a comprehensive overview of the evolution of the LAMA3 gene, presenting comparative genomic data, detailing experimental protocols for its study, and visualizing the key signaling pathways in which it is involved.
Comparative Genomics of LAMA3
The LAMA3 gene is highly conserved across vertebrates, reflecting its essential function in maintaining epithelial integrity. Analysis of orthologs—genes in different species that evolved from a common ancestral gene—reveals significant sequence and structural similarity. A notable paralog of LAMA3 is LAMA5, which encodes the laminin alpha-5 subunit, suggesting gene duplication events during the evolution of the laminin family.
Below is a summary of quantitative data for the LAMA3 gene and its corresponding protein in various species.
| Species | Common Name | Chromosome Location | Gene Size (bp) | Protein Length (amino acids) | Percent Identity to Human LAMA3 |
| Homo sapiens | Human | 18q11.2 | 266,770 | 3333 | 100% |
| Pan troglodytes | Chimpanzee | 18 | ~268,528 | 3333 | 99.36% |
| Mus musculus | Mouse | 18 A1 | 249,264 | 1740 | 81.17% |
| Gallus gallus | Chicken | 2 | Not readily available | 1714 | 63.47% |
| Xenopus tropicalis | Western clawed frog | Unknown | Not readily available | 3454 | ~55% |
| Danio rerio | Zebrafish | 22 | 17,261 | 1711 | ~30-33% |
Note: Gene and protein sizes can vary due to different isoforms and prediction methods. The percent identity is an approximation based on available data.
While direct orthologs of LAMA3 are readily identifiable in vertebrates, their presence in invertebrates is less clear. Studies in model organisms like Drosophila melanogaster (fruit fly) and Caenorhabditis elegans (nematode) have not identified a direct one-to-one ortholog of LAMA3, suggesting that the specific functions of laminin-332 may have evolved more recently in the vertebrate lineage. However, these organisms possess other laminin alpha subunits that perform analogous functions in their respective basement membranes.
Signaling Pathways Involving LAMA3
LAMA3, as part of the laminin-332 complex, is a critical ligand for integrin receptors, primarily α3β1 and α6β4. The binding of laminin-332 to these integrins triggers intracellular signaling cascades that regulate a multitude of cellular processes. One of the most significant pathways activated by LAMA3-integrin interaction is the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is central to cell survival, growth, and proliferation.
Experimental Protocols
Studying the evolution of the LAMA3 gene involves a combination of computational and experimental approaches. Below are detailed methodologies for two key experimental workflows.
Protocol 1: Identification of LAMA3 Orthologs
This protocol outlines the steps to identify putative orthologs of a query LAMA3 sequence in a target species' genome or transcriptome.
-
Sequence Retrieval: Obtain the reference protein or nucleotide sequence of the LAMA3 gene from a database such as NCBI or Ensembl.
-
BLAST Search:
-
Perform a BLAST (Basic Local Alignment Search Tool) search against the genome or transcriptome database of the target species.
-
Use BLASTp for protein queries or tBLASTn for protein queries against a translated nucleotide database.
-
Select hits with a low E-value (e.g., < 1e-10) and high sequence identity as potential homologs.
-
-
Reciprocal Best BLAST Hit (RBBH):
-
Take the top hit from the initial BLAST search in the target species.
-
Perform a reciprocal BLAST search with this sequence against the original species' database (e.g., human).
-
If the top hit of the reciprocal search is the original query LAMA3 sequence, it is considered a strong candidate for an ortholog.
-
-
Synteny Analysis:
-
Examine the genomic neighborhood of the putative ortholog in the target species.
-
Compare the order and identity of flanking genes with the genomic region of the LAMA3 gene in the reference species.
-
Conserved synteny provides strong evidence for orthology.
-
-
Phylogenetic Analysis:
-
Collect the sequences of the putative ortholog and other known LAMA3 orthologs and paralogs (e.g., LAMA5).
-
Perform a multiple sequence alignment and construct a phylogenetic tree (see Protocol 2).
-
A true ortholog will cluster with other LAMA3 sequences from different species, separate from the paralog group.
-
Protocol 2: Phylogenetic Analysis of the LAMA3 Gene
This protocol describes the construction of a phylogenetic tree to visualize the evolutionary relationships between LAMA3 sequences from different species.
-
Sequence Collection:
-
Gather the protein or coding DNA sequences of LAMA3 orthologs from the species of interest.
-
Include the sequence of a known paralog (e.g., LAMA5) to serve as an outgroup, which helps to root the tree and clarify the evolutionary relationships.
-
-
Multiple Sequence Alignment (MSA):
-
Align the collected sequences using a multiple sequence alignment tool such as ClustalW, MAFFT, or MUSCLE.
-
The goal of MSA is to arrange the sequences to identify regions of similarity that may be a consequence of shared ancestry.
-
Visually inspect the alignment and manually edit if necessary to correct obvious misalignments.
-
-
Phylogenetic Tree Construction:
-
Use the aligned sequences to construct a phylogenetic tree using one of the following methods:
-
Maximum Likelihood (ML): A statistical method that finds the tree that is most likely to have produced the observed sequence data under a given model of evolution.
-
Neighbor-Joining (NJ): A distance-matrix method that clusters sequences based on their pairwise distances.
-
Bayesian Inference (BI): A probabilistic method that uses a model of evolution to calculate the posterior probability of a tree.
-
-
Software such as MEGA, RAxML, or MrBayes can be used for tree construction.
-
-
Tree Validation and Interpretation:
-
Assess the statistical support for the branches of the tree using methods like bootstrapping (for ML and NJ) or posterior probabilities (for BI). Higher values indicate greater confidence in the branching pattern.
-
Analyze the resulting tree to infer the evolutionary relationships between the LAMA3 genes in the different species.
-
Conclusion
The LAMA3 gene exhibits a high degree of conservation across the vertebrate lineage, underscoring its fundamental role in epithelial biology. Its evolution, characterized by gene duplication events leading to paralogs like LAMA5, has contributed to the complexity of the laminin family and the diverse functions of basement membranes. The signaling pathways initiated by LAMA3-integrin interactions, particularly the PI3K/Akt pathway, are central to cellular regulation and represent promising targets for therapeutic intervention in a variety of diseases, including cancer. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the evolution and function of LAMA3, paving the way for new discoveries and the development of novel therapeutics.
References
Laminin Alpha 3: A Pivotal Biomarker in Cancer Progression
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
Laminin (B1169045) alpha 3 (LAMA3), a crucial component of the laminin-332 heterotrimer, is emerging as a significant biomarker in the progression of various cancers. This document provides a comprehensive technical overview of LAMA3's role in oncology, focusing on its differential expression, prognostic value, and involvement in key signaling pathways that drive tumorigenesis. Alterations in LAMA3 expression are linked to increased tumor aggressiveness, metastatic potential, and poor clinical outcomes across several cancer types.[1] This guide is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of the molecular mechanisms involving LAMA3.
Data Presentation: LAMA3 Expression and Prognostic Significance
The expression of LAMA3 is highly variable across different cancer types, with both upregulation and downregulation being associated with clinical outcomes. Data from pan-cancer analyses utilizing The Cancer Genome Atlas (TCGA) and Gene Expression Omnibus (GEO) databases reveal these differential expression patterns and prognostic implications.[1][2]
Table 1: Differential Expression of LAMA3 in Various Cancers Compared to Normal Tissues
| Cancer Type | Abbreviation | LAMA3 Expression |
| Cholangiocarcinoma | CHOL | Upregulated[1] |
| Esophageal Carcinoma | ESCA | Upregulated[1] |
| Head and Neck Squamous Cell Carcinoma | HNSC | Upregulated[1] |
| Kidney Renal Clear Cell Carcinoma | KIRC | Upregulated[1] |
| Kidney Renal Papillary Cell Carcinoma | KIRP | Upregulated[1] |
| Liver Hepatocellular Carcinoma | LIHC | Upregulated[1] |
| Pancreatic Adenocarcinoma | PAAD | Upregulated[1] |
| Pheochromocytoma and Paraganglioma | PCPG | Upregulated[1] |
| Skin Cutaneous Melanoma | SKCM | Upregulated[1] |
| Stomach Adenocarcinoma | STAD | Upregulated[1] |
| Breast Invasive Carcinoma | BRCA | Downregulated[1] |
| Colon Adenocarcinoma | COAD | Downregulated[1] |
| Glioblastoma Multiforme | GBM | Downregulated[1] |
| Lung Adenocarcinoma | LUAD | Downregulated[1] |
| Prostate Adenocarcinoma | PRAD | Downregulated[1] |
Table 2: Prognostic Value of LAMA3 Expression in Specific Cancers
| Cancer Type | LAMA3 Expression Level | Prognostic Outcome | Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Reference |
| Pancreatic Adenocarcinoma (PDAC) | High | Poor Overall Survival | 3.86 | - | <0.001 | [2] |
| High | Poor Relapse-Free Survival | 406726946.65 | - | <0.001 | [2] | |
| High | Independent predictor of poor OS | 2.016 | 1.257–3.234 | 0.004 | [2] | |
| Stomach Adenocarcinoma (STAD) | High | Worse Overall Survival | - | - | <0.05 | [1] |
| Breast Cancer (BRCA) | Low | Poor Overall Survival | - | - | <0.05 | [1] |
Experimental Protocols
Accurate detection and quantification of LAMA3 are critical for its validation as a biomarker. Below are detailed methodologies for key experiments.
Immunohistochemistry (IHC)
This protocol outlines the steps for detecting LAMA3 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Materials:
-
FFPE tissue sections (4-5 µm)
-
Validated primary antibody: Mouse Monoclonal Anti-LAMA3 antibody (Clone: CL3112)
-
Secondary antibody (e.g., HRP-conjugated anti-mouse)
-
DAB chromogen kit
-
Hematoxylin counterstain
-
Xylene, ethanol (B145695) series, deionized water
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
PBS (phosphate-buffered saline)
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2x5 min).
-
Rehydrate through a graded ethanol series: 100% (2x2 min), 95% (1x2 min), 70% (1x2 min).
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Heat slides in antigen retrieval solution at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides with PBS (3x5 min).
-
Incubate with blocking buffer for 1 hour at room temperature to block non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-LAMA3 antibody in blocking buffer (recommended starting dilution 1:100-1:300).
-
Incubate slides with the primary antibody overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3x5 min).
-
Incubate with the secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash slides with PBS (3x5 min).
-
Apply DAB chromogen solution and incubate until the desired stain intensity develops.
-
Rinse with deionized water to stop the reaction.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear with xylene.
-
Mount with a permanent mounting medium.
-
Western Blotting
This protocol describes the detection of LAMA3 protein in cell lysates from cancer cell lines.
Materials:
-
Cancer cell lysates
-
Validated primary antibody: Rabbit Polyclonal Anti-LAMA3 antibody
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
TBST (Tris-buffered saline with 0.1% Tween-20)
-
ECL detection reagent
Procedure:
-
Sample Preparation:
-
Lyse cells in RIPA buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling with Laemmli buffer.
-
Load equal amounts of protein onto an SDS-PAGE gel and run until adequate separation is achieved.
-
-
Protein Transfer:
-
Transfer proteins from the gel to a PVDF membrane.
-
-
Blocking:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary anti-LAMA3 antibody (recommended starting dilution 1:500-1:2000) overnight at 4°C.[3]
-
Wash the membrane with TBST (3x10 min).
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST (3x10 min).
-
Incubate with ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Quantitative Real-Time PCR (qRT-PCR)
This protocol details the quantification of LAMA3 mRNA levels in tumor samples.
Materials:
-
Total RNA extracted from tumor tissue or cells
-
Reverse transcription kit
-
SYBR Green qPCR master mix
-
Validated LAMA3-specific primers:
-
Reference gene primers (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from samples and assess its quality and quantity.
-
Synthesize cDNA from the total RNA using a reverse transcription kit.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.
-
-
Real-Time PCR Cycling:
-
Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, extension). A typical annealing temperature is 60°C.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for LAMA3 and the reference gene.
-
Calculate the relative expression of LAMA3 using the ΔΔCt method.
-
Signaling Pathways and Molecular Mechanisms
LAMA3 exerts its influence on cancer progression through its involvement in several critical signaling pathways.
LAMA3, Integrin, and Focal Adhesion Signaling
LAMA3, as a component of the extracellular matrix (ECM), interacts with integrin receptors on the cell surface, primarily α3β1 integrin. This interaction triggers the formation of focal adhesions, which are multi-protein complexes that link the ECM to the actin cytoskeleton. This signaling cascade plays a pivotal role in cell adhesion, migration, and invasion.
LAMA3 and the PI3K/Akt Signaling Pathway
The activation of Focal Adhesion Kinase (FAK) by LAMA3-integrin binding leads to the recruitment and activation of Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates and activates Akt (also known as Protein Kinase B), a key downstream effector that promotes cell survival, proliferation, and resistance to apoptosis.
LAMA3 and Epithelial-Mesenchymal Transition (EMT)
LAMA3 is also implicated in the process of Epithelial-Mesenchymal Transition (EMT), a cellular program that allows epithelial cells to acquire mesenchymal features, leading to increased motility and invasiveness. LAMA3 signaling can lead to the downregulation of epithelial markers like E-cadherin and the upregulation of mesenchymal markers such as Vimentin.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for investigating LAMA3 as a cancer biomarker, from sample acquisition to data analysis.
Conclusion
Laminin alpha 3 is a multifaceted protein with significant implications for cancer progression. Its differential expression across various tumor types and its correlation with patient prognosis underscore its potential as a valuable biomarker. The involvement of LAMA3 in critical signaling pathways that regulate cell adhesion, migration, invasion, and epithelial-mesenchymal transition highlights it as a promising therapeutic target. The detailed protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate and clinically validate the role of LAMA3 in oncology. Continued research into the intricate mechanisms of LAMA3 signaling will be crucial for the development of novel diagnostic and therapeutic strategies targeting this key player in cancer.
References
- 1. Comprehensive pan-cancer analysis of LAMA3: implications for prognosis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Correlation of laminin subunit alpha 3 expression in pancreatic ductal adenocarcinoma with tumor liver metastasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bosterbio.com [bosterbio.com]
- 4. origene.com [origene.com]
A Technical Guide to the Molecular Interactions of Laminin Alpha 3 with Extracellular Matrix Proteins
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Laminin (B1169045) alpha 3 (LAMA3), a key component of the heterotrimeric protein laminin-332 (α3β3γ2), is an indispensable protein of the basement membrane in various epithelial tissues, particularly the skin.[1][2] Its interactions with other extracellular matrix (ECM) proteins and cell surface receptors are critical for maintaining tissue integrity, mediating cell adhesion, promoting migration, and initiating signaling cascades that govern cell behavior.[1][2][3] Dysregulation of these interactions is implicated in numerous pathologies, including blistering skin diseases and cancer invasion.[1][2] This technical guide provides an in-depth overview of the molecular interactions of the laminin α3 chain, focusing on its binding partners within the ECM, the quantitative nature of these interactions, the experimental methodologies used for their characterization, and the resultant signaling pathways.
Introduction to Laminin Alpha 3 and Laminin-332
Laminins are large, cross-shaped glycoproteins that are major constituents of the basement membrane.[4][5] The laminin-332 isoform is composed of an α3, a β3, and a γ2 chain.[2][6] The α3 chain is notable for its large C-terminal globular domain, which is comprised of five tandem laminin G-like (LG) modules, designated LG1 to LG5.[6][7] This G domain is a primary site for interactions with cell surface receptors, particularly integrins.[7][8]
Laminin-332 is secreted as a precursor molecule and undergoes several proteolytic processing steps in the ECM.[6] The α3 chain can be processed at both its N- and C-termini, which can modulate its binding activities and functional properties.[6] The LG1-3 domains are known to interact with integrins, while the LG4-5 domains contain binding sites for other receptors like syndecans.[6]
Molecular Interactions with ECM Proteins & Receptors
The laminin α3 chain, primarily as part of the laminin-332 heterotrimer, engages in numerous critical interactions that anchor the basement membrane and mediate cellular functions.
Interaction with Integrins
The most well-characterized interactions of laminin-332 are with integrin receptors on the cell surface. These interactions are fundamental to cell adhesion and signaling.
-
Integrins α3β1 and α6β4 are the main receptors for laminin-332 on epithelial cells.[1][2][9]
-
The LG1-3 domains of the α3 chain are the primary binding sites for these integrins.[6][9]
-
The interaction with α6β4 integrin is crucial for the formation of stable adhesion structures known as hemidesmosomes.[3]
-
Binding to α3β1 integrin is more associated with cell migration and the formation of focal contacts.[2][9]
Interaction with Collagen
Laminin-332 plays a vital role in connecting the epithelial basement membrane to the underlying stromal matrix through its interaction with collagens.
-
Type VII Collagen: Laminin-332 directly binds to the NC-1 domain of type VII collagen, which is the main component of anchoring fibrils.[10][11] This interaction is critical for dermal-epidermal adhesion. While the α3 chain is shared with other laminin isoforms, studies suggest that the laminin β3 and γ2 chains of laminin-332 mediate the interaction with type VII collagen.[10][11]
-
Type IV Collagen: Laminins are known to interact with type IV collagen, a key component of the basement membrane scaffold.[12][13][14] Laminin binds to type IV collagen via its globular domains at specific sites along the collagen molecule.[12][14]
Other ECM Interactions
-
Nidogen: Nidogens are glycoproteins that act as linkers, stabilizing the basement membrane by connecting laminin and collagen IV networks.[5] The laminin γ1 chain contains a well-characterized nidogen-binding site; however, the γ2 chain of laminin-332 lacks this site, suggesting alternative mechanisms for its integration into the basement membrane.[15]
-
Fibronectin: While direct quantitative data on laminin α3 and fibronectin binding is sparse, studies have shown that laminin and fibronectin can have antagonistic effects on cell behavior, suggesting a complex interplay in regulating cell adhesion and spreading.[16]
-
Collagen XVII: In vitro solid-phase assays have indicated an affinity between the C-terminus of collagen XVII and laminin-332, suggesting laminin-332 is a major binding partner for this transmembrane collagen.[17]
Quantitative Binding Data
Quantifying the binding affinities between laminin α3/laminin-332 and its partners is crucial for understanding the stability and dynamics of the ECM. Unfortunately, specific dissociation constants (Kd) for many of these interactions are not consistently reported across the literature. The table below summarizes the key interacting partners.
| Binding Partner | Laminin α3/332 Domain | Partner Domain | Method | Finding/Affinity (Kd) |
| Integrin α3β1 | α3 chain, LG1-3 domains | I-domain | Cell Adhesion/Migration Assays | High selectivity for laminin-332.[18] Promotes migration.[2] |
| Integrin α6β4 | α3 chain, LG1-3 domains | I-domain | Cell Adhesion Assays, Co-IP | Strong interaction, crucial for stable adhesion and hemidesmosome formation.[3] |
| Collagen VII | Laminin-332 (β3/γ2 chains) | NC-1 domain | Solid-Phase Binding Assay, Co-IP | Strong, specific binding demonstrated.[10][11] |
| Collagen IV | Laminin Globular Domains | Triple-helical domain | Solid-Phase Binding Assay, EM | Specific binding observed, crucial for basement membrane network formation.[12][13][14] |
| Collagen XVII | Laminin-332 | C-terminus | Solid-Phase Binding Assay | Demonstrated affinity.[17] |
| Syndecans-1, 4 | α3 chain, LG4-5 domains | Heparan Sulfate Chains | Functional Assays | Interaction modulates integrin-mediated signaling.[9] |
Signaling Pathways
The interaction of laminin-332 with integrins initiates intracellular signaling cascades that regulate cell proliferation, migration, and survival.[1][3][9]
-
α3β1 Integrin Signaling: Binding of laminin-332 to α3β1 integrin can activate the mitogen-activated protein (MAP) kinase pathway, promoting cell proliferation.[2] It can also activate FAK/Src/Rac1 pathways, leading to the formation of lamellipodia and cell migration.[2]
-
α6β4 Integrin Signaling: Ligation of α6β4 integrin by laminin-332 is a potent activator of the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is critical for promoting cell migration and survival, particularly in cancer cells.[3][9] This interaction can also lead to the clustering and activation of receptor tyrosine kinases (RTKs) like EGFR and ErbB2, further amplifying pro-migratory signals.[2][3]
Key Experimental Protocols
Characterizing the molecular interactions of laminin α3 requires a combination of in vitro and cell-based assays. Below are generalized protocols for key techniques.
Recombinant Expression of Laminin α3 Fragments
To study specific domains, recombinant fragments (e.g., the LG4/5 domains) are often expressed in mammalian cell systems like HEK293 cells, which ensure proper folding and post-translational modifications.[7][19]
Methodology:
-
Cloning: The cDNA sequence for the desired laminin α3 fragment (e.g., LG4) is cloned into a mammalian expression vector (e.g., pCEP-Pu) that may include a purification tag.[7]
-
Transfection: The expression vector is transfected into a suitable host cell line, such as HEK-293 or CHO-S cells, using a transfection reagent like PEI.[7][20]
-
Selection & Culture: Transfected cells are selected using an appropriate antibiotic (e.g., puromycin). Stable cell lines are then expanded. For protein production, cells can be grown in suspension culture using specialized media.[7][19]
-
Purification: The secreted recombinant protein is purified from the conditioned medium using affinity chromatography corresponding to the tag, followed by size-exclusion chromatography to ensure purity.[21]
-
Verification: Protein identity and purity are confirmed by SDS-PAGE and Western blotting.
Solid-Phase Binding Assay (ELISA-based)
This technique is used to demonstrate direct binding between two purified proteins, such as laminin-332 and a collagen fragment.[10]
Methodology:
-
Coating: A 96-well microtiter plate is coated with one protein (the "ligand," e.g., 1 µ g/well of type VII collagen NC-1 fragment) in a suitable buffer (e.g., carbonate-bicarbonate buffer) and incubated overnight at 4°C.[10]
-
Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Binding: The plate is washed again. Varying concentrations of the second protein (the "analyte," e.g., purified laminin-332) are added to the wells and incubated for several hours at 4°C or room temperature to allow binding.[10]
-
Detection: After washing away unbound analyte, a primary antibody specific to the analyte (e.g., anti-laminin α3) is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Quantification: A colorimetric HRP substrate (e.g., TMB) is added, and the reaction is stopped with acid. The absorbance is read on a plate reader at 450 nm. The signal intensity is proportional to the amount of binding.
Surface Plasmon Resonance (SPR)
SPR is a powerful, label-free technique for measuring real-time binding kinetics and affinities.[22][23][24] It provides quantitative data on association (ka) and dissociation (kd) rates, from which the equilibrium dissociation constant (Kd) can be calculated.
Methodology:
-
Chip Preparation: One interacting partner (the "ligand," e.g., recombinant laminin α3 fragment) is immobilized onto the surface of a sensor chip.[23]
-
Analyte Injection: The other partner (the "analyte," e.g., a purified integrin) is injected at various concentrations in a continuous flow of buffer over the chip surface.[23]
-
Data Acquisition: Binding is detected in real-time as a change in the refractive index at the sensor surface, measured in Resonance Units (RU). A sensorgram (RU vs. time) is generated for each analyte concentration.[23]
-
Regeneration: After each binding cycle, a regeneration solution is injected to remove the bound analyte from the ligand, preparing the surface for the next injection.
-
Kinetic Analysis: The association and dissociation phases of the sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate ka, kd, and Kd.
Conclusion and Future Directions
The laminin α3 chain, as a central part of laminin-332, orchestrates key structural and signaling events at the epithelial-stromal interface. Its interactions with integrins, collagens, and other ECM components are fundamental to tissue homeostasis. For drug development professionals, targeting the specific interactions between laminin-332 and integrins, which are often upregulated in invasive cancers, presents a promising therapeutic avenue.[1][2] Future research should focus on obtaining more precise, quantitative binding data for all of laminin α3's interaction partners and elucidating how post-translational modifications and proteolytic processing dynamically regulate these interactions in both health and disease.
References
- 1. Laminin-332-integrin interaction: a target for cancer therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Laminin-332-Integrin Interaction: A Target For Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. The laminins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Laminin deposition in the extracellular matrix: a complex picture emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The role of a recombinant fragment of laminin-332 in integrin α3β1-dependent cell binding, spreading and migration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular Basis of Laminin-Integrin Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. novapublishers.com [novapublishers.com]
- 10. Laminin 5 Binds the NC-1 Domain of Type VII Collagen - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Reactome | Laminin-332 binds collagen type VII [reactome.org]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative characterization of binding of small molecules to extracellular matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Binding of laminin to type IV collagen: a morphological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Characterization and Expression of the Laminin γ3 Chain: A Novel, Non-Basement Membrane–associated, Laminin Chain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antagonistic effects of laminin and fibronectin in cell-to-cell and cell-to-matrix interactions in MCF-7 cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Dynamic Interactions of Epidermal Collagen XVII with the Extracellular Matrix: Laminin 332 as a Major Binding Partner - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Interaction between Laminin-332 and α3β1 Integrin Determines Differentiation and Maintenance of CAFs, and Supports Invasion of Pancreatic Duct Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Production of a recombinantly expressed laminin fragment by HEK293-EBNA cells cultured in suspension in a dialysis-based bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Recombinant Laminin Fragments - Amerigo Scientific [amerigoscientific.com]
- 21. med.oita-u.ac.jp [med.oita-u.ac.jp]
- 22. Surface plasmon resonance based methods for measuring the kinetics and binding affinities of biomolecular interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. path.ox.ac.uk [path.ox.ac.uk]
- 24. scilit.com [scilit.com]
Methodological & Application
Application Notes and Protocols for Laminin Alpha 3 Antibody in Immunohistochemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laminin (B1169045) subunit alpha 3 (LAMA3) is a crucial component of the extracellular matrix, primarily found in the basement membranes of various epithelial tissues.[1][2] It is an integral part of laminin-332 (previously known as laminin-5), which plays a vital role in cell adhesion, migration, signaling, and the structural integrity of the dermal-epidermal junction.[2][3][4] The LAMA3 gene encodes the alpha 3 subunit, and its expression is critical for maintaining tissue architecture and function.[4][5] In the context of pathology, altered expression of laminin alpha 3 has been associated with various conditions, including junctional epidermolysis bullosa and different types of cancer, where it can influence tumor progression and metastasis.[5][6] This document provides detailed application notes and protocols for the use of this compound antibodies in immunohistochemistry (IHC).
Applications in Research and Drug Development
The immunohistochemical detection of this compound is a valuable tool for:
-
Cancer Research: Studying the expression patterns of this compound in tumor tissues can provide insights into tumor progression, invasion, and metastasis.[6] For instance, elevated LAMA3 expression has been observed in pancreatic ductal adenocarcinoma and is correlated with liver metastasis.[6][7]
-
Developmental Biology: Understanding the spatiotemporal expression of this compound during embryonic development is crucial for elucidating its role in tissue morphogenesis and organogenesis.[1]
-
Dermatology and Skin Biology: Investigating this compound expression is essential for diagnosing and understanding blistering skin diseases like junctional epidermolysis bullosa, which is caused by mutations in the LAMA3 gene.[2][5]
-
Wound Healing Studies: Laminin-332 is important in the early stages of wound healing, making its localization and expression analysis critical in this research area.[4]
-
Drug Development: Evaluating the effect of novel therapeutics on this compound expression in target tissues can be an important part of preclinical studies.
Quantitative Data Summary
The following tables summarize key quantitative information for the use of this compound antibodies in immunohistochemistry, compiled from various suppliers.
Table 1: Recommended Antibody Dilutions for Immunohistochemistry (IHC)
| Antibody Provider | Catalog Number | Clonality | Recommended Dilution |
| Boster Bio | A04194-1 | Polyclonal | 1:100-1:300 |
| Novus Biologicals | NBP3-41717 | Monoclonal (C3) | 5-20 µg/mL |
| R&D Systems | MAB21441 | Monoclonal | 5 µg/mL |
| ELK Biotechnology | ES6075 | Polyclonal | 1:100-1:300 |
| Novus Biologicals | MAB2144 | Monoclonal (P3H9-2) | 8-25 µg/mL |
Table 2: General Antibody Specifications
| Parameter | Description |
| Host Species | Commonly Rabbit or Mouse.[8] |
| Reactivity | Human, Mouse, Rat.[8][9] |
| Isotype | IgG, IgG1 Kappa.[8] |
| Positive Control Tissues | Human colon carcinoma, skin, lung, kidney, stomach, pancreatic ductal adenocarcinoma.[2][6][8][10] |
| Subcellular Localization | Secreted, extracellular space, extracellular matrix, basement membrane.[9][11] |
Experimental Protocols
Immunohistochemistry Staining Protocol for Paraffin-Embedded Tissues
This protocol provides a general guideline for the immunohistochemical staining of this compound in formalin-fixed, paraffin-embedded (FFPE) tissue sections. Optimization may be required for specific antibodies and tissue types.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene or a xylene substitute
-
Ethanol (B145695) (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Solution (e.g., Pepsin at 4mg/mL in 0.01M HCl, or a citrate-based buffer, pH 6.0)[12]
-
Hydrogen Peroxide (3%) in methanol (B129727)
-
Blocking Buffer (e.g., PBS with 10% normal serum from the secondary antibody host species)[12]
-
Primary Antibody: this compound antibody (refer to Table 1 for dilution)
-
Biotinylated Secondary Antibody
-
Avidin-Biotin Complex (ABC) Reagent
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin (B73222) counterstain
-
Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 changes of 5 minutes each, followed by a third change for 10 minutes.[12]
-
Transfer slides through 2 changes of 100% ethanol for 5 minutes each.[12]
-
Hydrate slides through 95% ethanol for 5 minutes, followed by 70% ethanol for 5 minutes.[12]
-
Rinse in running tap water for 5 minutes.[12]
-
-
Antigen Retrieval:
-
Proteolytic-Induced Epitope Retrieval (PIER): Incubate sections with Pepsin (4mg/mL in 0.01M HCl) for 60 minutes at 37°C.[12] Rinse thoroughly with deionized water.
-
Heat-Induced Epitope Retrieval (HIER): Alternatively, some protocols may recommend HIER. Immerse slides in a pre-heated antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0) and heat in a water bath, steamer, or pressure cooker according to manufacturer's instructions. Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol for 30 minutes to quench endogenous peroxidase activity.[12]
-
Rinse well with PBS.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature in a humidified chamber to block non-specific antibody binding.[12]
-
-
Primary Antibody Incubation:
-
Dilute the this compound primary antibody to the recommended concentration in the Blocking Buffer.
-
Drain the blocking solution from the slides and apply the diluted primary antibody.
-
Incubate overnight at 4°C in a humidified chamber.[12]
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS for 3 changes of 5 minutes each.
-
Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 2 hours at room temperature.[12]
-
-
Detection:
-
Wash slides with PBS for 3 changes of 5 minutes each.
-
Prepare and apply the ABC reagent according to the manufacturer's instructions and incubate for 2 hours at room temperature.[12]
-
Wash slides with PBS for 3 changes of 10 minutes each.
-
-
Chromogen Development:
-
Prepare the DAB substrate solution immediately before use.
-
Apply the DAB solution to the sections and monitor for color development (typically 5-15 minutes).[12]
-
Stop the reaction by rinsing with deionized water.
-
-
Counterstaining, Dehydration, and Mounting:
-
Counterstain with hematoxylin for 1-2 minutes.
-
"Blue" the hematoxylin in running tap water.
-
Dehydrate the sections through graded ethanol (70%, 95%, 100%).
-
Clear in xylene (or substitute) and mount with a permanent mounting medium.
-
Visualizations
Immunohistochemistry Workflow
Caption: Workflow for Immunohistochemical Staining of this compound.
This compound Signaling Pathway
This compound, as part of laminin-332, interacts with integrins on the cell surface to mediate cell adhesion and signaling.[1] This interaction can activate downstream pathways, such as the mitogen-activated protein kinase (MAPK) pathway, to regulate cell proliferation and migration.[1]
Caption: this compound-Mediated Integrin Signaling Pathway.
References
- 1. Laminin, alpha 3 - Wikipedia [en.wikipedia.org]
- 2. Adhesion and Migration, the Diverse Functions of the Laminin α3 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adhesion and Migration, the Diverse Functions of the Laminin α3 Subunit | Plastic Surgery Key [plasticsurgerykey.com]
- 4. medlineplus.gov [medlineplus.gov]
- 5. LAMA3 Gene: Function, Disorders, and Research [learn.mapmygenome.in]
- 6. Correlation of laminin subunit alpha 3 expression in pancreatic ductal adenocarcinoma with tumor liver metastasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. bosterbio.com [bosterbio.com]
- 9. elkbiotech.com [elkbiotech.com]
- 10. rndsystems.com [rndsystems.com]
- 11. LAMA3 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 12. Immunohistochemistry-Paraffin protocol for Laminin Antibody (NB300-144): Novus Biologicals [novusbio.com]
Application Notes and Protocols for Western Blot Detection of Laminin Alpha 3
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the detection of laminin (B1169045) alpha 3 using Western blotting. Laminin alpha 3, a key component of the basement membrane, plays a crucial role in cell adhesion, migration, and signaling. Accurate detection and quantification of this protein are vital for research in cancer biology, tissue engineering, and developmental biology.
Quantitative Data Summary
The following table summarizes the relative expression levels of this compound in various human cutaneous squamous cell carcinoma (cSCC) cell lines, as determined by Western blot analysis. This data is adapted from a study by Nyström et al. (2020).[1]
| Cell Line | Relative this compound Expression Level | Invasiveness |
| SCCT1 | High | Low |
| SCCT2 | High | Low |
| SCCT8 | High | Low |
| SCCIC1 | Moderate | Moderate |
| SCCIC12 | Low | Low |
| SCCIC8 | Very Low | High |
Experimental Protocols
This section details the complete workflow for the Western blot detection of this compound.
I. Reagents and Buffers
Non-Reducing Lysis Buffer (RIPA Buffer - Modified)
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Protease inhibitor cocktail (add fresh before use)
-
Phosphatase inhibitor cocktail (optional, add fresh before use)
Non-Reducing 4x Sample Buffer [2]
-
0.25 M Tris-HCl, pH 6.8
-
8% SDS
-
30% Glycerol
-
0.02% Bromophenol Blue
10x Tris-Glycine-SDS Running Buffer [3]
-
0.25 M Tris
-
1.92 M Glycine
-
1% SDS
-
Adjust pH to 8.3
1x Transfer Buffer (Wet Transfer) [4]
-
25 mM Tris
-
192 mM Glycine
-
20% (v/v) Methanol
-
Adjust pH to 8.3
10x Tris-Buffered Saline (TBS)
-
200 mM Tris
-
1.5 M NaCl
-
Adjust pH to 7.6 with HCl
1x TBST (Wash Buffer)
-
1x TBS
-
0.1% Tween-20
Blocking Buffer
-
5% (w/v) non-fat dry milk or 5% (w/v) Bovine Serum Albumin (BSA) in 1x TBST
II. Detailed Methodology
1. Sample Preparation [5] a. For cultured cells, wash the cells with ice-cold PBS. b. Lyse the cells by adding ice-cold non-reducing lysis buffer. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes with occasional vortexing. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube. g. Determine the protein concentration using a BCA or Bradford assay. h. Mix the protein lysate with 4x non-reducing sample buffer to a final 1x concentration. Do not boil the samples.
2. Gel Electrophoresis a. Prepare a 6-8% polyacrylamide gel suitable for resolving high molecular weight proteins (~190 kDa).[6][7] b. Load 20-40 µg of protein per lane. Include a pre-stained high molecular weight protein ladder. c. Run the gel in 1x Tris-Glycine-SDS running buffer at 100-120V until the dye front reaches the bottom of the gel.
3. Protein Transfer a. Equilibrate the gel, PVDF membrane, and filter papers in 1x transfer buffer. b. Assemble the transfer stack (sandwich). c. Perform a wet transfer. Due to the large size of this compound, an overnight transfer at 20-30V at 4°C is recommended for optimal efficiency.[5][8] Alternatively, a higher voltage transfer for 2-3 hours at 70-100V can be performed, but may be less efficient for very large proteins.[8]
4. Immunodetection a. After transfer, wash the membrane briefly with 1x TBST. b. Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation. c. Incubate the membrane with the primary antibody against this compound (e.g., clone 546215, diluted to 2 µg/mL in blocking buffer) overnight at 4°C with gentle agitation.[9] d. Wash the membrane three times for 10 minutes each with 1x TBST. e. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature. f. Wash the membrane three times for 10 minutes each with 1x TBST. g. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. h. Incubate the membrane with the ECL substrate and visualize the signal using a chemiluminescence imaging system. A specific band for this compound should be detected at approximately 190 kDa under non-reducing conditions.
Visualizations
Experimental Workflow
Caption: Western blot workflow for this compound detection.
This compound Signaling Pathway
Loss of this compound in cutaneous squamous cell carcinoma has been shown to increase cell invasiveness through the activation of the ROCK (Rho-associated protein kinase) signaling pathway.[1][10]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Western Blot Protocol | Leinco Technologies [leinco.com]
- 3. gsi.semmelweis.hu [gsi.semmelweis.hu]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Transferring >150 kDA proteins conditions - SDS-PAGE and Western Blotting [protocol-online.org]
- 6. nusep.us [nusep.us]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Laminin alpha-3 Monoclonal Antibody (546215) (MA5-24246) [thermofisher.com]
- 10. Loss of the laminin subunit alpha-3 induces cell invasion and macrophage infiltration in cutaneous squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Immunofluorescence Staining of Laminin Alpha 3 in Cultured Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laminin (B1169045) alpha 3 (LAMA3) is a subunit of the laminin-332 protein (also known as laminin-5), a crucial component of the basement membrane.[1] This protein plays a significant role in cell adhesion, migration, proliferation, and differentiation, primarily in epithelial cells.[2][3] The LAMA3 gene provides instructions for making the alpha-3 subunit of laminin 332.[1] Immunofluorescence (IF) is a powerful technique to visualize the subcellular localization and expression levels of laminin alpha 3 in cultured cells, providing insights into its physiological and pathological roles.
These application notes provide a comprehensive guide to performing immunofluorescence staining for this compound in cultured cells, including detailed protocols, data interpretation, and troubleshooting tips.
Application Notes
Expression and Localization of this compound
This compound is predominantly expressed by epithelial cells, such as keratinocytes, and is a key component of the extracellular matrix (ECM).[4] In culture, it is often deposited onto the substrate by the cells themselves. Its localization can vary depending on the cell type and culture conditions. For instance, in migrating keratinocytes, unprocessed this compound can be found in a linear pattern marking the path of migration.[5] Immunofluorescence can reveal the intricate network of this compound fibers in the ECM.[6]
Role in Cell Adhesion and Migration
Laminin-332, containing the alpha 3 subunit, is essential for the formation of hemidesmosomes, which are stable adhesion complexes that anchor epithelial cells to the underlying basement membrane.[5][7] It also interacts with integrins, such as α3β1 and α6β4, to mediate cell adhesion and migration.[7][8] The proteolytic processing of the this compound subunit is a critical regulatory step; the unprocessed form is associated with cell motility, while the processed form promotes the formation of stable hemidesmosomes.[8] Immunofluorescence can be used to distinguish between the processed and unprocessed forms by using specific antibodies, allowing for the study of wound healing and cell migration in vitro.[8]
Involvement in Signaling Pathways
This compound is not just a structural protein; it also participates in signal transduction.[2] The interaction of laminin-332 with integrins can activate downstream signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, which regulates cell proliferation.[7] Visualizing the co-localization of this compound with integrins and other signaling molecules via multi-color immunofluorescence can help elucidate these pathways.
Experimental Protocols
I. Materials and Reagents
-
Cell Culture:
-
Cultured cells of interest (e.g., keratinocytes, MCF-10A)
-
Appropriate cell culture medium and supplements
-
Culture vessels (e.g., chambered slides, coverslips in petri dishes)
-
Laminin-coated culture surfaces (optional, for certain cell types)[9]
-
-
Fixation:
-
4% Paraformaldehyde (PFA) in PBS, freshly prepared
-
Methanol (B129727), pre-chilled to -20°C
-
Acetone, pre-chilled to -20°C
-
-
Permeabilization:
-
0.1-0.5% Triton X-100 in PBS
-
-
Blocking:
-
Blocking buffer: 1-5% Bovine Serum Albumin (BSA) or 10% normal serum from the secondary antibody host species in PBS[10]
-
-
Antibodies:
-
Mounting:
-
Mounting medium with an anti-fade reagent (e.g., ProLong™ Gold Antifade Mountant)[14]
-
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized water
-
II. Detailed Immunofluorescence Staining Protocol
-
Cell Seeding:
-
Seed cells onto sterile glass coverslips or chambered slides at a density that will result in a sub-confluent to confluent monolayer at the time of staining.[15]
-
Culture cells overnight or until they have adhered and spread appropriately.
-
-
Fixation (Choose one method):
-
Paraformaldehyde (PFA) Fixation (Recommended for preserving structure):
-
Gently aspirate the culture medium.
-
Wash cells twice with PBS.
-
Add 4% PFA in PBS and incubate for 10-20 minutes at room temperature.[15]
-
Wash three times with PBS for 5 minutes each.
-
-
Methanol Fixation (Can improve antigen recognition for some antibodies):
-
Gently aspirate the culture medium.
-
Wash cells twice with PBS.
-
Add ice-cold methanol and incubate for 5-10 minutes at -20°C.[16]
-
Allow to air dry or wash three times with PBS.
-
-
-
Permeabilization (Required for intracellular targets, optional for extracellular):
-
If staining for intracellular pools of this compound, incubate cells with 0.1-0.5% Triton X-100 in PBS for 5-15 minutes at room temperature.[15]
-
Wash three times with PBS for 5 minutes each.
-
-
Blocking:
-
Primary Antibody Incubation:
-
Dilute the primary anti-Laminin alpha 3 antibody in blocking buffer to the manufacturer's recommended concentration.
-
Aspirate the blocking buffer and add the diluted primary antibody solution.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[16]
-
-
Washing:
-
Aspirate the primary antibody solution.
-
Wash cells three times with PBS for 5 minutes each.[13]
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in blocking buffer.
-
Incubate cells with the diluted secondary antibody for 1 hour at room temperature, protected from light.[15]
-
-
Final Washes:
-
Aspirate the secondary antibody solution.
-
Wash cells three times with PBS for 5 minutes each, protected from light.[13]
-
-
Mounting and Imaging:
-
Carefully mount the coverslips onto glass slides using an anti-fade mounting medium.
-
Seal the edges of the coverslip with nail polish if necessary.
-
Image the slides using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophore.
-
Data Presentation
Table 1: Example Quantitative Analysis of this compound Staining
| Cell Line | Condition | Relative Fluorescence Intensity (Arbitrary Units) | Localization Pattern |
| HaCaT Keratinocytes | Control | 150 ± 12 | Extracellular fibrillar network |
| HaCaT Keratinocytes | Wounded Monolayer (Leading Edge) | 210 ± 18 | Linear deposits along the migration path |
| MCF-10A | Confluent | 180 ± 15 | Basal extracellular matrix |
| Neonatal Liver Cells | Laminin alpha-3 coated dish | Increased cell number | Spindle-shaped morphology[3] |
| Hepatic Stem Cells | Laminin alpha-3 coated dish | Decreased proportion of claudin-3-positive cells | N/A[3] |
Note: The data presented in this table is illustrative and based on findings from the literature. Actual results may vary depending on experimental conditions.
Visualization of Workflows and Pathways
Caption: Experimental workflow for immunofluorescence staining.
Caption: this compound signaling pathway.
Troubleshooting Common Issues
| Problem | Possible Cause | Suggested Solution |
| Weak or No Signal | Antibody concentration is too low. | Optimize antibody dilution; try a higher concentration.[10] |
| Inadequate fixation or permeabilization. | Try alternative fixation methods (e.g., methanol vs. PFA). Ensure permeabilization is sufficient for intracellular targets.[14] | |
| Low protein expression. | Use a positive control cell line known to express high levels of this compound. Consider signal amplification techniques.[10] | |
| Improper antibody storage. | Ensure antibodies are stored according to the manufacturer's instructions and avoid repeated freeze-thaw cycles.[10] | |
| High Background | Non-specific antibody binding. | Increase blocking time or try a different blocking agent (e.g., normal serum).[10] |
| Primary or secondary antibody concentration is too high. | Titrate antibodies to find the optimal concentration with the best signal-to-noise ratio.[10] | |
| Insufficient washing. | Increase the number and duration of wash steps.[10] | |
| Photobleaching | Excessive exposure to excitation light. | Minimize light exposure. Use an anti-fade mounting medium. Image samples promptly after staining.[14] |
References
- 1. medlineplus.gov [medlineplus.gov]
- 2. Laminin, alpha 3 - Wikipedia [en.wikipedia.org]
- 3. Laminin alpha-3 and thrombospondin-1 differently regulate the survival and differentiation of hepatocytes and hepatic stem cells from neonatal mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. Adhesion and Migration, the Diverse Functions of the Laminin α3 Subunit | Plastic Surgery Key [plasticsurgerykey.com]
- 6. Fluorescently tagged laminin subunits facilitate analyses of the properties, assembly and processing of laminins in live and fixed lung epithelial cells and keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Adhesion and Migration, the Diverse Functions of the Laminin α3 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The alpha3 laminin subunit, alpha6beta4 and alpha3beta1 integrin coordinately regulate wound healing in cultured epithelial cells and in the skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 用于细胞培养的层粘连蛋白包被实验方案 [sigmaaldrich.com]
- 10. hycultbiotech.com [hycultbiotech.com]
- 11. Anti-Laminin alpha-3 Antibodies | Invitrogen [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
- 13. scbt.com [scbt.com]
- 14. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. biotium.com [biotium.com]
Application Notes for Human Laminin Alpha 3 ELISA Kit
Introduction
Laminin (B1169045) alpha 3 (LAMA3) is a crucial subunit of laminin-332 (also known as laminin-5), a major component of the basement membrane.[1] This protein plays a vital role in cell adhesion, migration, and signaling, and is essential for the integrity of epithelial tissues.[1] Dysregulation of laminin alpha 3 has been implicated in various diseases, including the blistering skin disorder junctional epidermolysis bullosa and the progression of several types of cancer.[2][3] This enzyme-linked immunosorbent assay (ELISA) kit provides a highly sensitive and specific method for the quantitative determination of human this compound in a variety of biological samples, including serum, plasma, and tissue homogenates.[4][5] This assay is a valuable tool for researchers in cell biology, oncology, and dermatology to investigate the role of this compound in physiological and pathological processes.
Principle of the Assay
This kit employs a quantitative sandwich enzyme immunoassay technique. A monoclonal antibody specific for human this compound is pre-coated onto a 96-well microplate. Standards and samples are pipetted into the wells, and any this compound present is bound by the immobilized antibody. After washing away any unbound substances, a biotin-conjugated polyclonal antibody specific for human this compound is added to the wells. Following a wash to remove unbound biotin-conjugated antibody, avidin (B1170675) conjugated to Horseradish Peroxidase (HRP) is added. After a final wash, a TMB substrate solution is added, which reacts with the HRP to produce a blue color. The reaction is terminated by the addition of a stop solution, which turns the color yellow. The optical density (OD) of the yellow product is measured spectrophotometrically at a wavelength of 450 nm. The concentration of this compound in the samples is then determined by comparing the OD of the samples to the standard curve.[4][6]
Quantitative Data Summary
The performance characteristics of commercially available human this compound ELISA kits can vary. The following table summarizes typical quantitative data for easy comparison.
| Parameter | Typical Value Range |
| Detection Range | 15.6 - 1000 pg/mL to 9.4 - 600 ng/mL |
| Sensitivity | < 6.1 pg/mL to 2.35 ng/mL |
| Sample Types | Serum, plasma, tissue homogenates, other biological fluids |
| Assay Time | 1-5 hours |
Note: The values presented are for reference only and may vary between different kit manufacturers. Please refer to the specific kit's manual for precise data.
Experimental Protocols
Reagent Preparation
-
Bring all reagents to room temperature (18-25°C) before use.
-
Wash Buffer (1x): If provided as a concentrate (e.g., 30x), dilute the concentrated Wash Buffer with deionized or distilled water to prepare the 1x working solution. For example, dilute 20 mL of 30x Wash Buffer concentrate into 580 mL of deionized water to make 600 mL of 1x Wash Buffer.[4][5]
-
Standard: Reconstitute the lyophilized Standard with the provided Standard Diluent. The final concentration of the stock solution will be indicated in the kit manual (e.g., 1000 pg/mL or 10 ng/mL).[4][5] Allow the standard to dissolve for at least 10 minutes with gentle agitation.
-
Standard Curve Preparation: Prepare a serial dilution of the standard stock solution in Standard Diluent. For a standard stock of 1000 pg/mL, a typical 7-point standard curve would be: 1000, 500, 250, 125, 62.5, 31.25, and 15.63 pg/mL. A tube with only Standard Diluent serves as the zero standard (0 pg/mL).[4]
-
Detection Reagent A (Biotinylated Antibody) and Detection Reagent B (HRP-Avidin): If provided as concentrates, dilute them to the working concentration with the appropriate diluent as specified in the kit manual (commonly a 1:100 dilution).[4]
Sample Preparation
-
Serum: Collect whole blood in a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C. Centrifuge at approximately 1000 x g for 20 minutes. Collect the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5][6]
-
Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection. Collect the plasma and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[5][6]
-
Tissue Homogenates: Rinse tissues with ice-cold PBS (0.01M, pH 7.0-7.2) to remove excess blood. Weigh the tissue and homogenize in 5-10 mL of PBS with a glass homogenizer on ice. To further break cell membranes, the suspension can be sonicated or subjected to two freeze-thaw cycles. Centrifuge the homogenate at 5000 x g for 5 minutes and collect the supernatant. Assay immediately or aliquot and store at ≤ -20°C.[4]
Assay Procedure
-
Add Standards and Samples: Add 100 µL of each standard and sample to the appropriate wells. Cover the plate with a plate sealer and incubate for 2 hours at 37°C.[4]
-
Add Detection Reagent A: Aspirate the liquid from each well. Add 100 µL of the working solution of Detection Reagent A (biotinylated antibody) to each well. Cover the plate and incubate for 1 hour at 37°C.[4]
-
Wash: Aspirate the solution from each well and wash the plate three times with 1x Wash Buffer. Fill each well with ~300 µL of Wash Buffer and let it stand for 1-2 minutes before aspirating. After the last wash, remove any remaining Wash Buffer by inverting the plate and blotting it against clean paper towels.
-
Add Detection Reagent B: Add 100 µL of the working solution of Detection Reagent B (HRP-Avidin) to each well. Cover the plate and incubate for 1 hour at 37°C.[4]
-
Wash: Repeat the wash step as in step 3, but this time wash five times.
-
Substrate Development: Add 90 µL of TMB Substrate Solution to each well. Incubate for 15-30 minutes at 37°C in the dark. The color will develop in proportion to the amount of this compound bound.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the optical density of each well at 450 nm using a microplate reader. It is recommended to read the plate immediately after adding the stop solution.
Data Analysis
-
Calculate the average OD for each set of duplicate standards, controls, and samples.
-
Create a standard curve by plotting the mean OD for each standard on the y-axis against the concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
-
Determine the concentration of this compound in the samples by interpolating the mean OD values of the samples from the standard curve.
-
Account for the dilution factor if the samples were diluted prior to the assay.
Visualizations
Experimental Workflow
Caption: ELISA Experimental Workflow for Human this compound Quantification.
This compound Signaling Pathway
This compound, as part of laminin-332, interacts with cell surface receptors, primarily integrins such as α3β1, to initiate intracellular signaling cascades. This interaction can activate pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway, which plays a crucial role in regulating cell proliferation and migration.[7][8]
Caption: this compound (in Laminin-332) Integrin-Mediated Signaling Pathway.
References
- 1. Laminin, alpha 3 - Wikipedia [en.wikipedia.org]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. assaygenie.com [assaygenie.com]
- 5. cloud-clone.com [cloud-clone.com]
- 6. elkbiotech.com [elkbiotech.com]
- 7. Adhesion and Migration, the Diverse Functions of the Laminin α3 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. molbiolcell.org [molbiolcell.org]
Application Notes and Protocols: Utilizing Recombinant Laminin Alpha 3 for Cell Culture Coating
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laminins, a major component of the basement membrane, are essential for the regulation of cell behavior, including adhesion, proliferation, migration, and differentiation.[1] The laminin (B1169045) alpha 3 (α3) subunit is a key component of laminin-332 (α3β3γ2), a crucial protein for the structural integrity of epithelial tissues.[2] Recombinant laminin alpha 3, and specifically recombinant laminin-332, offers a defined and xeno-free cell culture substrate that mimics the natural microenvironment, providing a robust platform for the culture of various cell types, including epithelial cells, keratinocytes, and pluripotent stem cells. These application notes provide detailed protocols for using recombinant this compound for cell culture coating and summarize its effects on cellular behavior.
Data Presentation: Quantitative Effects of Recombinant this compound Coating
The concentration of recombinant this compound used for coating can significantly impact cell adhesion, proliferation, and differentiation. Below are tables summarizing the quantitative effects observed in various studies.
| Coating Concentration (µg/mL) | Cell Type | Effect on Cell Adhesion | Reference |
| 1.0 | Normal Human Keratinocytes (NHK) | Slower attachment, majority spreading at 40 min | [3] |
| 5.0 | Normal Human Keratinocytes (NHK) | Cell attachment reached the same level as on laminin-332-rich extracellular matrix | [3] |
| Coating Substrate | Cell Type | Effect on Cell Proliferation | Reference |
| Laminin-332 | Mouse Satellite Cell-Derived Myoblasts | Poor proliferation compared to laminin-511, -521, and Matrigel | [4] |
| Laminin-332 knockdown (α3 chain) | Pancreatic Ductal Adenocarcinoma (PANC1) cells | Significant decrease in cell proliferation | [5] |
| Coating Substrate | Cell Type | Effect on Cell Differentiation | Reference |
| Laminin-332 E8 fragment (LN332E8) | Human Induced Pluripotent Stem Cells (hiPSCs) | Promotes differentiation into corneal epithelial cells | [6] |
| Laminin-332 | Mouse Satellite Cell-Derived Myoblasts | Poorly supported differentiation compared to other laminin isoforms | [4] |
Experimental Protocols
Protocol 1: General Coating Procedure for Recombinant this compound
This protocol provides a general guideline for coating cell culture plates with recombinant this compound. Optimal conditions may vary depending on the specific cell type and application.
Materials:
-
Recombinant human this compound (or laminin-332)
-
Dulbecco's Phosphate-Buffered Saline with calcium and magnesium (DPBS+/+)
-
Sterile tissue culture-treated plates or flasks
-
Sterile pipette tips and pipettes
Procedure:
-
Thawing: Slowly thaw the recombinant laminin stock solution at 2-8°C. Avoid rapid thawing at room temperature or in a water bath to prevent protein aggregation.
-
Dilution: Dilute the thawed laminin stock solution to the desired final concentration (typically 1-10 µg/mL) using cold DPBS+/+. The optimal concentration should be determined empirically for each cell type. For initial experiments, a concentration of 5 µg/mL is recommended.
-
Coating: Add the diluted laminin solution to the culture vessel, ensuring the entire surface is covered. Use a minimal volume to ensure even coating.
-
Incubation: Incubate the coated vessels. Two options are available:
-
Overnight incubation: Incubate at 2-8°C overnight. This is the recommended method for a more reliable and even coating.
-
Rapid incubation: Incubate at 37°C for 2 hours.
-
-
Aspiration: Carefully aspirate the laminin solution from the coated surface. Do not allow the surface to dry out, as this will inactivate the laminin.
-
Seeding Cells: Immediately add the cell suspension to the coated vessel. There is no need to wash the surface after aspirating the laminin solution.
Workflow for Coating Protocol
Caption: Workflow for coating cell culture surfaces with recombinant this compound.
Protocol 2: Culture of Keratinocytes on Recombinant this compound-Coated Surfaces
This protocol is specifically for the culture of human keratinocytes, which are known to respond well to laminin-332.
Materials:
-
Recombinant human laminin-332
-
Keratinocyte growth medium
-
Trypsin-EDTA
-
Coated plates prepared as in Protocol 1
Procedure:
-
Prepare Coated Plates: Coat tissue culture plates with recombinant laminin-332 at a concentration of 5 µg/mL following Protocol 1.
-
Cell Seeding: Harvest keratinocytes using trypsin-EDTA and resuspend them in pre-warmed keratinocyte growth medium. Seed the cells onto the laminin-332-coated plates at a density of 5 x 10³ to 1 x 10⁴ cells/cm².
-
Incubation: Culture the cells at 37°C in a humidified incubator with 5% CO₂.
-
Medium Change: Change the medium every 2-3 days.
-
Passaging: When cells reach 70-80% confluency, they can be passaged. Wash with DPBS (-/-) and detach using trypsin-EDTA.
Signaling Pathways Activated by Recombinant this compound
This compound, primarily as part of the laminin-332 heterotrimer, interacts with cell surface integrin receptors, predominantly α3β1 and α6β4, to activate intracellular signaling cascades that regulate cell behavior.[1]
Integrin α3β1 Signaling
Binding of laminin-332 to integrin α3β1 can activate the MAPK/ERK and ROCK signaling pathways.
-
MAPK/ERK Pathway: This pathway is crucial for cell survival and proliferation.[7] Activation involves the recruitment of Focal Adhesion Kinase (FAK), which leads to the activation of the Ras-Raf-MEK-ERK cascade.[1]
References
- 1. Adhesion and Migration, the Diverse Functions of the Laminin α3 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Laminin 332 processing impacts cellular behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polymerized Laminin-332 Matrix Supports Rapid and Tight Adhesion of Keratinocytes, Suppressing Cell Migration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laminin 521 maintains differentiation potential of mouse and human satellite cell-derived myoblasts during long-term culture expansion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Selective Laminin-Directed Differentiation of Human Induced Pluripotent Stem Cells into Distinct Ocular Lineages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alpha 3 beta 1 integrin promotes keratinocyte cell survival through activation of a MEK/ERK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Isolating Native Laminin Alpha 3 Protein: A Detailed Guide for Researchers
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the successful isolation of native laminin (B1169045) alpha 3 (La3), a key component of the laminin-332 heterotrimer, is critical for studies in cell adhesion, migration, and signaling. This document provides detailed protocols for two established methods of isolating native laminin-332 from cell culture: immunoaffinity chromatography and ion exchange chromatography. Furthermore, it presents a comparative analysis of these techniques and a diagram of the associated signaling pathway to provide a comprehensive resource for laboratory application.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the quantitative data associated with the two primary methods for isolating laminin-332.
| Feature | Immunoaffinity Chromatography | Ion Exchange Chromatography |
| Source Material | Conditioned medium from HaCaT cell culture | Conditioned cell culture medium (e.g., from 804G or MCF 10A cell lines) |
| Principle | Specific antigen-antibody binding | Separation based on net charge |
| Reported Yield | Approximately 60 µg/L of conditioned medium[1] | Not explicitly quantified in µg/L, but the process is scalable. |
| Reported Purity | High purity, sufficient for functional assays[1] | At least 70% purity after cation and anion exchange steps. Can be increased to ~90% with an additional hydroxyapatite (B223615) chromatography step.[2] |
| Key Advantages | High specificity, resulting in high purity in a single step. | High binding capacity, cost-effective for large-scale purification. |
| Key Disadvantages | Lower binding capacity, can be more expensive due to antibody costs. | Less specific, may require multiple steps to achieve high purity. |
Experimental Protocols
Protocol 1: Immunoaffinity Chromatography for Laminin-332 Isolation
This protocol is adapted from the method described for purifying laminin-332 from the conditioned medium of the human keratinocyte cell line, HaCaT.[1]
Materials:
-
HaCaT human keratinocyte cell line
-
Cell culture flasks (175 cm²)
-
Serum-free cell culture medium
-
Protease inhibitors (EDTA, phenylmethylsulfonyl fluoride, N-ethylmaleimide)
-
BM165 anti-laminin α3 monoclonal antibody
-
Sepharose CL-4B beads
-
Cyanogen bromide (for antibody coupling)
-
Chromatography column
-
Column buffer (50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
Elution buffer (0.1 M glycine (B1666218), pH 2.7)
-
Neutralization buffer (1 M Tris-HCl, pH 8.0)
-
Protein concentration assay reagent
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Conditioned Medium Collection:
-
Culture HaCaT cells in 175-cm² flasks until they reach confluence.
-
Replace the growth medium with fresh, pre-warmed serum-free medium and incubate for 18 hours.
-
Harvest the conditioned medium and remove intact cells by centrifugation.
-
To the supernatant, add protease inhibitors to the following final concentrations: 5 mM EDTA, 50 µM phenylmethylsulfonyl fluoride, and 50 µM N-ethylmaleimide.
-
Cool the supernatant to 4°C.
-
-
Immunoaffinity Column Preparation:
-
Couple the BM165 anti-laminin α3 monoclonal antibody to cyanogen-activated Sepharose CL-4B beads according to the manufacturer's instructions.
-
Pack the antibody-coupled beads into a chromatography column and equilibrate with column buffer.
-
-
Purification:
-
Apply the clarified, cooled supernatant to the equilibrated immunoaffinity column at 4°C.
-
Wash the column with two column volumes of column buffer to remove non-specifically bound proteins.
-
Elute the bound laminin-332 with 0.1 M glycine (pH 2.7), collecting 0.5 ml fractions.
-
Immediately neutralize each fraction by adding an appropriate volume of 1 M Tris-HCl (pH 8.0).
-
-
Analysis and Storage:
-
Determine the protein concentration of the fractions using a suitable protein assay.
-
Pool the protein-containing fractions.
-
Analyze the purity of the isolated laminin-332 by SDS-PAGE under reducing conditions, followed by silver staining or Western blotting using antibodies specific for the α3, β3, and γ2 chains of laminin. Under reducing conditions, bands are expected at approximately 165, 145, 140, and 105 kDa.[1]
-
Store the purified protein in aliquots at -80°C for up to 6 months.[1]
-
Protocol 2: Ion Exchange Chromatography for Laminin-5 Isolation
This protocol is based on a patented method for purifying soluble laminin 5 (laminin-332).[2]
Materials:
-
Conditioned cell culture medium containing laminin-5
-
Nonionic or anionic detergent (e.g., TWEEN-20™)
-
Cation exchange chromatography column (e.g., Macro Prep High S)
-
Anion exchange chromatography column (e.g., Macro Prep High Q)
-
Phosphate (B84403) buffers of varying molarity and pH
-
Hydroxyapatite chromatography column (optional)
-
SDS-PAGE reagents
Procedure:
-
Sample Preparation:
-
To the conditioned medium, add a nonionic or anionic detergent to a final concentration of between 0.1% and 1.0%.
-
Adjust the buffer composition of the conditioned medium by buffer exchange, for example, using gel filtration chromatography, to a phosphate buffer suitable for cation exchange.
-
-
Cation Exchange Chromatography:
-
Apply the prepared medium to a cation exchange column.
-
Elute the laminin-5 using a step gradient of increasing ionic strength, for example, with 200 mM and 400 mM phosphate buffer. A portion of the laminin 5 is expected to elute at approximately 400 mM phosphate.
-
-
Anion Exchange Chromatography:
-
Apply the laminin-5 fraction from the cation exchange step to an anion exchange column.
-
Elute the laminin-5 using a gradient of increasing ionic strength or decreasing pH. For example, a step gradient of approximately 80 mM, 90 mM, 120 mM, and 330 mM phosphate can be used, with a portion of the laminin-5 eluting at about 120 mM.
-
This step should yield laminin 5 with a purity of at least 70%.
-
-
(Optional) Hydroxyapatite Chromatography:
-
For further purification, apply the laminin-5 fraction from the anion exchange step to a hydroxyapatite column to achieve a purity of at least 90%.
-
-
Analysis:
-
Determine the purity of the isolated laminin-5 at each stage by SDS-PAGE.
-
Visualizations
Laminin-332 Signaling Pathway
Laminin-332, containing the alpha 3 chain, interacts with cell surface integrin receptors, primarily α3β1 and α6β4, to initiate intracellular signaling cascades that regulate cell adhesion, migration, and proliferation.
Caption: Laminin-332 signaling cascade.
Experimental Workflow: Immunoaffinity Purification
The following diagram illustrates the key steps in the immunoaffinity purification of laminin-332.
Caption: Immunoaffinity purification workflow.
References
Application Notes and Protocols for siRNA-Mediated Knockdown of Laminin Alpha 3 (LAMA3) Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laminin alpha 3 (LAMA3), a subunit of the laminin-332 heterotrimer, is a critical component of the basement membrane, playing a crucial role in cell adhesion, migration, and tissue organization.[1][2] Dysregulation of LAMA3 expression is implicated in various pathological processes, including cancer progression. The targeted knockdown of LAMA3 expression using small interfering RNA (siRNA) is a powerful technique to investigate its function and explore its potential as a therapeutic target. These application notes provide detailed protocols for siRNA-mediated knockdown of LAMA3, and subsequent analysis of gene and protein expression, as well as cellular phenotype.
Data Presentation
Table 1: Efficiency of LAMA3 siRNA Knockdown
| Cell Line | Transfection Method | siRNA Concentration | Time Point | % mRNA Knockdown | % Protein Knockdown | Reference |
| Cutaneous Squamous Carcinoma Cells | shRNA lentiviral particles | N/A | N/A | Significant knockdown confirmed by qPCR | Significant knockdown confirmed by Western blot | [3] |
| Human Bronchial Epithelial Cells | Passive siRNA transfection | 1 µM | 21 days | ~75% (for CDH1) | Reduced protein expression | [4] |
| Prostate Cancer Cells (PC-3) | siRNA transfection | N/A | 48 hours | Significantly reduced | Significantly reduced | [5] |
| Cervical Cancer Cells (SiHa) | siRNA transfection | N/A | N/A | Down-regulated | Down-regulated | [6] |
Note: Quantitative data for LAMA3 knockdown is often presented as significant reduction rather than precise percentages in the literature. The data for Human Bronchial Epithelial Cells is for a different gene (CDH1) but illustrates the efficiency of the passive transfection method.
Table 2: Functional Effects of LAMA3 Knockdown
| Cell Type | Assay | Effect of LAMA3 Knockdown | Quantitative Change | Reference |
| Cutaneous Squamous Carcinoma Cells | In vitro invasion assay | Increased cell invasiveness | Data not quantified in abstract | [3] |
| Cutaneous Squamous Carcinoma Cells | In vivo tumor invasion | Increased tumor invasion | Data not quantified in abstract | [3] |
| Prostate Cancer Cells (PC-3) | Wound healing assay | Decreased cell migration | Larger open wound area | [5] |
| Cervical Cancer Cells (SiHa) | Transwell invasion assay | Suppressed invasive capability | P<0.01 | [6] |
| Cervical Cancer Cells (SiHa) | Transwell migration assay | Suppressed migration capability | P<0.01 | [6] |
| Cervical Cancer Cells (SiHa) | Matrigel adhesion assay | Suppressed adhesion to matrigel | P<0.01 | [6] |
Experimental Protocols
Protocol 1: siRNA Transfection of Epithelial Cells
This protocol provides a general guideline for the transient transfection of siRNA into epithelial cells using a lipid-based transfection reagent. Optimization is recommended for specific cell lines and experimental conditions.
Materials:
-
Epithelial cells
-
Complete growth medium
-
Opti-MEM® I Reduced Serum Medium
-
LAMA3 siRNA and non-targeting control siRNA (20 µM stock)
-
Lipofectamine® RNAiMAX Transfection Reagent
-
6-well tissue culture plates
-
Sterile microcentrifuge tubes
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 ml of antibiotic-free complete growth medium. Ensure cells are 60-80% confluent at the time of transfection.[7]
-
siRNA-Lipid Complex Formation:
-
For each well, dilute 20-80 pmols of siRNA (e.g., 1-4 µl of a 20 µM stock) into 100 µl of Opti-MEM® in a microcentrifuge tube. Mix gently.[7]
-
In a separate tube, dilute 2-8 µl of Lipofectamine® RNAiMAX into 100 µl of Opti-MEM®. Mix gently and incubate for 5 minutes at room temperature.[7]
-
Combine the diluted siRNA and the diluted Lipofectamine® RNAiMAX. Mix gently by pipetting up and down and incubate for 15-45 minutes at room temperature to allow for complex formation.[7]
-
-
Transfection:
-
Wash the cells once with 2 ml of siRNA Transfection Medium (e.g., Opti-MEM®).[7]
-
Aspirate the medium and add the siRNA-lipid complexes to the cells.
-
Add 800 µl of antibiotic-free complete growth medium to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before analysis. The optimal incubation time should be determined experimentally.
-
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for LAMA3 Expression
This protocol describes the two-step qRT-PCR method to quantify the mRNA expression level of LAMA3 following siRNA knockdown.
Materials:
-
RNA isolation kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript™ cDNA Synthesis Kit, Bio-Rad)
-
SYBR® Green qPCR Master Mix
-
Forward and reverse primers for LAMA3 and a reference gene (e.g., GAPDH, ACTB)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Isolation:
-
Harvest cells 24-72 hours post-transfection.
-
Isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop).
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit following the manufacturer's protocol.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix in a 96-well qPCR plate. For each 20 µl reaction:
-
10 µl 2x SYBR® Green qPCR Master Mix
-
1 µl Forward Primer (10 µM)
-
1 µl Reverse Primer (10 µM)
-
2 µl cDNA template
-
6 µl Nuclease-free water
-
-
Include no-template controls (NTC) for each primer set.
-
Run samples in triplicate.
-
-
qPCR Cycling Conditions:
-
A typical qPCR program includes:
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for LAMA3 and the reference gene in both control and LAMA3 siRNA-treated samples.
-
Protocol 3: Western Blotting for this compound Protein
This protocol outlines the procedure for detecting this compound protein levels by Western blotting.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
Nitrocellulose or PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against this compound
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
Harvest cells 48-72 hours post-transfection.
-
Lyse cells in ice-cold lysis buffer containing protease inhibitors.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each sample using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate the protein samples on an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against this compound (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Loading Control:
-
Strip the membrane and re-probe with a primary antibody against a loading control protein to ensure equal protein loading.
-
Visualizations
Caption: Experimental workflow for siRNA knockdown of LAMA3 and subsequent analysis.
Caption: Simplified signaling pathways influenced by this compound.
References
- 1. Laminin, alpha 3 - Wikipedia [en.wikipedia.org]
- 2. LAMA3 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. ESM-1 siRNA Knockdown Decreased Migration and Expression of CXCL3 in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of RhoC siRNA on the invasiveness and proliferation of human cervical cancer cell line SiHa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. Understanding Calculations for siRNA Data | Thermo Fisher Scientific - NL [thermofisher.com]
Application Notes and Protocols for Co-Immunoprecipitation of Laminin Alpha 3 and its Binding Partners
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laminin (B1169045) alpha 3 (LAMA3) is a crucial subunit of laminin-332, an essential glycoprotein (B1211001) of the basement membrane.[1][2] It plays a pivotal role in cell adhesion, migration, and tissue organization, primarily through its interaction with integrins and other cell surface receptors.[3] Dysregulation of laminin alpha 3 and its interactions is implicated in various pathological conditions, including cancer progression and blistering skin diseases. Understanding the protein-protein interactions of this compound is therefore critical for elucidating its biological functions and for the development of novel therapeutic strategies.
This document provides a detailed protocol for the co-immunoprecipitation (Co-IP) of this compound to identify and characterize its binding partners. The protocol is designed for researchers in cell biology, molecular biology, and drug discovery.
Known Binding Partners of this compound
This compound is a subunit of the laminin-332 heterotrimer, which also consists of laminin beta 3 and gamma 2 chains. Its primary and best-characterized binding partners are integrins, specifically:
-
Integrin α3β1 : A major receptor for laminin-332, mediating cell adhesion and signaling.
-
Integrin α6β4 : Another key receptor, crucial for the formation of hemidesmosomes, which are stable anchoring junctions in epithelial tissues.
-
Integrin α6β1 : Also interacts with laminin-332.
Co-immunoprecipitation experiments have confirmed the interactions between this compound, beta 3, and gamma 3 subunits, as well as with β1-integrin.
Co-Immunoprecipitation Protocol for this compound
This protocol outlines the steps for the immunoprecipitation of endogenous this compound and its interacting proteins from cultured cells.
Materials:
-
Cell Lines: Human keratinocytes (e.g., HaCaT), squamous carcinoma cells, or other cell lines known to express high levels of this compound.
-
Antibodies:
-
Anti-Laminin alpha 3 antibody, validated for immunoprecipitation (e.g., from Thermo Fisher Scientific, R&D Systems).
-
Normal IgG from the same species as the primary antibody (negative control).
-
-
Beads: Protein A/G magnetic beads or agarose (B213101) beads.
-
Buffers and Reagents:
-
Phosphate-Buffered Saline (PBS), ice-cold.
-
Lysis Buffer (see recipe below).
-
Wash Buffer (see recipe below).
-
Elution Buffer (see recipe below).
-
Protease and phosphatase inhibitor cocktails.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels and running buffer.
-
Western blot transfer buffer and membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary and secondary antibodies for Western blotting.
-
Buffer Recipes:
-
Lysis Buffer (RIPA Buffer - Modified for ECM proteins):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Protease and phosphatase inhibitor cocktail (added fresh)
-
Note: For potentially weaker or transient interactions, a milder lysis buffer with a non-ionic detergent like 1% NP-40 or Triton X-100 in Tris-buffered saline can be used.
-
-
Wash Buffer:
-
50 mM Tris-HCl, pH 7.4
-
300 mM NaCl (higher salt concentration to reduce non-specific binding)
-
0.1% NP-40
-
1 mM EDTA
-
-
Elution Buffer:
-
For Western Blotting: 2x Laemmli sample buffer.
-
For Mass Spectrometry: 0.1 M glycine, pH 2.5 (neutralize with 1 M Tris pH 8.5 immediately after elution) or other mass spectrometry-compatible elution buffers.
-
Experimental Procedure:
-
Cell Culture and Harvest:
-
Culture cells to 80-90% confluency.
-
Wash cells twice with ice-cold PBS.
-
Scrape cells in ice-cold PBS and centrifuge at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant.
-
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 1 mL per 10^7 cells).
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the cell lysate using a BCA protein assay.
-
-
Pre-clearing the Lysate:
-
To 1 mg of total protein lysate, add 20-30 µL of Protein A/G beads.
-
Incubate on a rotator for 1 hour at 4°C to reduce non-specific binding.
-
Pellet the beads by centrifugation or using a magnetic rack and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
To the pre-cleared lysate, add 2-5 µg of the anti-Laminin alpha 3 antibody or the control IgG.
-
Incubate on a rotator for 4 hours to overnight at 4°C.
-
Add 30-50 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.
-
Incubate on a rotator for an additional 1-2 hours at 4°C.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads three to five times with 1 mL of ice-cold Wash Buffer. After the final wash, carefully remove all residual buffer.
-
-
Elution:
-
For Western Blotting: Resuspend the beads in 30-50 µL of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. Pellet the beads and collect the supernatant.
-
For Mass Spectrometry: Resuspend the beads in 50-100 µL of Elution Buffer (e.g., 0.1 M glycine, pH 2.5) and incubate for 5-10 minutes at room temperature with gentle agitation. Pellet the beads and immediately transfer the supernatant to a new tube containing a neutralizing buffer.
-
-
Analysis:
-
Western Blotting: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against known or suspected binding partners.
-
Mass Spectrometry: Submit the eluted sample for proteomic analysis to identify a broader range of interacting proteins.
-
Data Presentation
Quantitative data from Co-IP experiments followed by mass spectrometry can provide valuable insights into the composition and dynamics of protein complexes. While a specific dataset for a this compound Co-IP-MS experiment is not publicly available in a structured format, the following table represents the type of data that would be generated. The proteins listed are known or potential interactors of the laminin-332 complex. The quantitative values (e.g., spectral counts, peptide counts) would be obtained from the mass spectrometry analysis.
| Protein ID (UniProt) | Gene Name | Protein Name | Spectral Counts (LAMA3 Co-IP) | Spectral Counts (IgG Control) | Fold Change (LAMA3/IgG) |
| P55268 | LAMA3 | Laminin subunit alpha-3 | 150 | 2 | 75.0 |
| Q13751 | LAMB3 | Laminin subunit beta-3 | 120 | 1 | 120.0 |
| Q13753 | LAMC2 | Laminin subunit gamma-2 | 115 | 1 | 115.0 |
| P26038 | ITGA3 | Integrin alpha-3 | 85 | 3 | 28.3 |
| P17301 | ITGB1 | Integrin beta-1 | 95 | 4 | 23.8 |
| Q13620 | ITGA6 | Integrin alpha-6 | 60 | 2 | 30.0 |
| P23229 | ITGB4 | Integrin beta-4 | 70 | 1 | 70.0 |
Visualizations
Signaling Pathway of this compound and Integrin Interaction
Caption: Signaling pathway initiated by Laminin-332 binding to integrin receptors.
Experimental Workflow for this compound Co-Immunoprecipitation
Caption: Experimental workflow for this compound Co-IP.
References
Generating Stable Cell Lines for Tagged Laminin Alpha 3 Expression: A Detailed Guide for Researchers
Application Note & Protocol
For researchers in cell biology, tissue engineering, and drug development, the study of extracellular matrix (ECM) proteins is fundamental to understanding cell behavior and disease progression. Laminin (B1169045) alpha 3 (LAMA3), a key component of the basement membrane, plays a crucial role in cell adhesion, migration, and signaling. To facilitate in-depth functional studies, the generation of stable cell lines expressing a tagged version of laminin alpha 3 is an invaluable tool. This document provides a comprehensive guide, including detailed protocols, for creating stable cell lines that express C-terminally tagged LAMA3.
Introduction
Laminins are large heterotrimeric glycoproteins that are integral to the structure and function of the basement membrane. The alpha 3 subunit is a component of laminin-332 (α3β3γ2), which is essential for epithelial cell adhesion and tissue integrity. Dysregulation of this compound expression is implicated in various diseases, including cancer and blistering skin disorders.
Stable cell lines that constitutively express a fluorescently tagged version of this compound, such as with mCherry, offer a powerful system for real-time visualization of its expression, secretion, and incorporation into the ECM. This enables detailed investigations into its role in cell signaling, matrix assembly, and interactions with other cellular components.
This application note details a robust workflow for generating stable cell lines expressing this compound with a C-terminal mCherry tag using a lentiviral-based expression system. The protocols provided cover vector construction, lentivirus production, cell transduction, stable cell line selection, and validation of tagged protein expression.
Data Presentation
For successful generation of stable cell lines, optimization of selection antibiotic concentration is critical. The following tables provide a starting point for determining the optimal puromycin (B1679871) concentration for two commonly used cell lines in laminin research: Human Embryonic Kidney 293 (HEK293) cells, often used for virus production and initial expression validation, and HaCaT cells, a human keratinocyte line that naturally deposits a laminin-rich ECM.
Table 1: Recommended Puromycin Concentration Ranges for Kill Curve Analysis
| Cell Line | Typical Puromycin Concentration Range for Selection |
| HEK293 | 1 - 10 µg/mL |
| HaCaT | 1 - 10 µg/mL |
Table 2: Example Timeline for Stable Cell Line Generation
| Step | Duration |
| Vector Construction | 1 - 2 weeks |
| Lentivirus Production and Titer | 1 week |
| Puromycin Kill Curve | 1 - 2 weeks |
| Transduction and Selection | 2 - 3 weeks |
| Clonal Expansion and Validation | 2 - 4 weeks |
| Total Estimated Time | 7 - 12 weeks |
Experimental Protocols
Protocol 1: Vector Construction for C-terminally Tagged this compound
This protocol describes the cloning of the full-length human this compound (LAMA3) cDNA and a C-terminal mCherry tag into the pLVX-Puro lentiviral vector. A C-terminal tag is recommended for secreted proteins like laminin to avoid interference with the N-terminal signal peptide, which is crucial for its secretion.[1]
Materials:
-
pLVX-Puro lentiviral vector (or equivalent)
-
Full-length human LAMA3 cDNA clone
-
mCherry cDNA
-
High-fidelity DNA polymerase
-
Restriction enzymes (e.g., EcoRI and BamHI, chosen based on vector and insert sequences)
-
T4 DNA ligase
-
Competent E. coli
-
LB agar (B569324) plates with ampicillin
-
DNA purification kits
Procedure:
-
Primer Design: Design primers to amplify the full-length LAMA3 cDNA without its stop codon. The forward primer should incorporate a restriction site (e.g., EcoRI) at the 5' end. The reverse primer should incorporate a different restriction site (e.g., a site compatible with the mCherry N-terminus) and be designed to create an in-frame fusion with the mCherry tag.
-
LAMA3 Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the LAMA3 cDNA.
-
Primer Design for mCherry: Design primers to amplify the mCherry cDNA. The forward primer should have a restriction site compatible with the LAMA3 reverse primer's site. The reverse primer should include a stop codon and a different restriction site (e.g., BamHI).
-
mCherry Amplification: Perform PCR to amplify the mCherry cDNA.
-
Vector and Insert Digestion: Digest the pLVX-Puro vector, the amplified LAMA3 fragment, and the amplified mCherry fragment with the chosen restriction enzymes.
-
Ligation: Perform a three-part ligation reaction to insert the LAMA3 and mCherry fragments into the pLVX-Puro vector.
-
Transformation: Transform the ligation product into competent E. coli and plate on ampicillin-containing LB agar plates.
-
Colony Screening and Plasmid Purification: Screen colonies by colony PCR and/or restriction digestion of purified plasmid DNA to identify clones with the correct insert.
-
Sequence Verification: Sequence the final construct to confirm the in-frame fusion of LAMA3 and mCherry and the absence of mutations.
Protocol 2: Lentivirus Production and Transduction
This protocol outlines the production of lentiviral particles in HEK293T cells and the subsequent transduction of the target cell line (e.g., HaCaT).
Materials:
-
pLVX-LAMA3-mCherry-Puro vector
-
Lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G)
-
HEK293T cells
-
Transfection reagent (e.g., Lipofectamine 3000 or PEI)
-
DMEM with 10% FBS
-
0.45 µm syringe filter
-
Target cells (e.g., HaCaT)
-
Polybrene
Procedure:
-
HEK293T Cell Seeding: Seed HEK293T cells in a 10 cm dish to be 70-80% confluent on the day of transfection.
-
Transfection: Co-transfect the HEK293T cells with the pLVX-LAMA3-mCherry-Puro vector and the packaging plasmids using your chosen transfection reagent according to the manufacturer's instructions.
-
Virus Collection: At 48 and 72 hours post-transfection, collect the cell culture supernatant containing the lentiviral particles.
-
Virus Filtration and Storage: Filter the collected supernatant through a 0.45 µm filter to remove cell debris. The viral supernatant can be used immediately or stored at -80°C.
-
Target Cell Transduction: Seed the target cells (e.g., HaCaT) in a 6-well plate. The next day, replace the medium with fresh medium containing polybrene (final concentration 4-8 µg/mL). Add the lentiviral supernatant at various dilutions (to determine the optimal multiplicity of infection, MOI).
-
Incubation: Incubate the cells with the virus for 24-48 hours.
Protocol 3: Stable Cell Line Selection with Puromycin
This protocol describes how to determine the optimal puromycin concentration for your target cells and how to select for a stable population of transduced cells.
Materials:
-
Transduced and non-transduced target cells
-
Puromycin
-
96-well and 6-well plates
-
Cell culture medium
Procedure:
-
Puromycin Kill Curve:
-
Seed non-transduced cells in a 96-well plate.
-
The next day, add fresh medium containing a range of puromycin concentrations (e.g., 0, 0.5, 1, 2, 4, 6, 8, 10 µg/mL).[2]
-
Replenish the medium with the corresponding puromycin concentration every 2-3 days.
-
Observe the cells daily for 7-10 days and determine the lowest concentration of puromycin that kills all the cells. This is the optimal concentration for selection.
-
-
Selection of Transduced Cells:
-
48 hours after transduction, replace the medium of the transduced cells with fresh medium containing the predetermined optimal concentration of puromycin.
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days, until all non-transduced control cells are dead and resistant colonies appear.
-
-
Expansion of Stable Pool:
-
Once resistant colonies are established, expand them to generate a polyclonal stable cell line.
-
-
(Optional) Single-Cell Cloning:
-
To generate a monoclonal stable cell line, perform single-cell cloning by limiting dilution or by picking individual colonies.
-
Protocol 4: Validation of Tagged this compound Expression
A. Western Blotting
This protocol is optimized for the detection of large, secreted glycoproteins like this compound.
Materials:
-
Stable cell line expressing LAMA3-mCherry
-
Parental (non-transduced) cell line
-
RIPA buffer with protease inhibitors
-
SDS-PAGE gels (low percentage, e.g., 6-8%)
-
PVDF membrane
-
Primary antibodies: anti-Laminin alpha 3 and anti-mCherry
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Sample Preparation:
-
Cell Lysate: Lyse the stable and parental cells in RIPA buffer.
-
Conditioned Medium: Collect the conditioned medium from the stable cell line to detect secreted LAMA3-mCherry. Concentrate the medium if necessary.
-
-
SDS-PAGE and Transfer:
-
Run the protein samples on a low-percentage SDS-PAGE gel to resolve the high molecular weight LAMA3-mCherry fusion protein (expected size >200 kDa).
-
Transfer the proteins to a PVDF membrane. A wet transfer system is recommended for large proteins.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with the primary antibody (anti-LAMA3 or anti-mCherry) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the signal using a chemiluminescent substrate.
-
B. Immunofluorescence
This protocol is for visualizing the localization of the tagged this compound in the extracellular matrix.
Materials:
-
Stable cell line expressing LAMA3-mCherry grown on coverslips
-
4% paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
(Optional) Primary antibody against a specific ECM component
-
(Optional) Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Mounting medium
Procedure:
-
Cell Culture and Fixation: Culture the stable cell line on coverslips. Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilization (for intracellular staining, if desired): If you wish to visualize intracellular protein, permeabilize the cells with 0.1% Triton X-100 for 10 minutes. For visualizing only the ECM, this step can be omitted.
-
Blocking: Block non-specific antibody binding with blocking buffer for 1 hour.
-
Staining:
-
The mCherry tag provides intrinsic fluorescence, so direct visualization is possible.
-
(Optional) For co-localization studies, incubate with a primary antibody against another ECM protein, followed by a fluorescently labeled secondary antibody.
-
-
Nuclear Staining: Stain the nuclei with DAPI.
-
Mounting and Imaging: Mount the coverslips on slides and visualize using a fluorescence microscope.
Visualization of Signaling Pathways and Experimental Workflows
To aid in understanding the molecular interactions and experimental procedures, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for generating stable cell lines expressing tagged this compound.
References
Application Notes and Protocols: Studying Laminin Alpha 3-Mediated Cell Adhesion
Audience: Researchers, scientists, and drug development professionals.
Introduction
Laminins are a major family of heterotrimeric glycoproteins that are essential components of the basement membrane. The laminin (B1169045) α3 subunit is a key player in mediating cell adhesion, particularly in epithelial tissues. It is a component of laminin-332, -321, and -311, which are crucial for maintaining the integrity of the dermal-epidermal junction.[1][2] Dysregulation of laminin α3-mediated cell adhesion is implicated in various pathological conditions, including blistering skin diseases like junctional epidermolysis bullosa and cancer progression.[1][2]
This document provides a comprehensive overview of the methods used to study laminin α3-mediated cell adhesion. It includes detailed protocols for key experiments, a summary of quantitative data, and diagrams of the associated signaling pathways.
Signaling Pathways in Laminin Alpha 3-Mediated Cell Adhesion
Laminin α3-containing isoforms primarily interact with cell surface receptors such as integrins α3β1 and α6β4, as well as dystroglycan, to initiate intracellular signaling cascades that regulate cell adhesion, migration, proliferation, and differentiation.[1]
Ligation of laminin-332 with integrin α6β4 can induce the phosphorylation of the β4 cytoplasmic domain, leading to the recruitment of the Shc adaptor protein. This, in turn, activates the Ras-Erk and Rac-Jnk MAPK pathways, promoting cell proliferation.[1][2] The interaction of laminin α3 with integrin α3β1 is crucial for the formation of focal adhesions, which link the extracellular matrix to the actin cytoskeleton and are involved in signal transduction.[1][2] Additionally, studies have shown that integrin α3β1-dependent cell adhesion to laminins can activate Akt in a PI3K-independent manner, requiring TRAF6-mediated K63-linked polyubiquitination.[3]
The following diagrams illustrate the key signaling pathways and a general workflow for investigating laminin α3-mediated cell adhesion.
subgraph "cluster_extracellular" { label="Extracellular Matrix"; bgcolor="#F1F3F4"; "Laminin_alpha3" [label="Laminin α3\n(in Laminin-332, -321, -311)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_membrane" { label="Plasma Membrane"; bgcolor="#F1F3F4"; "Integrin_a3b1" [label="Integrin α3β1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Integrin_a6b4" [label="Integrin α6β4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Dystroglycan" [label="Dystroglycan", fillcolor="#EA4335", fontcolor="#FFFFFF"]; }
subgraph "cluster_cytoplasm" { label="Cytoplasm"; bgcolor="#FFFFFF"; "Focal_Adhesions" [label="Focal Adhesions", fillcolor="#FBBC05", fontcolor="#202124"]; "Actin_Cytoskeleton" [label="Actin Cytoskeleton", fillcolor="#FBBC05", fontcolor="#202124"]; "Shc" [label="Shc", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Grb2_SOS" [label="Grb2-SOS", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Ras" [label="Ras", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Rac" [label="Rac", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Erk" [label="Erk (MAPK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Jnk" [label="Jnk (MAPK)", fillcolor="#34A853", fontcolor="#FFFFFF"]; "TRAF6" [label="TRAF6", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Akt" [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Cell_Proliferation" [label="Cell Proliferation", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; "Cell_Adhesion_Migration" [label="Cell Adhesion &\nMigration", shape=ellipse, fillcolor="#FFFFFF", style=filled, fontcolor="#202124"]; }
"Laminin_alpha3" -> "Integrin_a3b1" [label="Binds"]; "Laminin_alpha3" -> "Integrin_a6b4" [label="Binds"]; "Laminin_alpha3" -> "Dystroglycan" [label="Binds"];
"Integrin_a3b1" -> "Focal_Adhesions" [label="Forms"]; "Focal_Adhesions" -> "Actin_Cytoskeleton" [label="Links to"]; "Integrin_a3b1" -> "TRAF6" [label="Activates"]; "TRAF6" -> "Akt" [label="K63-linked\npolyubiquitination"]; "Akt" -> "Cell_Adhesion_Migration";
"Integrin_a6b4" -> "Shc" [label="Recruits &\nPhosphorylates"]; "Shc" -> "Grb2_SOS" [label="Recruits"]; "Grb2_SOS" -> "Ras" [label="Activates"]; "Grb2_SOS" -> "Rac" [label="Activates"]; "Ras" -> "Erk"; "Rac" -> "Jnk"; "Erk" -> "Cell_Proliferation"; "Jnk" -> "Cell_Proliferation";
"Dystroglycan" -> "Cell_Adhesion_Migration" [style=dashed]; }
"Start" [label="Hypothesis:\nLaminin α3 mediates cell adhesion", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Cell_Culture" [label="Cell Culture\n(e.g., epithelial cells)"]; "shRNA_Knockdown" [label="shRNA-mediated Knockdown\nof Laminin α3"]; "Cell_Adhesion_Assay" [label="Cell Adhesion Assay\non Laminin-coated plates"]; "Immunofluorescence" [label="Immunofluorescence Staining\n(Laminin α3, Integrins, Focal Adhesion markers)"]; "IP_Western" [label="Immunoprecipitation & Western Blot\n(Laminin α3 interacting proteins, signaling molecules)"]; "Data_Analysis" [label="Quantitative & Qualitative\nData Analysis"]; "Conclusion" [label="Conclusion on the Role of\nLaminin α3 in Cell Adhesion", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
"Start" -> "Cell_Culture"; "Cell_Culture" -> "shRNA_Knockdown"; "Cell_Culture" -> "Cell_Adhesion_Assay"; "shRNA_Knockdown" -> "Cell_Adhesion_Assay"; "Cell_Adhesion_Assay" -> "Data_Analysis"; "Cell_Culture" -> "Immunofluorescence"; "Immunofluorescence" -> "Data_Analysis"; "Cell_Culture" -> "IP_Western"; "IP_Western" -> "Data_Analysis"; "Data_Analysis" -> "Conclusion"; }
Quantitative Data Summary
The following table summarizes quantitative data from studies investigating laminin α3-mediated cell adhesion and signaling.
| Experimental Condition | Observed Effect | Quantitative Change | Reference(s) |
| Treatment with function-blocking antibodies to laminin α3 | Decrease in p42/p44 MAPK phosphorylation in stretched alveolar endothelial cells | ~40% decrease | [1] |
| α-dystroglycan antibody inhibition in stretched alveolar endothelial cells | Decrease in stretch-induced signaling | ~30% decrease | [1] |
| shRNA knockdown of α-dystroglycan in stretched alveolar endothelial cells | Decrease in stretch-induced signaling | ~50% decrease | [1] |
| Knockdown of laminin α3 in cutaneous squamous cell carcinoma cells | Reduction in cell attachment | Significant (P < 0.001) | [4] |
| Knockdown of laminin γ2 in cutaneous squamous cell carcinoma cells | Reduction in cell attachment | Significant (P < 0.001) | [4] |
Experimental Protocols
Protocol 1: Cell Adhesion Assay
This protocol is for quantifying cell adhesion to plates coated with laminin α3-containing proteins.
Materials:
-
96-well tissue culture plates
-
Laminin-332 or other laminin α3-containing protein solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Bovine Serum Albumin (BSA) solution (1% in PBS)
-
Serum-free cell culture medium
-
Cells of interest
-
Trypsin-EDTA
-
Crystal Violet staining solution (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS in water or 0.5% Triton X-100)
-
Plate reader
Procedure:
-
Plate Coating:
-
Dilute the laminin α3-containing protein to the desired concentration (e.g., 10-20 µg/mL) in sterile PBS.
-
Add 50-100 µL of the diluted laminin solution to each well of a 96-well plate.
-
As a negative control, coat some wells with 1% BSA in PBS.
-
Incubate the plate at 37°C for 1-2 hours or at 4°C overnight.
-
-
Blocking:
-
Aspirate the coating solution from the wells.
-
Wash each well twice with sterile PBS.
-
Add 100 µL of 1% BSA in PBS to each well to block non-specific cell adhesion.
-
Incubate at 37°C for 30-60 minutes.
-
-
Cell Seeding:
-
Harvest cells using trypsin-EDTA and resuspend them in serum-free medium.
-
Count the cells and adjust the concentration to 2 x 10^5 to 4 x 10^5 cells/mL.
-
Aspirate the blocking solution from the wells and wash once with PBS.
-
Add 100 µL of the cell suspension to each well.
-
Incubate at 37°C for 30-60 minutes to allow for cell adhesion.
-
-
Washing:
-
Gently wash the wells 2-3 times with PBS to remove non-adherent cells. Be careful not to disturb the attached cells.
-
-
Fixing and Staining:
-
Fix the adherent cells by adding 100 µL of 4% paraformaldehyde or ice-cold methanol (B129727) to each well and incubate for 10-15 minutes at room temperature.
-
Aspirate the fixative and wash the wells with water.
-
Add 100 µL of Crystal Violet solution to each well and incubate for 10 minutes at room temperature.
-
Wash the wells extensively with water to remove excess stain.
-
-
Quantification:
-
Allow the plates to dry completely.
-
Add 100 µL of solubilization buffer to each well to dissolve the stain.
-
Incubate for at least 30 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 550-595 nm using a plate reader.
-
Protocol 2: shRNA-Mediated Knockdown of this compound
This protocol describes the stable knockdown of the LAMA3 gene using small-hairpin RNA (shRNA).
Materials:
-
Cells of interest
-
Lentiviral or retroviral shRNA constructs targeting LAMA3 and a non-targeting control
-
Transfection reagent (e.g., PEI, Lipofectamine)
-
Packaging plasmids (for lentivirus production)
-
HEK293T cells (for virus production)
-
Complete cell culture medium
-
Puromycin or other selection antibiotic
-
Polybrene
-
qPCR reagents
-
Western blot reagents
Procedure:
-
Virus Production (if using lentivirus):
-
The day before transfection, seed HEK293T cells to reach 70-80% confluency on the day of transfection.
-
Co-transfect the HEK293T cells with the shRNA plasmid and packaging plasmids using a suitable transfection reagent.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Filter the supernatant through a 0.45 µm filter.
-
-
Transduction:
-
Seed the target cells to be 50-60% confluent on the day of transduction.
-
Add the viral supernatant to the cells in the presence of polybrene (4-8 µg/mL).
-
Incubate for 24 hours.
-
-
Selection:
-
Replace the virus-containing medium with fresh medium containing the appropriate selection antibiotic (e.g., puromycin, concentration to be determined by a kill curve).
-
Continue to culture the cells in the selection medium, replacing it every 2-3 days, until non-transduced cells are eliminated.
-
-
Validation of Knockdown:
-
qPCR: Extract total RNA from the stable cell lines and perform reverse transcription followed by quantitative PCR to measure LAMA3 mRNA levels relative to a housekeeping gene.
-
Western Blot: Prepare cell lysates and perform western blotting using an antibody specific for laminin α3 to confirm the reduction in protein expression.
-
Protocol 3: Immunofluorescence Staining
This protocol is for the visualization of laminin α3 and associated proteins in cultured cells.
Materials:
-
Cells cultured on glass coverslips or chamber slides
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1-5% BSA or 10% normal goat serum in PBS)
-
Primary antibodies (e.g., anti-laminin α3, anti-integrin α3, anti-paxillin)
-
Fluorophore-conjugated secondary antibodies
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation:
-
Rinse the cells twice with PBS.
-
Fix the cells with 4% paraformaldehyde for 10-20 minutes at room temperature.
-
Rinse three times with PBS.
-
-
Permeabilization (for intracellular targets):
-
Incubate the cells with permeabilization buffer for 10-15 minutes at room temperature.
-
Rinse three times with PBS.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody in the blocking buffer to its optimal concentration.
-
Incubate the cells with the diluted primary antibody for 1-3 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Rinse the cells three times with PBS, with each wash lasting 5 minutes.
-
-
Secondary Antibody Incubation:
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS.
-
Incubate with a nuclear counterstain like DAPI, if desired.
-
Mount the coverslips onto glass slides using an anti-fade mounting medium.
-
-
Imaging:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Protocol 4: Immunoprecipitation and Western Blotting
This protocol is for the co-immunoprecipitation of laminin α3 and its binding partners, followed by western blot analysis.
Materials:
-
Cell lysate
-
Immunoprecipitation (IP) lysis buffer (non-denaturing)
-
Primary antibody for IP (e.g., anti-laminin α3)
-
Control IgG from the same species as the primary antibody
-
Protein A/G agarose (B213101) or magnetic beads
-
Wash buffer (e.g., IP lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., Laemmli sample buffer)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer for western blot (e.g., 5% non-fat milk or BSA in TBST)
-
Primary and secondary antibodies for western blot
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis:
-
Lyse cells in a non-denaturing IP lysis buffer containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Pre-clearing (Optional):
-
Incubate the cell lysate with Protein A/G beads for 30-60 minutes at 4°C to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with the primary antibody or control IgG overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 1-3 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with cold wash buffer.
-
-
Elution:
-
Resuspend the beads in Laemmli sample buffer and boil for 5-10 minutes to elute the protein complexes.
-
Pellet the beads and collect the supernatant containing the immunoprecipitated proteins.
-
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody for the protein of interest (e.g., anti-integrin α3) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
References
Application Note: Flow Cytometry Analysis of Cells Expressing Laminin Alpha 3
For Researchers, Scientists, and Drug Development Professionals
Introduction
Laminin (B1169045) alpha 3 (LAMA3), a subunit of the laminin-332 heterotrimer, is a crucial component of the basement membrane, playing a significant role in cell adhesion, migration, and tissue organization.[1][2][3] Altered expression of LAMA3 has been implicated in various physiological and pathological processes, including wound healing and cancer progression, making it a protein of interest in both basic research and therapeutic development.[1] Flow cytometry is a powerful, high-throughput technique that allows for the rapid and quantitative analysis of LAMA3 expression at the single-cell level. This application note provides detailed protocols for the detection of both cell surface and intracellular LAMA3 using flow cytometry.
Principle of the Assay
Flow cytometry measures the fluorescence emitted by individual cells as they pass through a laser beam. To detect laminin alpha 3, cells are incubated with a primary antibody specific to the LAMA3 protein. This can be a directly conjugated antibody or an unconjugated primary antibody that is subsequently detected by a fluorescently labeled secondary antibody. For cell surface LAMA3, staining is performed on live, intact cells. For intracellular LAMA3, cells must first be fixed and permeabilized to allow the antibodies to access the cell's interior. The intensity of the fluorescence signal is proportional to the amount of LAMA3 expressed by the cell.
This compound Signaling Pathway
This compound, as part of the laminin-332 complex, interacts with cell surface integrin receptors, primarily α3β1 and α6β4, to initiate intracellular signaling cascades.[1][4] These pathways, including the Mitogen-Activated Protein Kinase (MAPK) and Rho-associated coiled-coil containing protein kinase (ROCK) pathways, regulate critical cellular functions such as proliferation, invasion, and migration.[1][2][5]
References
- 1. academic.oup.com [academic.oup.com]
- 2. Adhesion and Migration, the Diverse Functions of the Laminin α3 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Laminin, alpha 3 - Wikipedia [en.wikipedia.org]
- 4. uniprot.org [uniprot.org]
- 5. A cell signal pathway involving laminin-5, alpha3beta1 integrin, and mitogen-activated protein kinase can regulate epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for In Vivo Exploration of Laminin Alpha 3 Function
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
These comprehensive application notes detail the use of various animal models to investigate the in vivo functions of laminin (B1169045) alpha 3 (LAMA3), a crucial component of the basement membrane. The provided protocols and data are intended to guide researchers in selecting appropriate models and designing experiments to elucidate the roles of LAMA3 in development, tissue homeostasis, and disease.
Introduction to Laminin Alpha 3
This compound is a subunit of laminin-332 (previously known as laminin-5), a key glycoprotein (B1211001) of the epithelial basement membrane.[1][2] Laminin-332 is a heterotrimer composed of alpha 3, beta 3, and gamma 2 chains.[2] It plays a critical role in cell adhesion, migration, proliferation, and tissue organization.[3] The LAMA3 gene encodes the alpha 3 subunit, and mutations in this gene are associated with severe human diseases, most notably Junctional Epidermolysis Bullosa (JEB), a devastating skin blistering disorder.[4][5] Animal models, therefore, are indispensable tools for studying the complex functions of this compound in a physiological context.
Mouse Models: The Gold Standard for Studying LAMA3 Function
The most extensively characterized animal model for studying this compound function is the knockout mouse (Lama3-/-).
Phenotype of the Lama3 Knockout Mouse
Targeted disruption of the Lama3 gene in mice results in a phenotype that closely mimics human Junctional Epidermolysis Bullosa.[4][6]
-
Gross Phenotype: Lama3-/- mice are born with severe blistering of the skin and oral mucosa, which progresses rapidly.[4] They exhibit neonatal lethality, typically within the first few days of life, due to dehydration and feeding difficulties.[4][6]
-
Histopathology: Histological analysis reveals a separation at the dermal-epidermal junction, forming sub-epidermal blisters.[4]
-
Ultrastructural Changes: Transmission electron microscopy shows rudimentary and poorly formed hemidesmosomes, the structures responsible for anchoring the epidermis to the underlying dermis.[4]
| Phenotypic Parameter | Wild-Type (+/+) | Heterozygous (+/-) | Homozygous (-/-) |
| Survival | Normal lifespan | Normal lifespan | Neonatal lethal (die within days of birth)[4][6] |
| Skin Integrity | No blistering | No blistering | Severe, progressive blistering of skin and oral mucosa[4] |
| Hemidesmosome Structure | Well-formed | Well-formed | Rudimentary, poorly defined[4] |
| Laminin-332 Expression | Present at the dermal-epidermal junction | Reduced but present | Absent[4] |
Experimental Workflows and Protocols
A common strategy involves targeted disruption of the Lama3 gene in embryonic stem (ES) cells via homologous recombination, followed by injection of the targeted ES cells into blastocysts to generate chimeric mice.[4]
Caption: Workflow for generating Lama3 knockout mice.
This protocol describes the detection of this compound in frozen mouse skin sections.
Materials:
-
Freshly dissected mouse skin tissue
-
Optimal Cutting Temperature (OCT) compound
-
Cryostat
-
Microscope slides
-
Fixation solution: Acetone (B3395972), pre-chilled to -20°C
-
Blocking buffer: 10% normal goat serum in PBS
-
Primary antibody: Rabbit anti-Laminin alpha 3 (appropriate dilution)
-
Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting medium
Procedure:
-
Embed fresh skin tissue in OCT compound and freeze rapidly.
-
Cut 5-10 µm thick sections using a cryostat and mount on microscope slides.
-
Fix the sections in pre-chilled acetone for 10 minutes at -20°C.
-
Air dry the slides for 20 minutes.
-
Wash slides three times for 5 minutes each in PBS.
-
Block non-specific binding by incubating sections in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody diluted in blocking buffer overnight at 4°C in a humidified chamber.
-
Wash slides three times for 5 minutes each in PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash slides three times for 5 minutes each in PBS, protected from light.
-
Counterstain with DAPI for 5 minutes.
-
Wash slides twice with PBS.
-
Mount coverslips using an appropriate mounting medium.
-
Visualize under a fluorescence microscope.
This protocol outlines the steps for preparing mouse skin for ultrastructural analysis of hemidesmosomes.
Materials:
-
Mouse skin tissue (1 mm3 pieces)
-
Primary fixative: 2.5% glutaraldehyde (B144438) in 0.1 M cacodylate buffer, pH 7.4
-
Secondary fixative: 1% osmium tetroxide in 0.1 M cacodylate buffer
-
Ethanol series (50%, 70%, 90%, 100%) for dehydration
-
Propylene (B89431) oxide
-
Epoxy resin
-
Uranyl acetate (B1210297) and lead citrate (B86180) for staining
-
Ultramicrotome
-
TEM grids
Procedure:
-
Immediately fix small pieces of skin in primary fixative for 2-4 hours at 4°C.
-
Wash the tissue three times in 0.1 M cacodylate buffer.
-
Post-fix in secondary fixative for 1 hour at 4°C.
-
Wash the tissue three times in 0.1 M cacodylate buffer.
-
Dehydrate the tissue through a graded series of ethanol.
-
Infiltrate the tissue with propylene oxide and then a 1:1 mixture of propylene oxide and epoxy resin.
-
Infiltrate with pure epoxy resin and embed in molds.
-
Polymerize the resin at 60°C for 48 hours.
-
Cut ultrathin sections (60-90 nm) using an ultramicrotome.
-
Mount sections on TEM grids.
-
Stain with uranyl acetate and lead citrate.
-
Examine the sections using a transmission electron microscope.[7][8]
Other Animal Models for Studying this compound
While mouse models are prevalent, other organisms offer unique advantages for studying LAMA3 function.
Zebrafish (Danio rerio)
Zebrafish provide a powerful system for studying vertebrate development due to their external fertilization, transparent embryos, and rapid development. The zebrafish genome contains a lama3 gene, making it a suitable model.[9]
-
Phenotype: Knockdown of lama3 in zebrafish using morpholinos can lead to developmental defects, although a comprehensive analysis of the blistering phenotype is less detailed than in mice.[10][11]
-
Experimental Approaches: Whole-mount in situ hybridization is a common technique to study the spatial and temporal expression pattern of lama3 during embryogenesis.[1][12][13][14][15]
Materials:
-
Zebrafish embryos at the desired developmental stage
-
4% paraformaldehyde (PFA) in PBS
-
Methanol (B129727) series
-
Proteinase K
-
Hybridization buffer
-
Digoxigenin (DIG)-labeled antisense RNA probe for lama3
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP developing solution
Procedure:
-
Fix embryos in 4% PFA overnight at 4°C.
-
Dehydrate embryos through a methanol series and store at -20°C.
-
Rehydrate embryos through a methanol series into PBST (PBS + 0.1% Tween-20).
-
Permeabilize embryos with a brief Proteinase K treatment.
-
Pre-hybridize in hybridization buffer for 2-4 hours at 65°C.
-
Hybridize with the DIG-labeled lama3 probe overnight at 65°C.
-
Perform stringent washes to remove unbound probe.
-
Block with a blocking solution (e.g., sheep serum in PBST).
-
Incubate with an anti-DIG-AP antibody overnight at 4°C.
-
Wash extensively to remove unbound antibody.
-
Equilibrate in developing buffer.
-
Develop the color reaction using NBT/BCIP solution until the desired staining intensity is reached.
-
Stop the reaction by washing with PBST.
-
Store and image the stained embryos.
Fruit Fly (Drosophila melanogaster)
The fruit fly is a powerful genetic model with a vast array of available genetic tools. While Drosophila does not have a direct ortholog of the vertebrate LAMA3 gene, it possesses laminin alpha chains that are crucial for development and tissue integrity.[16][17] Studying the function of these related laminins can provide insights into the conserved roles of this protein family.
-
Experimental Approaches: Generation of mutant clones using techniques like FLP/FRT-mediated recombination allows for the analysis of gene function in specific tissues and at specific developmental stages.[18][19][20][21]
Signaling Pathways Involving this compound
Laminin-332, through its alpha 3 subunit, interacts with cell surface receptors, primarily integrins α3β1 and α6β4, to trigger intracellular signaling cascades that regulate cell behavior.[4]
Laminin-332/Integrin Signaling
References
- 1. High Resolution Whole Mount In Situ Hybridization within Zebrafish Embryos to Study Gene Expression and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medlineplus.gov [medlineplus.gov]
- 3. Laminin, alpha 3 - Wikipedia [en.wikipedia.org]
- 4. Targeted Disruption of the LAMA3 Gene in Mice Reveals Abnormalities in Survival and Late Stage Differentiation of Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. LAMA3 Gene: Function, Disorders, and Research [learn.mapmygenome.in]
- 6. Targeted disruption of the LAMA3 gene in mice reveals abnormalities in survival and late stage differentiation of epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ZFIN Gene: lama3 [zfin.org]
- 9. Knockdown of Laminin gamma-3 (Lamc3) impairs motoneuron guidance in the zebrafish embryo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Knockdown of Laminin gamma-3 (Lamc3) impairs motoneuron guidance in the zebrafish embryo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fenix.ciencias.ulisboa.pt [fenix.ciencias.ulisboa.pt]
- 12. ZFIN: Zebrafish Book: Molecular Methods [zfin.org]
- 13. research.fredhutch.org [research.fredhutch.org]
- 14. Whole Mount In Situ Hybridization in Zebrafish [protocols.io]
- 15. The Laminin α Chains: Expression, Developmental Transitions, and Chromosomal Locations of α1-5, Identification of Heterotrimeric Laminins 8–11, and Cloning of a Novel α3 Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drosophila laminins act as key regulators of basement membrane assembly and morphogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Generating imaginal disc clones in Drosophila - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Protocol for long-term ex vivo cultivation and imaging of Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Dissection and Immunostaining of Imaginal Discs from Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Laminin: loss-of-function studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Quantification of Human LAMA3 Gene Expression using Quantitative PCR
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Laminin (B1169045) Subunit Alpha 3 (LAMA3) is a crucial protein-coding gene that provides instructions for making the alpha-3 subunit of laminin 332 (also known as laminin-5).[1] Laminins are a major component of the basement membrane, playing a vital role in tissue architecture by mediating cell adhesion, migration, proliferation, and differentiation.[2][3] The LAMA3-containing laminin 332 is essential for the integrity of epithelial tissues, particularly the skin, by forming anchoring filaments that connect the epidermis to the underlying dermis.[1]
Alterations in LAMA3 expression have been linked to various pathological conditions. Mutations in the LAMA3 gene are associated with severe skin blistering diseases like Junctional Epidermolysis Bullosa.[4][5] Furthermore, dysregulated LAMA3 expression is frequently observed in various cancers, where it can either promote or suppress tumor progression depending on the cancer type.[2][3] For instance, LAMA3 is often upregulated in pancreatic and stomach adenocarcinoma while being downregulated in breast and colon cancer.[2] This makes LAMA3 a gene of significant interest for both basic research and as a potential biomarker in drug development.
Quantitative PCR (qPCR) is a highly sensitive and specific method for measuring gene expression levels. This application note provides a protocol for the reliable quantification of human LAMA3 mRNA levels from total RNA using SYBR Green-based qPCR.
LAMA3 Signaling Pathway
LAMA3, as part of the laminin-332 heterotrimer, interacts with cell surface receptors, primarily integrins, to activate downstream signaling cascades. This interaction is fundamental for cell adhesion, migration, and survival. The diagram below illustrates a simplified representation of the LAMA3-integrin signaling pathway, which often involves the PI3K-Akt and MAPK pathways, both critical in cancer biology.[3]
A simplified diagram of the LAMA3 (as part of Laminin-332) signaling cascade.
Protocol: LAMA3 Gene Expression Analysis by qPCR
This protocol outlines the necessary steps for quantifying human LAMA3 gene expression from total RNA, including reverse transcription and SYBR Green-based qPCR.
I. Recommended qPCR Primers for Human LAMA3
A validated qPCR primer pair is critical for accurate and reproducible results.[6] The following primer set has been referenced for the detection of human LAMA3.
| Parameter | Sequence / Information |
| Gene Symbol | LAMA3 |
| NCBI Accession No. | NM_198129 |
| Forward Primer (5'-3') | TAGAGGAAGCCTCTGACACAGG[7] |
| Reverse Primer (5'-3') | CCGATAGTATCCAGGGCTACAAC[7] |
Note: Primers should be reconstituted in nuclease-free water to a stock concentration of 10 µM.
II. Experimental Workflow
The overall workflow involves extracting high-quality RNA, converting it to cDNA, performing the qPCR amplification, and finally, analyzing the resulting data.
A schematic overview of the gene expression analysis workflow using qPCR.
III. Step-by-Step Methodology
A. RNA Isolation and Reverse Transcription
-
RNA Extraction : Isolate total RNA from cell lines or tissues using a standard reagent like TRIzol or a column-based kit, following the manufacturer's instructions. Ensure procedures are performed in an RNase-free environment.[8]
-
RNA Quantification and Quality Control : Measure RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Reverse Transcription (cDNA Synthesis) : Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random hexamer primers.[9] Follow the manufacturer's protocol.
B. qPCR Reaction Setup
-
Thaw all reagents (SYBR Green Master Mix, primer stocks, cDNA, nuclease-free water) on ice.
-
Prepare a master mix for the number of reactions required (including no-template controls and replicates). It is recommended to run all samples in triplicate.
-
The following table provides a recommended setup for a single 20 µL reaction:
| Component | Volume (µL) | Final Concentration |
| 2x SYBR Green Master Mix | 10 µL | 1x |
| Forward Primer (10 µM) | 0.4 µL | 200 nM |
| Reverse Primer (10 µM) | 0.4 µL | 200 nM |
| cDNA Template (diluted 1:10) | 2 µL | ~10-50 ng |
| Nuclease-Free Water | 7.2 µL | - |
| Total Volume | 20 µL |
-
Aliquot 18 µL of the master mix into each qPCR well or tube.
-
Add 2 µL of the appropriate diluted cDNA sample or nuclease-free water (for the No-Template Control) to the respective wells.[10]
-
Seal the plate or cap the tubes, centrifuge briefly to collect contents, and place in the qPCR instrument.
C. Thermal Cycling Protocol
The following is a standard three-step cycling protocol. Optimal temperatures and times may vary slightly depending on the qPCR instrument and master mix used.[7][11]
| Stage | Step | Temperature (°C) | Time | Cycles |
| 1 | Polymerase Activation | 95 | 10 min | 1 |
| 2 | Denaturation | 95 | 15 sec | 40 |
| Annealing/Extension | 60 | 1 min | ||
| 3 | Melt Curve Analysis | 60-95 | (Instrument Default) | 1 |
IV. Data Analysis and Presentation
Data analysis is typically performed using the comparative Ct (ΔΔCt) method for relative quantification.[9] This requires the use of a stably expressed housekeeping gene (e.g., GAPDH, ACTB) for normalization.
Example Data:
The following table shows representative data for LAMA3 expression in two cancer cell lines relative to a normal epithelial cell line (Control).
| Cell Line | Cancer Type | LAMA3 Avg. Ct | GAPDH Avg. Ct | ΔCt (LAMA3 - GAPDH) | ΔΔCt (vs. Control) | Relative Expression (2-ΔΔCt) |
| HBE | Normal Bronchial Epithelial | 24.5 | 19.0 | 5.5 | 0.0 | 1.0 (Calibrator) |
| A549 | Lung Adenocarcinoma | 26.0 | 19.2 | 6.8 | 1.3 | 0.41 (Downregulated) |
| SK-MES-1 | Lung Squamous Cell Carcinoma | 22.1 | 18.9 | 3.2 | -2.3 | 4.92 (Upregulated) |
This data is for illustrative purposes only. Pan-cancer analyses have shown that LAMA3 expression is highly variable, with upregulation in cancers like pancreatic adenocarcinoma and downregulation in others like breast cancer.[2][3]
V. Troubleshooting
-
No amplification in samples: Check RNA/cDNA integrity, ensure correct master mix composition, or verify primer reconstitution.
-
High Ct values: May indicate low target expression or inefficient amplification. Consider using more input cDNA.
-
Multiple peaks in melt curve: Suggests non-specific amplification or primer-dimers. Optimize annealing temperature or redesign primers.
-
Amplification in No-Template Control (NTC): Indicates reagent contamination. Use fresh, nuclease-free water and reagents.
For further details on qPCR principles and optimization, please refer to standard molecular biology protocols.[8][9]
References
- 1. LAMA3 gene: MedlinePlus Genetics [medlineplus.gov]
- 2. Comprehensive pan-cancer analysis of LAMA3: implications for prognosis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. e-century.us [e-century.us]
- 4. genecards.org [genecards.org]
- 5. LAMA3 laminin subunit alpha 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. anygenes.com [anygenes.com]
- 7. origene.com [origene.com]
- 8. stackscientific.nd.edu [stackscientific.nd.edu]
- 9. qPCR Gene Expression Protocol Using SYBR Green [sigmaaldrich.com]
- 10. illumina.com [illumina.com]
- 11. How to Set Up a qPCR Reaction Using SYBR Green [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Laminin Alpha 3 Western Blot
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with laminin (B1169045) alpha 3 Western blotting.
Frequently Asked Questions (FAQs)
Q1: What is the expected molecular weight of laminin alpha 3 in a Western blot?
The expected molecular weight of this compound can vary depending on the specific isoform and post-translational modifications. The unprocessed, full-length human this compound subunit is approximately 190-200 kDa. However, it is often proteolytically processed, which can result in the appearance of smaller bands. Common processed forms can be observed at various lower molecular weights.[1]
Q2: I am observing multiple bands in my this compound Western blot. What could be the cause?
Multiple bands when probing for this compound can be attributed to several factors:
-
Protein Isoforms: The LAMA3 gene, which codes for this compound, undergoes alternative splicing to produce different isoforms, such as alpha 3a and alpha 3b.[2][3] These isoforms have different molecular weights.
-
Proteolytic Processing: this compound is known to be proteolytically processed after secretion, leading to the presence of various cleavage products.
-
Post-Translational Modifications: Glycosylation and other post-translational modifications can affect the protein's migration in the gel, potentially leading to smeared or multiple bands.[4]
-
Protein Degradation: If samples are not handled properly, proteases can degrade the target protein, resulting in bands at lower molecular weights.[4][5] The use of protease inhibitors during sample preparation is highly recommended.
-
Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins that share similar epitopes. Ensure the antibody has been validated for specificity.
Q3: I am getting a very weak or no signal for this compound. What are the possible reasons and solutions?
A weak or absent signal is a common issue in Western blotting. Here are some potential causes and troubleshooting steps:
-
Low Protein Expression: The cell line or tissue being used may have low endogenous expression of this compound. It is advisable to use a positive control, such as human lung tissue lysate, to confirm that the protocol and reagents are working correctly.
-
Inefficient Protein Extraction: Ensure that the lysis buffer is appropriate for extracting extracellular matrix proteins like laminin.
-
Poor Antibody Performance: The primary antibody may not be sensitive enough or may have lost activity due to improper storage. Check the antibody datasheet for recommended dilutions and storage conditions.[6][7]
-
Suboptimal Antibody Concentrations: The concentrations of the primary or secondary antibodies may be too low. Titrate the antibodies to find the optimal concentration.
-
Inefficient Transfer: Verify that the protein has been successfully transferred from the gel to the membrane. This can be checked by staining the membrane with Ponceau S after transfer.
-
Incorrect Secondary Antibody: Ensure that the secondary antibody is specific for the host species of the primary antibody (e.g., anti-mouse secondary for a mouse primary).[4]
-
Presence of Sodium Azide (B81097): Sodium azide is an inhibitor of Horseradish Peroxidase (HRP), a common enzyme conjugated to secondary antibodies. Avoid using buffers containing sodium azide with HRP-conjugated antibodies.[6]
Q4: My Western blot shows high background. How can I reduce it?
High background can obscure the specific signal. Here are some tips to reduce it:
-
Blocking: Ensure that the blocking step is sufficient. You can try increasing the blocking time or using a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST).
-
Washing Steps: Increase the number and duration of washing steps after primary and secondary antibody incubations to remove non-specifically bound antibodies.[6]
-
Antibody Concentration: High concentrations of primary or secondary antibodies can lead to increased background. Try reducing the antibody concentrations.
-
Membrane Handling: Handle the membrane with clean forceps to avoid contamination. Ensure the membrane does not dry out at any stage.[5]
Troubleshooting Guide
This section provides a more detailed breakdown of common problems and solutions.
Quantitative Data Summary
| Parameter | Recommendation | Source |
| Primary Antibody Dilution | 1-2 µg/mL | [8] |
| Positive Control | Human Lung Tissue, Human Stomach Tissue | [9] |
| Expected Molecular Weight (Unprocessed) | ~190 kDa | |
| Processed Forms | Various lower MW bands | [1] |
Experimental Protocols
A detailed, step-by-step protocol for a typical this compound Western blot experiment is provided below.
1. Sample Preparation
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer (or another suitable lysis buffer for extracellular matrix proteins) containing a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE
-
Mix 20-40 µg of protein lysate with 4x Laemmli sample buffer.
-
For non-reducing conditions, do not add a reducing agent. For reducing conditions, add β-mercaptoethanol or DTT. Some antibodies perform better under non-reducing conditions for this compound.
-
Heat the samples at 95-100°C for 5-10 minutes (or 70°C for 10 minutes for non-reducing conditions).
-
Load the samples onto a 6-8% SDS-polyacrylamide gel. The large size of this compound necessitates a lower percentage gel for better resolution.
-
Run the gel at 100-120V until the dye front reaches the bottom.
3. Protein Transfer
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
A wet transfer system is recommended for large proteins like this compound. Perform the transfer at 100V for 90-120 minutes at 4°C.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize the protein bands and confirm transfer efficiency.
4. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Wash the membrane three times for 5 minutes each with TBST.
-
Incubate the membrane with the primary anti-laminin alpha 3 antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
5. Detection
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the signal using an imaging system or X-ray film.
Visualizations
Experimental Workflow
Caption: A typical workflow for a this compound Western Blot experiment.
Troubleshooting Logic
Caption: A logical flow for troubleshooting common Western Blot issues.
References
- 1. researchgate.net [researchgate.net]
- 2. LAMA3 laminin subunit alpha 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. Anti-Laminin alpha 3B antibody [F7] (GTX17684) | GeneTex [genetex.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. ウェスタンブロッティング トラブルシューティング | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. assaygenie.com [assaygenie.com]
- 8. Laminin alpha-3 Monoclonal Antibody (546215) (MA5-24246) [thermofisher.com]
- 9. Laminin alpha-3 Monoclonal Antibody (CL3112) (MA5-24648) [thermofisher.com]
Technical Support Center: Optimizing Laminin Alpha 3 Immunohistochemistry
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals optimize their laminin (B1169045) alpha 3 immunohistochemistry (IHC) protocols.
Frequently Asked Questions (FAQs)
Q1: Which type of antibody is best for detecting laminin alpha 3 in IHC?
A1: Both monoclonal and polyclonal antibodies can be used for this compound IHC. Monoclonal antibodies offer high specificity to a single epitope, which can reduce background staining.[1][2][3] Polyclonal antibodies, which recognize multiple epitopes, may provide a stronger signal.[4] The choice depends on the specific experimental requirements for specificity and signal amplification. It is also important to consider the specific this compound isoform (e.g., 3A vs. 3B) you are targeting, as some antibodies are isoform-specific.[2]
Q2: What is the recommended fixation method for this compound IHC?
A2: Routine formalin or paraformaldehyde fixation followed by paraffin (B1166041) embedding is a common method for tissues to be stained for this compound.[5] However, the fixation process can sometimes mask the epitope.[6] It is crucial to optimize fixation time; over-fixation can make antigen retrieval more difficult, while under-fixation can lead to poor tissue morphology.
Q3: Which antigen retrieval method is most effective for this compound?
A3: The choice of antigen retrieval method is critical and often depends on the specific antibody being used. For laminin proteins, including this compound, two main methods are suggested:
-
Heat-Induced Epitope Retrieval (HIER): Many protocols recommend HIER using buffers like citrate (B86180) (pH 6.0) or Tris/EDTA (pH 9.0).[7] One datasheet suggests using a basic antigen retrieval reagent.[8]
-
Proteolytic-Induced Epitope Retrieval (PIER): Some sources state that enzymatic retrieval with pepsin is required for laminin antibodies used on paraffin-embedded tissues.[5][7] One user reported that their laminin antibody only worked with pepsin digestion, while this method was incompatible with other markers.[7]
It is highly recommended to consult the antibody datasheet and, if necessary, test both HIER and PIER methods to determine the optimal condition for your specific antibody and tissue type.[9]
Q4: My primary antibody is not working. What should I do?
A4: If your primary antibody is not producing a signal, confirm that it has been stored correctly at the recommended temperature and has not expired.[10] It's also beneficial to re-titer the antibody by testing a range of dilutions to find the optimal concentration.[10] Always include a positive control tissue known to express this compound to validate that the protocol and reagents are working correctly.
Troubleshooting Guide
This guide addresses common issues encountered during this compound immunohistochemistry.
| Problem | Possible Cause | Suggested Solution |
| No Staining or Weak Signal | Inappropriate antigen retrieval method. | Consult the antibody datasheet. Test both HIER (e.g., citrate buffer pH 6.0) and PIER (e.g., pepsin) to find the optimal method for your antibody.[5][7] |
| Primary antibody concentration is too low. | Perform a titration experiment to determine the optimal antibody dilution. Start with the manufacturer's recommended range.[1][4][6] | |
| Issues with the primary or secondary antibody. | Ensure antibodies have been stored correctly and are not expired. Confirm the secondary antibody is compatible with the primary antibody's host species.[6][10] | |
| Tissue sections dried out during the procedure. | Keep slides moist in a humidity chamber throughout the staining process.[10] | |
| High Background Staining | Primary antibody concentration is too high. | Decrease the antibody concentration and/or reduce the incubation time.[6][11] |
| Non-specific binding of the secondary antibody. | Ensure the blocking serum is from the same species as the secondary antibody.[10] Consider using a cross-adsorbed secondary antibody.[11] | |
| Inadequate blocking. | Increase the blocking time or try a different blocking agent (e.g., 5-10% normal serum from the secondary antibody host species, or bovine serum albumin).[11] | |
| Endogenous peroxidase activity (for HRP-based detection). | Quench endogenous peroxidase by incubating slides in 3% H₂O₂ solution before primary antibody incubation.[5][12] | |
| Overstained Tissue | Incubation times for antibodies or chromogen are too long. | Reduce the incubation time for the primary antibody, secondary antibody, or the chromogen development step.[13] |
| Antibody concentrations are too high. | Dilute the primary and/or secondary antibodies further.[13] | |
| Poor Tissue Morphology | Harsh antigen retrieval conditions. | Reduce the heating time or temperature for HIER, or shorten the incubation time for PIER.[6] |
| Improper tissue fixation. | Ensure tissue is adequately fixed. If possible, use a different tissue block.[10] |
Antibody Dilution Recommendations
The following table summarizes starting dilution recommendations for commercially available this compound antibodies. Optimization is required for your specific assay.
| Antibody (Clone/Catalog No.) | Host/Type | Recommended Dilution (IHC) |
| Boster Bio (A04194-1) | Rabbit Polyclonal | 1:100-1:300[4] |
| Thermo Fisher (MA5-24246) | Mouse Monoclonal | 5 µg/mL[1] |
| Novus Biologicals (NBP3-41717) | Mouse Monoclonal | 5-20 µg/mL |
| R&D Systems (MAB21441) | Mouse Monoclonal | 5 µg/mL[8] |
Detailed Experimental Protocol: this compound IHC on Paraffin-Embedded Sections
This protocol provides a general framework. Incubation times, concentrations, and antigen retrieval methods should be optimized for your specific antibody and tissue.
1. Deparaffinization and Rehydration a. Immerse slides in Xylene: 2 changes, 5-10 minutes each.[5] b. Transfer slides through a graded series of ethanol (B145695):
- 100% Ethanol: 2 changes, 5 minutes each.[5]
- 95% Ethanol: 5 minutes.[5]
- 70% Ethanol: 5 minutes.[5] c. Rinse slides in running deionized water for 5 minutes.[5]
2. Antigen Retrieval (Choose one method for optimization)
- Method A: Heat-Induced Epitope Retrieval (HIER) a. Immerse slides in a retrieval solution (e.g., 10 mM Sodium Citrate Buffer, pH 6.0, or Tris-EDTA, pH 9.0). b. Heat the solution using a pressure cooker, steamer, or water bath to 95-100°C for 15-20 minutes.[7] c. Allow slides to cool in the buffer for 20-30 minutes at room temperature. d. Rinse slides in wash buffer (e.g., PBS or TBS with 0.05% Tween-20).
- Method B: Proteolytic-Induced Epitope Retrieval (PIER) a. Warm slides to 37°C. b. Cover tissue sections with a pepsin solution (e.g., 4 mg/mL in 0.01M HCl).[5] c. Incubate for 10-60 minutes at 37°C in a humidified chamber.[5] Incubation time must be optimized. d. Stop the enzymatic reaction by washing slides thoroughly in wash buffer.[5]
3. Peroxidase Blocking (for HRP detection systems) a. Incubate slides in 3% Hydrogen Peroxide (H₂O₂) in methanol (B129727) or PBS for 10-30 minutes at room temperature to block endogenous peroxidase activity.[5][12] b. Rinse slides with wash buffer (3 changes, 5 minutes each).
4. Blocking a. Incubate sections with a blocking solution (e.g., 5-10% normal serum from the same species as the secondary antibody in PBS) for 1 hour at room temperature in a humidified chamber.[5]
5. Primary Antibody Incubation a. Dilute the primary anti-laminin alpha 3 antibody to its optimal concentration in the blocking solution. b. Drain the blocking solution from the slides and apply the diluted primary antibody. c. Incubate overnight at 4°C in a humidified chamber.[5]
6. Secondary Antibody Incubation a. Wash slides with wash buffer (3 changes, 5 minutes each). b. Apply a biotinylated or polymer-based HRP-conjugated secondary antibody diluted in blocking buffer. c. Incubate for 1-2 hours at room temperature in a humidified chamber.[5]
7. Detection a. Wash slides with wash buffer (3 changes, 5 minutes each). b. Prepare the detection reagent (e.g., ABC reagent for biotin-based methods or HRP polymer). c. Incubate slides with the detection reagent according to the manufacturer's instructions. d. Wash slides with wash buffer (3 changes, 5 minutes each).
8. Chromogen Substrate a. Apply the chromogen substrate (e.g., DAB) and incubate until the desired stain intensity develops (typically 5-15 minutes).[5] Monitor under a microscope. b. Stop the reaction by immersing the slides in deionized water.[5]
9. Counterstaining, Dehydration, and Mounting a. Counterstain with Hematoxylin (B73222) for 30-60 seconds. b. "Blue" the hematoxylin in running tap water or a bluing reagent. c. Dehydrate the sections through a graded series of ethanol (70%, 95%, 100%). d. Clear in xylene and coverslip using a permanent mounting medium.
Visual Guides
The following diagrams illustrate the experimental workflow and a logical approach to troubleshooting common issues.
Caption: General workflow for this compound immunohistochemistry.
Caption: Troubleshooting logic for common IHC staining issues.
References
- 1. Laminin alpha-3 Monoclonal Antibody (546215) (MA5-24246) [thermofisher.com]
- 2. Anti-Laminin alpha 3B antibody [F7] (GTX17684) | GeneTex [genetex.com]
- 3. Laminin alpha-3 Monoclonal Antibody (CL3112) (MA5-24648) [thermofisher.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Immunohistochemistry-Paraffin protocol for Laminin Antibody (NB300-144): Novus Biologicals [novusbio.com]
- 6. bma.ch [bma.ch]
- 7. researchgate.net [researchgate.net]
- 8. rndsystems.com [rndsystems.com]
- 9. dspace.mit.edu [dspace.mit.edu]
- 10. documents.cap.org [documents.cap.org]
- 11. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. Immunohistochemistry (IHC) Troubleshooting Guide & the Importance of Using Controls | Cell Signaling Technology [cellsignal.com]
- 13. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [sigmaaldrich.com]
avoiding non-specific binding in laminin alpha 3 ELISA
<
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help you minimize non-specific binding and reduce high background in your laminin (B1169045) alpha 3 (LAMA3) ELISA experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of high background signal in my LAMA3 ELISA?
High background is a common issue in ELISA and can obscure results by reducing the signal-to-noise ratio.[1][2] The main causes include:
-
Insufficient Blocking: The blocking buffer may not be effectively saturating all unoccupied binding sites on the microplate wells.[3][4] This allows detection antibodies to bind directly to the plate, causing a high background signal.[5]
-
Inadequate Washing: Insufficient washing between steps fails to remove unbound reagents, leading to elevated background noise.[6][7]
-
High Antibody Concentration: Using overly concentrated primary or secondary antibodies increases the likelihood of low-affinity, non-specific interactions.[4][7][8]
-
Cross-Reactivity: The detection antibody may be cross-reacting with other proteins in the sample or with components of the blocking buffer.[4][9]
-
Contaminated Reagents: Buffers or reagents contaminated with proteins or particles can lead to false-positive signals.[4] Always use high-quality, sterile reagents and prepare buffers freshly.[4]
Q2: My negative controls show a high signal. How can I troubleshoot this?
A high signal in negative control wells (wells without the target analyte) points directly to non-specific binding. To address this:
-
Optimize Blocking: Increase the concentration of your blocking agent or extend the incubation time.[3] Consider testing a different blocking agent (see Table 1).
-
Enhance Washing: Increase the number of wash cycles and the soaking time for each wash to ensure complete removal of unbound antibodies.[1][10]
-
Titrate Your Antibodies: Perform a titration experiment to determine the optimal, lowest effective concentration for both your primary and secondary antibodies.[7]
-
Check for Cross-Reactivity: Run a control without the primary antibody. If you still see a high signal, the secondary antibody is likely binding non-specifically.[7] Consider using a secondary antibody that has been pre-adsorbed against the species of your sample.[7]
Q3: Which blocking buffer is most effective for a laminin alpha 3 ELISA?
The ideal blocking buffer can be assay-dependent, and empirical testing is often required to find the best option.[2][11] Common choices include Bovine Serum Albumin (BSA) and non-fat dry milk. For challenging assays, commercial blocking solutions or using serum from the same species as the secondary antibody can be effective.[8][12] Adding a non-ionic detergent like Tween-20 to the wash buffer can also help reduce non-specific interactions.[5][10]
Troubleshooting Guides
Optimizing Blocking Buffers
Effective blocking is critical for preventing the non-specific adsorption of antibodies to the plate surface.[2][5] An unoptimized blocking step can lead to high background and reduced assay sensitivity.[3][13]
| Blocking Agent | Typical Concentration | Incubation Time | Key Considerations |
| Bovine Serum Albumin (BSA) | 1-5% in PBS or TBS | 1-2 hours at RT or overnight at 4°C | Most common blocker. Ensure it is high-purity and fatty-acid free.[14] |
| Non-Fat Dry Milk | 1-5% in PBS or TBS | 1-2 hours at RT | Cost-effective and highly effective.[11] Avoid if using a biotin-streptavidin system, as milk contains biotin.[15] |
| Normal Serum | 5-10% | 1-2 hours at RT | Use serum from the same species as the secondary antibody to block Fc receptor-mediated binding.[8][12] |
| Commercial Blockers | Varies (Follow Mfr. Instructions) | Varies | Often protein-free or contain proprietary blends to minimize cross-reactivity and improve signal-to-noise ratio. |
Detailed Experimental Protocol: Optimized Plate Washing Technique
Thorough washing is essential to remove unbound and weakly bound molecules.[5][13] Inadequate washing is a frequent cause of high background.[1]
Materials:
-
Wash Buffer (e.g., PBS or TBS with 0.05% Tween-20)
-
Multichannel pipette or automated plate washer
-
Absorbent paper
Procedure:
-
Aspiration: After incubation, aspirate the liquid from all wells. For manual washing, invert the plate and firmly tap it on a clean, absorbent paper towel to remove residual liquid.
-
Dispensing: Immediately fill each well with at least 300 µL of wash buffer using a multichannel pipette or plate washer.
-
Soaking: Allow the wash buffer to soak in the wells for at least 30 seconds.[1] This helps to dissociate weakly bound molecules.
-
Repetition: Aspirate the wash buffer. Repeat the wash cycle 3 to 5 times. Increasing the number of washes can significantly reduce background.[10]
-
Final Aspiration: After the final wash, ensure all buffer is removed by inverting the plate and tapping it firmly on absorbent paper.[16] Residual buffer can dilute subsequent reagents.
-
Proceed Immediately: Add the next reagent promptly to prevent the plate from drying out.
Visual Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving issues related to non-specific binding in your this compound ELISA.
Caption: Troubleshooting Workflow for High Background Signal.
References
- 1. arp1.com [arp1.com]
- 2. bosterbio.com [bosterbio.com]
- 3. A Guide to Building a Direct Sandwich ELISA | Proteintech Group [ptglab.com]
- 4. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 5. ELISA: The Complete Guide | Antibodies.com [antibodies.com]
- 6. What are the reasons for high background in ELISA? | AAT Bioquest [aatbio.com]
- 7. How to deal with high background in ELISA | Abcam [abcam.com]
- 8. mybiosource.com [mybiosource.com]
- 9. biocompare.com [biocompare.com]
- 10. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 11. kisker-biotech.com [kisker-biotech.com]
- 12. assaygenie.com [assaygenie.com]
- 13. How To Optimize Your ELISA Experiments | Proteintech Group [ptglab.com]
- 14. Non-specific binding in ELISA assays - ELISA [protocol-online.org]
- 15. researchgate.net [researchgate.net]
- 16. biomatik.com [biomatik.com]
Technical Support Center: Optimizing Cell Attachment on Laminin Alpha 3 Coated Surfaces
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance cell attachment on surfaces coated with laminin (B1169045) alpha 3-containing isoforms (e.g., Laminin-332, -321, -311).
Troubleshooting Guide
This guide addresses common issues encountered during cell culture on laminin alpha 3-coated surfaces.
Problem 1: Poor or No Cell Attachment
Possible Causes and Solutions
| Cause | Recommended Solution |
| Improper Laminin Coating | Review and optimize the laminin coating protocol. Ensure slow thawing of laminin at 2-8°C to prevent gel formation.[1][2] Dilute laminin in a balanced salt solution containing divalent cations (Ca++/Mg++) as they are crucial for protein structure and function.[3][4] Ensure the entire surface of the cultureware is evenly covered with the laminin solution.[3][4] Avoid letting the coated surface dry out at any point, as this can inactivate the laminin.[2][3][4] |
| Suboptimal Coating Concentration | The optimal coating concentration is cell-type dependent. For initial experiments, a concentration of 10 µg/mL is often recommended.[3][4] However, for some cell types or stressful experimental conditions, higher concentrations (e.g., ≥ 100 µg/ml) may be necessary to ensure sufficient adhesion.[5] Optimization of the coating concentration for your specific cell line is recommended.[2] A typical range for surface coverage is 0.5-2 µg/cm².[6] |
| Incorrect Incubation Time/Temperature | For a reliable coating, overnight incubation at 2-8°C is strongly recommended.[3][4] If a faster coating is required, a 2-hour incubation at 37°C can be used.[3][4] |
| Cell Health and Viability | Ensure that the cells are healthy, in the logarithmic growth phase, and have high viability before seeding.[2] Harsh cell detachment methods (e.g., excessive trypsinization, mechanical scraping) can damage cell surface receptors, leading to poor attachment.[6] |
| Inappropriate Cell Type | Verify that your cell type expresses the appropriate integrin receptors for this compound, primarily integrin α3β1 and α6β4.[7][8][9] |
| Issues with Culture Medium | When using serum-free or protein-free media, cell attachment can be compromised.[10] Some components in these media, such as chelating agents like citrate, can reduce the availability of divalent cations essential for integrin-laminin binding. Consider supplementing the medium with factors that promote cell attachment if not already present. |
| Oxidative Stress | Oxidative stress can damage cell membranes and extracellular matrix binding sites. Ensure your culture medium has adequate antioxidants. |
Problem 2: Uneven Cell Distribution or Clumping
Possible Causes and Solutions
| Cause | Recommended Solution |
| Uneven Laminin Coating | Ensure the laminin solution is spread evenly across the entire culture surface.[6] Insufficient volume of the coating solution can lead to uncoated patches where cells will not attach.[3] |
| Cell Seeding Technique | Gently swirl the plate or dish after seeding to ensure an even distribution of cells before placing it in the incubator. Avoid overly vigorous agitation which can cause cells to collect at the edges. |
| Cell-Cell Adhesion is Stronger than Cell-Substrate Adhesion | If cells are clumping together rather than attaching to the surface, this may indicate that the coating is not optimal. Try increasing the laminin coating concentration.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the correct way to thaw and handle laminin?
Laminin should be thawed slowly at 2-8°C to prevent the formation of a gel, which would indicate denaturation.[1][2] Avoid rapid thawing at room temperature or in a water bath.[2] Once thawed, unused laminin can be stored at 2-8°C for up to one week or aliquoted and stored at -20°C.[1][11] Avoid repeated freeze-thaw cycles.[6]
Q2: Do I need to wash the laminin-coated surface before seeding my cells?
No, washing the laminin-coated surface is not required and may reduce the effectiveness of the coating. Simply aspirate the laminin solution before adding the cell suspension and media.[3][4] It is critical not to let the surface dry out after aspirating the solution.[3][4]
Q3: For how long can I store pre-coated plates?
Laminin-coated plates can be stored at 2-8°C for up to 4 weeks, provided they are sealed well (e.g., with parafilm) to prevent contamination and drying.[1][3]
Q4: My cells express integrin α3β1, but still show poor attachment. What could be the issue?
Besides the coating procedure and cell health, consider the specific isoform of this compound you are using. The this compound subunit is a component of laminins-332, -321, and -311.[7][8] Different cell types may have varying affinities for these isoforms. Additionally, proteolytic processing of the laminin α3 chain can impact its interaction with integrins and subsequent cell behavior.[12] The interaction of this compound with α3β1 integrin is crucial for the formation of focal adhesions, which link to the actin cytoskeleton.[7][8]
Q5: Can I use serum-free medium with this compound-coated surfaces?
Yes, but it may require optimization. Serum contains various attachment factors, and its absence can make cell attachment more dependent on the coated substrate.[10] Some serum-free media formulations may contain components that interfere with cell adhesion. If you are transitioning to a serum-free system, you may need to adjust the laminin coating concentration or supplement the medium with other factors.
Experimental Protocols
Protocol 1: Laminin Coating of Cell Cultureware
-
Thawing Laminin: Thaw the laminin stock solution slowly at 2-8°C.[1][2]
-
Dilution: Dilute the thawed laminin to the desired concentration (e.g., 10 µg/mL for initial trials) using a sterile, cold balanced salt solution (e.g., DPBS) containing Ca++/Mg++.[3][4]
-
Coating: Add a minimal volume of the diluted laminin solution to the cultureware to ensure the entire surface is covered.
-
Incubation: Seal the cultureware to prevent evaporation and incubate overnight at 2-8°C for optimal coating.[3][4] Alternatively, incubate for 2 hours at 37°C.[3][4]
-
Seeding Cells: Aspirate the laminin solution from the cultureware. Do not let the surface dry. Immediately add the cell suspension in the appropriate culture medium.[3][4]
Protocol 2: Cell Adhesion Assay
-
Coating: Coat the wells of a 96-well plate with different concentrations of this compound as described in Protocol 1. Include a negative control (uncoated) and a positive control (e.g., serum-coated) well.
-
Cell Preparation: Harvest cells using a gentle dissociation method. Wash the cells once with serum-free medium and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
Seeding: Add 100 µL of the cell suspension (1 x 10^4 cells) to each well.
-
Incubation: Incubate the plate for 1 hour at 37°C in a humidified incubator.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining and Quantification: Fix the remaining cells with a suitable fixative (e.g., 4% paraformaldehyde) and stain with crystal violet. Solubilize the stain and measure the absorbance at 570 nm.[9] The optical density is proportional to the number of adherent cells.
Visualizations
Caption: Experimental workflow for coating surfaces with this compound.
Caption: this compound-integrin signaling pathway in cell adhesion.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Laminin Coating Protocol for Cell Culture [merckmillipore.com]
- 3. veritastk.co.jp [veritastk.co.jp]
- 4. veritastk.co.jp [veritastk.co.jp]
- 5. Laminin, laminin-entactin and extracellular matrix are equally appropriate adhesive substrates for isolated adult rat cardiomyocyte culture and experimentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. interchim.fr [interchim.fr]
- 7. Adhesion and Migration, the Diverse Functions of the Laminin α3 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Adhesion and Migration, the Diverse Functions of the Laminin α3 Subunit | Plastic Surgery Key [plasticsurgerykey.com]
- 9. The laminin binding α3 and α6 integrins cooperate to promote epithelial cell adhesion and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Laminin 332 processing impacts cellular behavior - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Expression of Full-Length Recombinant Laminin Alpha 3
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the expression of full-length recombinant laminin (B1169045) alpha 3.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in expressing full-length recombinant laminin alpha 3?
A1: The expression of full-length recombinant this compound, particularly the large α3B isoform (approximately 360 kDa), presents several significant challenges:
-
Large Gene Size: The cDNA encoding the full-length laminin α3B is substantial, making the construction of expression vectors and efficient transfection into host cells difficult.[1][2]
-
Complex Post-Translational Modifications: As a glycoprotein, this compound requires proper folding, disulfide bond formation, and glycosylation for its biological activity. These complex modifications necessitate the use of eukaryotic expression systems, typically mammalian cells.[3][4]
-
Low Expression Levels and Secretion: The large size and complexity of the protein can lead to low expression yields and inefficient secretion from host cells.[5] Overexpression of such a large protein can induce cellular stress, activating the Unfolded Protein Response (UPR), which can further limit protein production.[4][6]
-
Proteolytic Degradation: this compound is susceptible to proteolytic cleavage, which can occur during cell culture or purification, leading to a heterogeneous product.[7][8]
-
Proper Assembly: In its native form, this compound is part of a heterotrimeric complex. Expressing the alpha 3 chain alone may lead to aggregation or misfolding if not properly partnered with its beta and gamma chains.
Q2: Which expression system is recommended for full-length this compound?
A2: Mammalian expression systems, such as Human Embryonic Kidney (HEK293) cells and Chinese Hamster Ovary (CHO) cells, are the preferred choice for expressing full-length this compound.[9][10][11] These systems possess the necessary cellular machinery for the complex post-translational modifications required for the proper folding and function of large glycoproteins. While other systems like Leishmania tarentolae have been used for truncated forms of laminin-332, yields were reported to be low.[12]
Q3: What are realistic yield expectations for recombinant this compound?
A3: Obtaining high yields of full-length recombinant this compound is challenging. While specific yield data for the full-length α3B isoform is not widely published, data from related expressions can provide an estimate. For instance, a fragment of this compound (LG4/5 domains) was expressed in HEK293-EBNA cells with a reported yield of up to 2.4 mg from a bioreactor.[8][9][13] It is important to note that the yield of the much larger full-length protein is likely to be significantly lower and will require extensive optimization of expression and culture conditions.
Troubleshooting Guide
Issue 1: Low or No Expression of Full-Length this compound
| Possible Cause | Troubleshooting Steps |
| Inefficient Transfection of Large Plasmid | - Use high-quality, endotoxin-free plasmid DNA. - Optimize the DNA-to-transfection reagent ratio. For large plasmids (>10 kb), consider using specialized reagents like Lipofectamine 3000 or polyethylenimine (PEI).[5][14] - Electroporation can be an effective alternative for transfecting large plasmids.[15] - For viral delivery, ensure optimal viral titer and transduction efficiency. |
| Codon Mismatch | - Optimize the codon usage of the this compound gene for the chosen mammalian expression host (e.g., human or hamster codons). |
| Cellular Stress and Unfolded Protein Response (UPR) Activation | - Reduce the amount of plasmid DNA used for transfection to lower the initial expression level. - Lower the cell culture temperature (e.g., to 30-32°C) after transfection to slow down protein synthesis and allow more time for proper folding. - Co-express molecular chaperones like BiP to assist in protein folding.[6] |
| mRNA Instability | - Ensure the expression vector contains appropriate regulatory elements, such as a strong polyadenylation signal, to enhance mRNA stability. |
Issue 2: Poor Secretion of Recombinant this compound
| Possible Cause | Troubleshooting Steps |
| Inefficient Signal Peptide | - Ensure the use of an efficient signal peptide for secretion in the chosen host cell line. If using the native signal peptide, consider replacing it with a more robust one from another highly secreted protein. |
| Overwhelmed Secretory Pathway | - As with low expression, reduce the expression level by lowering the amount of transfection DNA or using a weaker promoter to avoid saturating the endoplasmic reticulum (ER) and Golgi apparatus.[5] |
| Protein Aggregation in the ER | - Lowering the culture temperature can help reduce aggregation. - Treat cells with chemical chaperones, such as 4-phenylbutyric acid (4-PBA), to aid in protein folding and trafficking. |
Issue 3: Protein Degradation and Heterogeneity
| Possible Cause | Troubleshooting Steps |
| Proteolytic Cleavage in Culture Medium | - Use a serum-free or chemically defined medium to reduce the presence of exogenous proteases. - Add a cocktail of protease inhibitors to the culture medium. |
| Cell Lysis and Release of Intracellular Proteases | - Monitor cell viability and harvest the conditioned medium before significant cell death occurs. |
| Instability during Purification | - Perform all purification steps at 4°C. - Add protease inhibitors to all buffers used during purification. |
Quantitative Data Summary
Table 1: Expression Yield of a Recombinant this compound Fragment (LG4/5) in HEK293-EBNA Cells
| Parameter | Value | Reference |
| Cell Line | HEK293-EBNA | [8][9][13] |
| Expression System | Bioreactor (miniPERM) | [8][9][13] |
| Product | Laminin α3 LG4/5 fragment (~35 kDa) | [16] |
| Highest Yield | 2.4 mg | [8][9][13] |
| Mean Daily Yield | 1.2 mg | [8][9][13] |
Note: Yields for the full-length laminin alpha 3B isoform (~360 kDa) are expected to be considerably lower and require significant process optimization.
Experimental Protocols
Protocol 1: Immunoaffinity Purification of Laminin-332 (containing this compound) from Conditioned Medium of HaCaT Cells
This protocol is adapted from a method for purifying endogenous laminin-332 and can serve as a starting point for the purification of recombinant full-length this compound.[17]
-
Cell Culture and Conditioned Medium Collection:
-
Culture human keratinocyte (HaCaT) cells to confluence in serum-free medium.
-
Harvest the conditioned medium and remove intact cells by centrifugation.
-
Add protease inhibitors (e.g., 5 mM EDTA, 50 µM PMSF, and 50 µM N-ethylmaleimide) to the supernatant.[17]
-
-
Immunoaffinity Chromatography:
-
Prepare an affinity column by coupling a monoclonal antibody specific for the this compound chain to a resin (e.g., CNBr-activated Sepharose).
-
Load the conditioned medium onto the affinity column.
-
Wash the column with two column volumes of a suitable buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).[17]
-
-
Elution and Neutralization:
-
Protein Quantification and Analysis:
-
Determine the protein concentration of the eluted fractions using a standard protein assay.
-
Analyze the purity of the recombinant this compound by SDS-PAGE and Western blotting using an anti-laminin alpha 3 antibody.
-
Visualizations
Caption: Workflow for recombinant full-length this compound expression.
Caption: The Unfolded Protein Response (UPR) pathway in mammalian cells.[18]
References
- 1. mdpi.com [mdpi.com]
- 2. assets.fishersci.com [assets.fishersci.com]
- 3. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 4. Affecting HEK293 Cell Growth and Production Performance by Modifying the Expression of Specific Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Troubleshooting Protein Secretion Issues | Proteos Insights [proteos.com]
- 6. interchim.fr [interchim.fr]
- 7. goldbio.com [goldbio.com]
- 8. researchgate.net [researchgate.net]
- 9. Protein production from HEK293 cell line-derived stable pools with high protein quality and quantity to support discovery research | PLOS One [journals.plos.org]
- 10. researchgate.net [researchgate.net]
- 11. Human recombinant laminin-binding protein: isolation, purification, and crystallization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. Production of a recombinantly expressed laminin fragment by HEK293-EBNA cells cultured in suspension in a dialysis-based bioreactor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Simplified Purification Procedure of Laminin-332 and Laminin-511 from Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Laminin Alpha 3 Antibody Validation and Specificity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the specificity of antibodies targeting laminin (B1169045) alpha 3.
General Antibody Validation FAQs
Q1: What are the first steps to validate a new laminin alpha 3 antibody?
A1: Initial validation should confirm that the antibody recognizes this compound in the intended application. This typically involves a Western blot (WB) on lysates from cells or tissues known to express this compound. A band at the expected molecular weight, approximately 190 kDa for the full-length unprocessed form, is a primary indicator of specificity.[1] Further validation should involve comparing this to a negative control.
Q2: How can I be sure my antibody is specific to this compound and not other laminin chains?
A2: Specificity can be confirmed through several methods. One robust method is to test the antibody on cells where the LAMA3 gene (which codes for this compound) has been knocked down using siRNA or knocked out using CRISPR.[2][3][4][5] A significant reduction or complete loss of signal in these cells compared to wild-type cells indicates specificity. Additionally, peptide blocking experiments, where the antibody is pre-incubated with the immunizing peptide, can demonstrate that binding is specific to the target epitope.[6]
Q3: What are appropriate positive and negative controls for this compound?
A3:
-
Positive Controls: Cell lines such as A549 (human lung carcinoma) and HaCaT (human keratinocytes) are known to express this compound.[7] Tissues like skin and lung are also good positive controls.[1]
-
Negative Controls: Lysates from LAMA3 knockout or siRNA-treated cells are the gold standard for negative controls.[2][3] Alternatively, tissues known to have very low or no expression of this compound can be used.
Experimental Validation Workflow
The following diagram illustrates a general workflow for validating a new this compound antibody.
Caption: General workflow for this compound antibody validation.
Genetic Knockdown for Specificity Validation
The diagram below illustrates the principle of using siRNA and knockout models for antibody validation.
Caption: Logic of siRNA and knockout validation methods.
Quantitative Data Summary
| Application | Recommended Starting Dilution/Concentration | Notes |
| Western Blot (WB) | 1:500 - 1:2000 or 0.5-2 µg/mL | Optimal concentration should be determined by titration.[6] |
| Immunohistochemistry (IHC) | 1:100 - 1:300 or 5-20 µg/mL | May require antigen retrieval.[6] |
| Immunofluorescence (IF) | 1:200 - 1:1000 | Titration is critical to minimize background.[6] |
| Immunoprecipitation (IP) | Varies by antibody | Check manufacturer's datasheet. |
Troubleshooting Guides
Western Blotting
Q: I don't see a band at the expected ~190 kDa.
-
No Protein Expression: Confirm that your cell line or tissue expresses this compound. Run a positive control lysate.[8]
-
Low Protein Abundance: Increase the amount of protein loaded onto the gel (30-100 µg). Ensure protease inhibitors were added during lysate preparation to prevent degradation.[8]
-
Poor Transfer: Verify successful protein transfer from the gel to the membrane using Ponceau S staining. Large proteins like this compound may require longer transfer times or optimized transfer buffer conditions.[9]
-
Antibody Inactivity: The antibody may have lost activity due to improper storage or multiple freeze-thaw cycles. Test a fresh aliquot or a new antibody.[10]
Q: I see multiple bands or a smear.
-
Protein Degradation: Ensure fresh protease inhibitors are used in your lysis buffer. Use fresh samples, as older lysates can show degradation products.[8]
-
Non-specific Antibody Binding: Increase the stringency of your washes (e.g., more washes, longer wash times). Optimize the primary antibody concentration by performing a titration.
-
Splice Variants: this compound has known splice variants which may appear as different sized bands. Consult literature for expected sizes in your specific model system.
Q: The background on my blot is very high.
-
Insufficient Blocking: Ensure the blocking step is performed for at least 1 hour at room temperature. The choice of blocking agent (e.g., non-fat milk vs. BSA) can also impact background; check the antibody datasheet for recommendations.[8]
-
Antibody Concentration Too High: A high concentration of the primary or secondary antibody can lead to high background. Titrate your antibodies to find the optimal concentration.
-
Contaminated Buffers: Use freshly prepared buffers to avoid microbial growth that can cause speckling on the blot.
Immunofluorescence (IF) / Immunohistochemistry (IHC)
Q: I have weak or no signal.
-
Improper Fixation: Over-fixation can mask the epitope. Try reducing fixation time or performing antigen retrieval. For laminin antibodies on paraffin-embedded tissue, a pepsin-based antigen retrieval step is often required.[11]
-
Cell Permeabilization: If this compound is being detected intracellularly, ensure cells are adequately permeabilized (e.g., with Triton X-100 or methanol).[11]
-
Antibody Compatibility: Confirm that your primary and secondary antibodies are compatible (e.g., if the primary is a mouse monoclonal, the secondary must be an anti-mouse antibody).[11]
Q: I'm seeing high background or non-specific staining.
-
Insufficient Blocking: Block with normal serum from the same species as your secondary antibody for at least 1 hour.[12]
-
Autofluorescence: Some tissues have endogenous fluorophores. Image an unstained control slide to assess the level of autofluorescence.
-
Secondary Antibody Non-specificity: Run a control where you omit the primary antibody. If staining is still present, your secondary antibody is binding non-specifically.[12]
Immunoprecipitation (IP)
Q: I am unable to pull down this compound.
-
Antibody Not Suitable for IP: Not all antibodies that work in WB are suitable for IP, as IP requires the antibody to recognize the native, folded protein. Check the antibody's datasheet for validation in IP.
-
Low Protein Expression: If this compound is not highly expressed in your sample, you may need to start with a larger amount of lysate.[13][14]
-
Incorrect Lysis Buffer: Strong detergents in the lysis buffer can denature the protein or disrupt the antibody-antigen interaction. Consider using a milder lysis buffer (e.g., RIPA with lower detergent concentration or a non-denaturing buffer).[13]
Q: The final elution contains a lot of non-specific proteins.
-
Insufficient Washing: Increase the number and duration of wash steps after incubating the lysate with the antibody-bead complex. Adding a small amount of detergent to the wash buffer can also help.[15]
-
Pre-clearing Lysate: Before adding the primary antibody, incubate your cell lysate with beads alone for 30-60 minutes. This will capture proteins that non-specifically bind to the beads, which can then be discarded.[15]
Detailed Experimental Protocols
Western Blot Protocol for this compound
-
Lysate Preparation:
-
Wash cells with ice-cold PBS and lyse in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Quantify protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE:
-
Mix 30-50 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load samples onto a 6-8% polyacrylamide gel to ensure good resolution of high molecular weight proteins.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane. For a large protein like this compound, use a wet transfer system overnight at 4°C or a semi-dry system with extended transfer times.
-
Confirm transfer with Ponceau S staining.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate with the primary anti-laminin alpha 3 antibody (e.g., at 1:1000 dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
-
Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and image the blot. Expect a band around 190 kDa.[1]
-
Immunofluorescence Protocol for this compound
-
Sample Preparation:
-
Grow cells on glass coverslips. For tissue sections, use frozen or paraffin-embedded sections.
-
Wash briefly with PBS.
-
-
Fixation:
-
Fix cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. For frozen tissue, fix with cold methanol (B129727) (-20°C) for 10 minutes.[16]
-
Wash 3 times with PBS.
-
-
Permeabilization & Blocking:
-
Permeabilize cells with 0.2% Triton X-100 in PBS for 10 minutes (if required for intracellular targets).
-
Block with a solution containing 5% normal goat serum (or serum from the secondary antibody host species) and 1% BSA in PBS for 1 hour at room temperature.[16]
-
-
Antibody Incubation:
-
Dilute the primary anti-laminin alpha 3 antibody to its optimal concentration (e.g., 1:500) in blocking buffer.
-
Incubate with the sample in a humidified chamber overnight at 4°C.[16]
-
Wash samples 3 times for 5 minutes each with PBS.
-
Dilute a fluorescently-conjugated secondary antibody in blocking buffer.
-
Incubate for 1 hour at room temperature, protected from light.
-
Wash samples 3 times for 5 minutes each with PBS, protected from light.
-
-
Mounting and Imaging:
-
Mount the coverslip onto a glass slide using a mounting medium containing DAPI to counterstain nuclei.
-
Image using a fluorescence microscope with the appropriate filters.
-
Immunoprecipitation Protocol for this compound
-
Lysate Preparation:
-
Lyse cells in a non-denaturing IP lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 1 mM EDTA) with protease inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Pre-clearing:
-
Add Protein A/G agarose (B213101) or magnetic beads to the lysate and incubate for 1 hour at 4°C with rotation.
-
Centrifuge and collect the supernatant. This step reduces non-specific binding to the beads.
-
-
Immunoprecipitation:
-
Add the anti-laminin alpha 3 antibody to the pre-cleared lysate and incubate for 2 hours to overnight at 4°C with rotation.
-
Add fresh Protein A/G beads and incubate for another 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold IP lysis buffer. With each wash, resuspend the beads and then pellet them.
-
-
Elution and Analysis:
-
Elute the protein from the beads by resuspending them in Laemmli sample buffer and boiling for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant.
-
Analyze the eluted proteins by Western blotting using the same or a different this compound antibody.
-
References
- 1. researchgate.net [researchgate.net]
- 2. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Use of mouse knockout models to validate the specificity of monoclonal antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 6. bosterbio.com [bosterbio.com]
- 7. Simplified Purification Procedure of Laminin-332 and Laminin-511 from Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. researchgate.net [researchgate.net]
- 11. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 12. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. Immunoprecipitation Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 15. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - AE [thermofisher.com]
- 16. bicellscientific.com [bicellscientific.com]
Technical Support Center: Optimizing Fixation for Laminin Alpha 3 Staining
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to optimize fixation methods for laminin (B1169045) alpha 3 immunohistochemistry (IHC) and immunocytochemistry (ICC).
Frequently Asked Questions (FAQs)
Q1: What is the best initial fixation method for laminin alpha 3 staining in paraffin-embedded tissue?
For paraffin-embedded tissues, routine fixation with 4% paraformaldehyde (PFA) or formalin is a common starting point. However, it is crucial to pair this fixation with an appropriate antigen retrieval step, as PFA fixation creates cross-links that can mask the this compound epitope.[1]
Q2: Is antigen retrieval necessary for this compound staining after PFA fixation?
Yes, antigen retrieval is mandatory for this compound staining in paraffin-embedded tissues fixed with aldehydes like PFA. The cross-linking action of PFA can hide the antigenic site from the primary antibody.[1] For laminin antibodies, proteolytic-induced epitope retrieval (PIER) using enzymes like pepsin is often required.[2] Some protocols may also find success with heat-induced epitope retrieval (HIER) using a basic antigen retrieval reagent.[3][4]
Q3: My this compound antibody datasheet recommends enzymatic antigen retrieval, but this method damages my other target antigens. What should I do?
This is a common issue when co-staining multiple antigens.[2][5] If enzymatic retrieval for this compound abrogates the signal from other antibodies that require heat-based retrieval, you have a few options:
-
Sequential Staining: Perform the staining for the more sensitive antigen first, followed by a light re-fixation, and then proceed with the antigen retrieval and staining for this compound.[2]
-
Test Different Laminin Antibodies: Some laminin antibodies may be compatible with HIER methods.[2][5] Check datasheets for different clones or consider switching to an antibody validated with your required retrieval method.
-
Use Frozen Sections: If possible, switching to frozen tissue sections can eliminate the need for harsh antigen retrieval methods.[2] Fixation of frozen sections is often done with cold methanol (B129727) or acetone (B3395972), which precipitates proteins rather than cross-linking them.[6][7]
Q4: Can I use methanol or acetone fixation for this compound staining?
Yes, alcohol-based fixatives like methanol and acetone are suitable, particularly for immunocytochemistry (ICC) on cell cultures or for frozen tissue sections.[6][7] These fixatives work by dehydrating the cells and precipitating proteins, which can preserve some epitopes better than cross-linking fixatives.[1][8] An advantage is that additional permeabilization steps are often not required.[9] Cold acetone has been shown to be an effective fixative for frozen sections.[7]
Q5: I am getting weak or no signal for this compound. What are the likely causes related to fixation?
Several fixation-related issues can lead to a weak or absent signal:
-
Over-fixation: Prolonged immersion in PFA can excessively cross-link the tissue, making antigen retrieval more difficult and potentially destroying the epitope.[10]
-
Inappropriate Fixative: The chosen fixative may not be optimal for your specific antibody or tissue type. It is often necessary to empirically determine the best method.[11]
-
Incorrect Antigen Retrieval: The method (heat vs. enzyme), pH of the buffer, and incubation time are all critical parameters that must be optimized.[12][13] For laminin in paraffin (B1166041) sections, enzymatic retrieval is often necessary.[2]
-
Post-fixation Period: The duration of post-fixation after perfusion can impact staining. For laminin, shorter post-fixation periods (e.g., up to 4 hours) may favor staining of vascular basement membranes, while longer periods (18-24 hours) can reduce this signal.[14]
Troubleshooting Common Staining Issues
| Problem | Potential Cause (Fixation-Related) | Suggested Solution |
| High Background Staining | Fixation alters the tissue, causing non-specific antibody binding. | Optimize fixation time and concentration. Ensure adequate blocking steps with normal serum from the species of the secondary antibody.[15][16] |
| Endogenous peroxidase or phosphatase activity remains. | Add a quenching step (e.g., 3% H₂O₂ for peroxidase) to your protocol before primary antibody incubation.[15][17] | |
| No Signal or Weak Signal | Epitope is masked by aldehyde cross-linking. | Optimize antigen retrieval. For PFA-fixed paraffin sections, try proteolytic retrieval with pepsin.[2] For some antibodies, heat-induced retrieval may work.[4] |
| Epitope is destroyed by the fixation method. | Try a less harsh fixative. Switch from PFA to cold methanol or acetone, especially for frozen sections or cell culture.[7][9] | |
| Under-fixation leading to protein degradation. | Ensure the fixative volume is sufficient and the immersion time is adequate for the tissue size. | |
| Non-Specific Staining | Improper fixative selection. | Test different fixatives (e.g., PFA, Bouin's, acetone, methanol) to find the one that provides the best signal-to-noise ratio for your specific this compound antibody and tissue.[10] |
| Tissue has dried out during the procedure. | Keep slides in a humidified chamber during incubations to prevent drying, which can cause non-specific antibody binding.[17] |
Experimental Workflows and Methodologies
Fixation Method Comparison
The choice of fixative is a critical step that must be optimized based on the sample type and the specific antibody used.[11]
Caption: Comparison of primary applications for different fixation methods.
General Immunohistochemistry Workflow
The following diagram outlines the key steps in a typical IHC experiment, highlighting the critical position of fixation and antigen retrieval.
Caption: Standard workflow for immunohistochemical staining.
Troubleshooting Logic for Weak or No Staining
Use this flowchart to diagnose potential issues when you encounter a poor signal for this compound.
Caption: Troubleshooting flowchart for negative staining results.
Detailed Experimental Protocols
Protocol 1: Paraformaldehyde (PFA) Fixation and Pepsin Antigen Retrieval for Paraffin Sections
This protocol is adapted from standard procedures for laminin staining in formalin-fixed, paraffin-embedded (FFPE) tissues.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene: 2 changes for 5 minutes each, followed by a third change for 10 minutes.
-
Transfer to 100% ethanol (B145695): 2 changes for 5 minutes each.
-
Hydrate through a graded ethanol series: 5 minutes in 95% ethanol, 5 minutes in 70% ethanol.
-
Rinse in running water for 5 minutes.
-
-
Antigen Retrieval (Proteolytic):
-
Prepare a solution of 4 mg/mL pepsin in 0.01M HCl.
-
Cover the tissue sections with the pepsin solution.
-
Incubate for 60 minutes at 37°C in a humidified chamber.
-
Wash slides twice in distilled water, 5 minutes for each wash.
-
-
Immunostaining:
-
Proceed with endogenous peroxidase quenching (if using HRP-based detection) and blocking steps.
-
Incubate with the primary anti-laminin alpha 3 antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
Continue with secondary antibody incubation, detection, and counterstaining according to standard IHC protocols.
-
Protocol 2: Methanol Fixation for Frozen Sections or Cultured Cells
This protocol is suitable for samples where aldehyde fixation is not desired.[6]
-
Preparation:
-
For frozen sections, cut 6-8 µm sections and place them on positively charged slides. Store at -20°C until use.[6]
-
For cultured cells on coverslips, gently wash with 1x PBS.
-
-
Fixation:
-
Immunostaining:
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. rndsystems.com [rndsystems.com]
- 4. Laminin alpha-3 Monoclonal Antibody (546215) (MA5-24246) [thermofisher.com]
- 5. echemi.com [echemi.com]
- 6. bicellscientific.com [bicellscientific.com]
- 7. novodiax.com [novodiax.com]
- 8. What is the difference between methanol and formaldehyde fixation? | AAT Bioquest [aatbio.com]
- 9. Fixation and Permeabilization in ICC/IF [novusbio.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Fixation Strategies and Formulations | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. documents.cap.org [documents.cap.org]
- 13. merckmillipore.com [merckmillipore.com]
- 14. Laminin immunohistochemistry in brain is dependent on method of tissue fixation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. qedbio.com [qedbio.com]
- 16. IHCに関するトラブルシューティングガイド | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. origene.com [origene.com]
cross-reactivity issues with laminin alpha 3 antibodies
Welcome to the technical support center for laminin (B1169045) alpha 3 antibodies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known splice variants of laminin alpha 3, and how can I specifically detect them?
The this compound subunit has two main splice variants: alpha 3A and alpha 3B.[1] These variants differ in their N-terminal domains and have distinct expression patterns and functions.[1] To specifically detect each isoform, it is crucial to use antibodies that have been validated for isoform-specificity. Several commercial antibodies are available that are specific for either the alpha 3A or alpha 3B chain.[1] Always consult the antibody datasheet to confirm which isoform it recognizes.
Q2: My this compound antibody is not showing a signal in Western Blot. What could be the problem?
There are several potential reasons for a lack of signal in a Western Blot experiment. These can range from issues with the sample preparation to problems with the antibodies or the detection process. Common causes include:
-
Low abundance of this compound: Ensure you are using a sufficient amount of protein lysate from a cell line or tissue known to express this compound.
-
Improper antibody dilution: The concentration of the primary or secondary antibody may be too low.
-
Antibody incompatibility: Confirm that the secondary antibody is specific for the host species of the primary antibody.
-
Inactive antibody: Improper storage or repeated freeze-thaw cycles can degrade the antibody.
-
Inefficient protein transfer: Verify that the protein transfer from the gel to the membrane was successful using a total protein stain like Ponceau S.
For a comprehensive list of troubleshooting tips, please refer to the Western Blotting Troubleshooting Guide below.
Q3: I am observing high background staining in my immunohistochemistry (IHC) experiment. How can I reduce it?
High background in IHC can obscure the specific signal and lead to misinterpretation of the results. Common causes and solutions include:
-
Insufficient blocking: Ensure that the blocking step is performed adequately with an appropriate blocking agent (e.g., normal serum from the same species as the secondary antibody).
-
Primary antibody concentration is too high: Titrate the primary antibody to find the optimal concentration that gives a strong signal with low background.
-
Non-specific binding of the secondary antibody: Run a control where the primary antibody is omitted to check for non-specific binding of the secondary antibody.
-
Endogenous peroxidase activity: If using an HRP-conjugated secondary antibody, quench endogenous peroxidase activity in the tissue before antibody incubation.
For more detailed guidance, please see the Immunohistochemistry (IHC) Troubleshooting Guide.
Q4: Are there known cross-reactivity issues with this compound antibodies?
While many manufacturers state that their this compound antibodies do not cross-react with other laminin isoforms, such as alpha 1, beta 1, or gamma 2, it is crucial for researchers to independently validate the specificity of their antibodies in their specific experimental setup.[2][3] Potential cross-reactivity with other extracellular matrix proteins or unrelated cellular components can occur. To assess specificity, we recommend performing the following controls:
-
Western Blotting: Check for a single band at the expected molecular weight for this compound (approximately 190-200 kDa for the full-length protein).[2]
-
Knockout/Knockdown validation: If available, use cell lines or tissue from a this compound knockout or knockdown model as a negative control.
-
Peptide blocking: Pre-incubate the antibody with the immunizing peptide to see if it blocks the specific signal.
Antibody Specificity Data
The following table summarizes specificity data for commercially available this compound antibodies as reported by the manufacturers. Users are strongly encouraged to perform their own validation.
| Antibody/Clone | Host Species | Cross-Reactivity Information | Validation Applications |
| Clone 546215 | Mouse | No cross-reactivity observed with recombinant human laminin alpha 1, beta 1, gamma 2, or recombinant mouse laminin alpha 4 in direct ELISAs.[2][3] | WB, IHC, IP, ICC/IF, Flow Cytometry[2][3] |
| Clone CL3112 | Mouse | Highest antigen sequence identity to mouse (74%) and rat (71%). Binds to an epitope within the peptide sequence EINSLQSDFT. | WB, IHC(P) |
| Polyclonal | Rabbit | Specificity tested via peptide blocking in IHC and IF. | WB, IHC, IF, ELISA |
| Clone F7 | Mouse | Specific for the laminin alpha 3B splice variant.[1] | WB, IHC-P, IHC-Fr, IP, ELISA[1] |
Experimental Protocols
Below are detailed protocols for common applications using this compound antibodies.
Western Blotting Protocol
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer supplemented with protease inhibitors.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Mix 20-30 µg of protein lysate with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE:
-
Load samples onto a 6-8% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.
-
Confirm transfer efficiency with Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the this compound antibody in the blocking buffer to the recommended concentration.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
-
Washing:
-
Wash the membrane three times for 10 minutes each with TBST.
-
-
Secondary Antibody Incubation:
-
Incubate the membrane with an HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate and visualize the signal using a chemiluminescence imager.
-
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%) for 5 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by boiling the slides in 10 mM sodium citrate (B86180) buffer (pH 6.0) for 10-20 minutes.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide in methanol (B129727) for 15-30 minutes to block endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Block non-specific binding by incubating with 5-10% normal serum from the secondary antibody host species in PBS for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Dilute the this compound antibody in the blocking buffer.
-
Incubate overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash slides three times for 5 minutes each with PBS.
-
-
Secondary Antibody Incubation:
-
Incubate with a biotinylated or HRP-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection:
-
If using a biotinylated secondary antibody, incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
-
Develop the signal with a chromogenic substrate such as DAB.
-
Stop the reaction by rinsing with water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium.
-
Troubleshooting Guides
Western Blotting Troubleshooting
| Problem | Possible Cause | Solution |
| No Signal | Insufficient antigen | Load more protein (20-30 µg). Use a positive control. |
| Primary/secondary antibody concentration too low | Increase antibody concentration or incubation time. | |
| Incompatible primary and secondary antibodies | Use a secondary antibody that recognizes the host species of the primary. | |
| Poor protein transfer | Check transfer with Ponceau S stain. Ensure the membrane was properly activated (if PVDF). | |
| High Background | Primary/secondary antibody concentration too high | Decrease antibody concentration. |
| Insufficient blocking | Increase blocking time or try a different blocking agent (e.g., BSA instead of milk). | |
| Insufficient washing | Increase the number and duration of wash steps. | |
| Non-specific Bands | Primary antibody is not specific | Use an affinity-purified antibody. Perform a BLAST search to check for potential cross-reactivity. |
| Protein degradation | Add protease inhibitors to the lysis buffer. | |
| Multimer formation | Boil the sample in Laemmli buffer for a longer duration (10 min). |
Immunohistochemistry (IHC) Troubleshooting
| Problem | Possible Cause | Solution |
| Weak or No Staining | Inadequate antigen retrieval | Optimize antigen retrieval method (heat, time, buffer pH). |
| Primary antibody concentration too low | Increase antibody concentration or incubation time. | |
| Antibody not suitable for paraffin-embedded tissue | Check the antibody datasheet for validated applications. | |
| High Background | Non-specific antibody binding | Increase blocking time and use serum from the secondary antibody host. |
| Endogenous peroxidase/biotin activity | Perform appropriate blocking steps (H2O2 for peroxidase, avidin/biotin blocking kit). | |
| Tissue drying out during staining | Keep slides in a humidified chamber and do not allow them to dry. | |
| Non-specific Staining | Cross-reactivity of the primary antibody | Run a negative control (e.g., knockout tissue) to confirm specificity. |
| Diffusion of the chromogen | Stop the chromogenic reaction as soon as the desired signal intensity is reached. |
Signaling Pathways and Workflows
This compound Signaling Pathway
This compound, primarily as part of the laminin-332 heterotrimer, plays a crucial role in cell adhesion, migration, and signaling. It interacts with integrin receptors, such as α3β1 and α6β4, to activate downstream signaling cascades.
Caption: this compound signaling through integrin receptors.
Experimental Workflow for Antibody Validation
This workflow outlines the key steps to validate the specificity of a new this compound antibody.
Caption: A logical workflow for validating a new this compound antibody.
References
Technical Support Center: Troubleshooting Poor Cell Growth on Laminin Alpha 3 Matrix
Introduction
Laminin (B1169045) alpha 3 (Laminin-332) is a crucial component of the basement membrane, playing a significant role in cell adhesion, migration, proliferation, and differentiation.[1][2] It is widely used as a substrate in cell culture to mimic the in vivo microenvironment. However, researchers often encounter challenges with suboptimal cell growth on laminin alpha 3 matrices. This guide provides a comprehensive set of troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals overcome these issues and achieve robust and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Laminin Coating Issues
Question 1: My cells are not adhering or are detaching from the this compound-coated surface. What could be the cause?
Answer: Poor cell adhesion is a common problem and can stem from several factors related to the coating procedure itself.
-
Improper Thawing: Laminin is sensitive to temperature changes. Rapid thawing can cause it to gel and become inactive.[3] Always thaw laminin slowly at 2-8°C.[3]
-
Incorrect Coating Concentration: The optimal coating concentration is cell-type dependent.[3][4] A concentration that is too low will not provide sufficient binding sites for cells, while an excessively high concentration can sometimes inhibit adhesion for certain cell types. It is recommended to perform a titration experiment to determine the optimal concentration for your specific cell line.[5][6]
-
Inadequate Incubation Time and Temperature: Insufficient incubation time will result in a suboptimal coating. While some protocols suggest incubating for 2 hours at 37°C, overnight incubation at 2-8°C is often recommended for a more reliable and uniform coating.[4][7]
-
Drying of the Coated Surface: Allowing the laminin-coated surface to dry out at any point can denature the protein and render it inactive.[3][8] Ensure the surface remains hydrated throughout the process.
-
Suboptimal Diluent: The choice of diluent can impact coating efficiency. Phosphate-buffered saline (PBS) with calcium and magnesium (Ca++/Mg++) is generally recommended as these divalent cations are important for the protein's structure and function.[4][7] Using serum-free medium as a diluent has also been shown to improve cell spreading for some cell types.[5]
-
Quality of Cultureware: While laminin coatings are compatible with most commercial tissue culture plastic and glass, certain plastics may not be optimal.[7][9]
Troubleshooting Steps:
-
Review your coating protocol: Ensure you are following the manufacturer's instructions precisely, especially regarding thawing, dilution, and incubation.
-
Optimize coating concentration: Perform a dose-response experiment with a range of laminin concentrations to find the optimal density for your cells.
-
Verify incubation parameters: Compare the effects of a 2-hour incubation at 37°C versus an overnight incubation at 4°C.
-
Prevent drying: After aspirating the laminin solution, immediately add medium to the wells to prevent the surface from drying.[7]
-
Test different diluents: Compare cell attachment and growth using PBS with Ca++/Mg++ versus serum-free medium as the diluent.
Question 2: I see precipitates or a web-like formation on my coated surface. What does this mean?
Answer: The appearance of precipitates or a web-like structure can indicate that the laminin has denatured or aggregated. This can happen if the laminin was thawed too quickly or subjected to repeated freeze-thaw cycles.[3][4] It is also crucial to use a diluent without calcium or magnesium if you observe precipitation, as these ions can sometimes cause laminin to precipitate out of solution.[8] If you observe this, it is best to discard the coated plate and prepare a fresh one.
Section 2: Cell Seeding and Culture Conditions
Question 3: My cells attach initially but fail to proliferate or grow slowly. What should I investigate?
Answer: Slow or no proliferation after initial attachment can be due to several factors related to cell health and the culture environment.
-
Suboptimal Seeding Density: The optimal seeding density is critical for healthy cell growth and varies between cell lines.[10][11][12][13] A density that is too low can lead to a prolonged lag phase, while a density that is too high can result in rapid nutrient depletion and contact inhibition. It is recommended to determine the optimal seeding density for your cells on the this compound matrix empirically.[10][11][12][13]
-
Cell Health: Ensure the cells you are seeding are healthy, in the logarithmic growth phase, and have not been passaged too many times. Stressed or senescent cells will exhibit poor growth regardless of the substrate.
-
Inappropriate Culture Medium: The culture medium must be optimized for your specific cell type. This includes the basal medium, serum concentration, and any necessary supplements.
-
Environmental Stress: Factors such as incorrect incubator temperature, CO2 levels, or humidity can negatively impact cell growth.
Troubleshooting Steps:
-
Optimize seeding density: Test a range of seeding densities to identify the optimal concentration for proliferation on the laminin matrix.
-
Assess cell viability: Before seeding, perform a viability assay (e.g., trypan blue exclusion) to ensure a high percentage of viable cells.
-
Review medium formulation: Confirm that your medium composition is appropriate for your cell line and that all components are fresh.
-
Check incubator settings: Verify that the temperature, CO2, and humidity levels of your incubator are correctly calibrated.
Section 3: Cell-Matrix Interactions and Signaling
Question 4: What are the primary receptors for this compound, and how do they influence cell behavior?
Answer: Cells primarily interact with this compound (a component of Laminin-332) through integrin receptors, particularly α3β1 and α6β4.[14][15] These interactions are crucial for mediating cell adhesion, migration, and signaling.[14][16][17]
-
Integrin α3β1: This integrin is a major receptor for laminin-332 and plays a significant role in cell adhesion and migration.[15][16] The interaction between laminin-332 and integrin α3β1 is vital for the formation of focal adhesions, which link the extracellular matrix to the actin cytoskeleton.[2][14]
-
Integrin α6β4: This integrin is a key component of hemidesmosomes, which are stable anchoring junctions that connect the cell's keratin (B1170402) cytoskeleton to the basement membrane.[2][14]
The specific cellular response to this compound can depend on the processing state of the laminin molecule. For instance, the unprocessed form of laminin α3A is associated with increased cell migration, while the processed form promotes stable adhesion and the formation of hemidesmosomes.[14][16][18][19]
Data Presentation
Table 1: Recommended Laminin Coating Concentrations for Various Applications
| Application | Recommended Concentration Range (µg/cm²) | Incubation Time | Incubation Temperature (°C) | Reference(s) |
| General Cell Culture | 2 - 10 | 30 min - 24 hours | 37 or 4 | [6] |
| Neurosphere Culture | 50 µg/mL (on Poly-Lysine) | 30 min - overnight | 37 | [3][20] |
| Pluripotent Stem Cells | 5 - 10 µg/mL | 2 hours - overnight | 37 or 4 | [4][7] |
Note: These are general recommendations. Optimal conditions should be determined empirically for each cell type and experimental setup.
Table 2: Troubleshooting Summary for Poor Cell Growth on this compound
| Issue | Potential Cause | Recommended Solution |
| Poor Initial Adhesion | Improper laminin thawing | Thaw slowly at 2-8°C. |
| Incorrect coating concentration | Optimize concentration for your cell type. | |
| Inadequate incubation | Incubate for at least 2 hours at 37°C or overnight at 4°C. | |
| Coated surface dried out | Do not allow the surface to dry at any stage. | |
| Cells Detach Over Time | Suboptimal coating stability | Ensure proper diluent (PBS with Ca++/Mg++) and incubation. |
| Cell-induced matrix degradation | Consider using protease inhibitors in the culture medium if appropriate. | |
| Slow Proliferation | Suboptimal seeding density | Determine the optimal seeding density for your cells. |
| Poor cell health | Use healthy, low-passage cells in the logarithmic growth phase. | |
| Inappropriate culture medium | Verify that the medium formulation is optimal for your cell type. |
Experimental Protocols
Protocol 1: Standard Laminin Coating Procedure for Cell Culture Plates
Materials:
-
This compound solution (e.g., from Sigma-Aldrich, Corning)[6]
-
Sterile, tissue culture-treated plates or flasks
-
Phosphate-buffered saline (PBS) with Ca++/Mg++ or serum-free medium[4][7]
-
Sterile pipettes and tips
Procedure:
-
Thaw Laminin: Slowly thaw the laminin solution at 2-8°C.[3] Avoid rapid thawing at room temperature or in a water bath to prevent gel formation.[3]
-
Dilute Laminin: Dilute the laminin to the desired final concentration (e.g., 1-10 µg/mL) using pre-chilled PBS with Ca++/Mg++ or serum-free medium.[4][7]
-
Coat Surface: Add a sufficient volume of the diluted laminin solution to completely cover the surface of the culture vessel.
-
Incubate: Incubate the coated vessel for at least 2 hours at 37°C or overnight at 2-8°C in a humidified environment.[4][7] Sealing the plates with parafilm can help prevent evaporation during longer incubations.[7]
-
Aspirate and Wash (Optional): Gently aspirate the excess laminin solution. Some protocols recommend washing once with PBS or medium, while others state it is not necessary.[6][7] If you do not wash, ensure you aspirate as much of the solution as possible without scratching the surface.
-
Seed Cells: Immediately add the cell suspension to the coated surface. Do not allow the coated surface to dry out.[3][8]
Protocol 2: Cell Adhesion Assay
Materials:
-
Laminin-coated 96-well plate
-
Cell suspension in serum-free medium
-
Phosphate-buffered saline (PBS)
-
1% Bovine Serum Albumin (BSA) in PBS (Blocking Buffer)
-
2.5% Formalin in PBS (Fixative)
-
Crystal Violet staining solution
Procedure:
-
Coat Plate: Coat the wells of a 96-well plate with the desired concentrations of this compound as described in Protocol 1.
-
Block Non-specific Sites: After coating, wash the wells and block with 1% BSA in PBS for 2 hours at 37°C.[1]
-
Prepare Cell Suspension: Harvest cells and resuspend them in serum-free medium at a concentration of 4 x 10^5 cells/mL.[1]
-
Seed Cells: Add 100 µL of the cell suspension to each well and incubate at 37°C for 2 hours.[1]
-
Wash: Gently wash the wells twice with PBS to remove non-adherent cells.[1]
-
Fix and Stain: Fix the adherent cells with 100 µL of 2.5% formalin for 10 minutes at room temperature.[1] After fixation, wash the wells and stain with Crystal Violet.
-
Quantify: Elute the Crystal Violet stain and measure the absorbance to quantify cell adhesion.
Visualizations
Caption: Integrin-mediated signaling pathways activated by this compound.
Caption: A logical workflow for troubleshooting poor cell growth.
References
- 1. Simplified Purification Procedure of Laminin-332 and Laminin-511 from Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adhesion and Migration, the Diverse Functions of the Laminin α3 Subunit | Plastic Surgery Key [plasticsurgerykey.com]
- 3. Laminin Coating Protocol for Cell Culture [sigmaaldrich.com]
- 4. interchim.fr [interchim.fr]
- 5. scientificlabs.co.uk [scientificlabs.co.uk]
- 6. corning.com [corning.com]
- 7. veritastk.co.jp [veritastk.co.jp]
- 8. researchgate.net [researchgate.net]
- 9. interchim.fr [interchim.fr]
- 10. openriver.winona.edu [openriver.winona.edu]
- 11. Optimizing the Seeding Density of Human Mononuclear Cells to Improve the Purity of Highly Proliferative Mesenchymal Stem Cells [mdpi.com]
- 12. Optimizing the Seeding Density of Human Mononuclear Cells to Improve the Purity of Highly Proliferative Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Adhesion and Migration, the Diverse Functions of the Laminin α3 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Interaction between Laminin-332 and α3β1 Integrin Determines Differentiation and Maintenance of CAFs, and Supports Invasion of Pancreatic Duct Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Laminin 332 processing impacts cellular behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 17. tandfonline.com [tandfonline.com]
- 18. Polymerized Laminin-332 Matrix Supports Rapid and Tight Adhesion of Keratinocytes, Suppressing Cell Migration | PLOS One [journals.plos.org]
- 19. Laminin 332 processing impacts cellular behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. merckmillipore.com [merckmillipore.com]
optimizing siRNA efficiency for LAMA3 knockdown
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize small interfering RNA (siRNA) efficiency for Laminin (B1169045) Subunit Alpha 3 (LAMA3) knockdown.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is LAMA3 and why is it a target for knockdown studies?
A1: LAMA3 is a gene that provides instructions for making the alpha-3 subunit of laminin 332 (also known as laminin-5).[1] Laminins are essential proteins in the extracellular matrix (ECM) that play a critical role in the formation and function of the basement membrane.[2] LAMA3 is involved in crucial cellular processes such as cell adhesion, migration, proliferation, and signal transduction.[3][4] Due to its role in these processes, LAMA3 is often studied in the context of cancer progression, wound healing, and certain genetic skin disorders.[1][3][4] Knockdown studies allow researchers to investigate the specific functions of LAMA3 by observing the cellular and molecular effects of its reduced expression.
Q2: What is the general experimental workflow for a LAMA3 siRNA knockdown experiment?
A2: A typical workflow involves selecting or designing LAMA3-specific siRNAs, optimizing the transfection protocol for the specific cell line being used, transfecting the cells with the siRNA, and then validating the knockdown efficiency at both the mRNA and protein levels. Following successful knockdown, phenotypic assays are performed to assess the functional consequences.
References
Technical Support Center: Laminin Alpha 3 Co-Immunoprecipitation
Welcome to the technical support center for laminin (B1169045) alpha 3 co-immunoprecipitation (Co-IP). This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to help researchers, scientists, and drug development professionals overcome common challenges and achieve successful results in their laminin alpha 3 Co-IP experiments.
Frequently Asked Questions (FAQs)
Q1: I am not detecting my bait protein, this compound, in the final eluate. What could be the problem?
A1: Several factors could lead to the absence of your bait protein:
-
Inefficient Cell Lysis: this compound is a large extracellular matrix protein. Ensure your lysis buffer is appropriate for solubilizing membrane-associated and matrix proteins. Milder, non-ionic detergents like NP-40 or Triton X-100 are often recommended over harsh detergents like SDS for Co-IP, as they are less likely to disrupt protein-protein interactions.[1][2][3] Consider using sonication to improve the extraction of membrane and nuclear proteins.[1]
-
Poor Antibody Performance: The antibody you are using may not be suitable for immunoprecipitation, even if it works well in Western Blotting. Use an antibody that has been specifically validated for IP applications.[4] It is also crucial to use the optimal amount of antibody, which can be determined through a titration experiment.[4]
-
Incorrect Bead Selection: Ensure the protein A/G beads you are using have a high affinity for the isotype of your this compound antibody.[1] For example, Protein A binds well to rabbit IgG, while Protein G has a higher affinity for mouse IgG1.[5]
Q2: I have a very high background with many non-specific bands in my Co-IP Western Blot. How can I reduce this?
A2: High background is a common issue and can be mitigated through several strategies:
-
Pre-clearing the Lysate: This is a critical step to reduce non-specific binding.[6] Before adding your specific antibody, incubate the cell lysate with beads (and optionally, a non-specific IgG of the same isotype as your IP antibody) to capture proteins that bind non-specifically to the beads or immunoglobulins.[1][7]
-
Optimize Washing Steps: Increase the stringency of your wash buffer. This can be achieved by increasing the salt concentration (e.g., up to 300-500 mM NaCl) or adding a low concentration of detergent (e.g., 0.1-0.5% NP-40 or Triton X-100).[8] Also, increase the number and duration of washes (e.g., 5-6 washes for 5 minutes each).[8]
-
Block the Beads: Before adding the antibody, incubate the beads with a blocking agent like 2% Bovine Serum Albumin (BSA) to saturate non-specific binding sites.[4][7]
-
Reduce Antibody/Lysate Concentration: Using too much antibody or cell lysate can increase the likelihood of non-specific interactions.[4] Try reducing the amount of antibody or the total protein in your lysate.
Q3: The heavy and light chains of my IP antibody are obscuring the detection of my prey protein on the Western Blot. How can I avoid this?
A3: This is a frequent problem, especially for prey proteins with molecular weights around 50 kDa or 25 kDa.[1] Here are some effective solutions:
-
Use Light-Chain Specific Secondary Antibodies: These antibodies only detect the light chain (~25 kDa), leaving the 50 kDa region clear.[8]
-
Crosslink the Antibody to the Beads: Covalently crosslinking your primary antibody to the Protein A/G beads prevents it from being eluted along with your protein complex.[6]
-
Use HRP-Conjugated Primary Antibodies: If you have an HRP-conjugated antibody for your prey protein, you can use it for direct detection on the Western Blot, eliminating the need for a secondary antibody altogether.[8]
Q4: My Co-IP experiment is not detecting any interacting partners (prey) for this compound, even though the bait is pulled down successfully. What should I check?
A4: The absence of a prey protein can indicate several issues:
-
Interaction Disrupted by Lysis Buffer: The protein-protein interaction may be weak and easily disrupted by the detergents in your lysis buffer. Using a milder lysis buffer with lower detergent concentrations is crucial.[1] RIPA buffer, for instance, is often too harsh for Co-IP experiments and can break apart protein complexes.[1]
-
Low Expression of Prey Protein: The interacting protein might be expressed at very low levels in your cells or tissue.[9] You may need to increase the amount of starting lysate. Always confirm the expression of the prey protein in your input lysate via Western Blot.[4]
-
Transient or Weak Interaction: The interaction might be transient or require specific cellular conditions or post-translational modifications to occur.[10] Ensure that the interaction you are studying is not dependent on a specific activation state that is lost during sample preparation.[10]
Troubleshooting Guide
This table summarizes common problems encountered during this compound Co-IP, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| High Background / Non-Specific Bands | 1. Non-specific binding of proteins to beads.[4][7] | - Pre-clear lysate with beads before adding the primary antibody.[1][6]- Block beads with 2% BSA for 1 hour before use.[4][7] |
| 2. Insufficient or overly mild washing. | - Increase the number of washes (e.g., 5-6 times).[8]- Increase salt (NaCl) concentration in the wash buffer.[8]- Add a small amount of non-ionic detergent (e.g., 0.1% NP-40) to the wash buffer.[8] | |
| 3. Too much antibody or lysate used. | - Perform an antibody titration to find the optimal concentration.[4]- Reduce the total amount of protein lysate used in the IP.[4] | |
| No/Weak Bait Protein (Laminin α3) Signal | 1. Inefficient protein solubilization.[1] | - Use a lysis buffer optimized for membrane/ECM proteins (e.g., NP-40 or Triton X-100 based).[3]- Include sonication or mechanical homogenization in the lysis step.[1] |
| 2. Antibody not effective for IP.[4] | - Use a high-quality, IP-validated monoclonal or affinity-purified polyclonal antibody.[4]- Confirm antibody-antigen binding using ELISA or a direct IP followed by WB.[11] | |
| 3. Protein degradation.[9] | - Add fresh protease and phosphatase inhibitors to the lysis buffer immediately before use.[9]- Keep samples on ice or at 4°C throughout the procedure.[9] | |
| No/Weak Prey Protein Signal | 1. Protein-protein interaction disrupted by buffer.[1] | - Use a milder lysis buffer (e.g., non-denaturing buffer without ionic detergents like SDS).[1]- Avoid harsh wash conditions. Test different detergent and salt concentrations. |
| 2. Low abundance of prey protein.[9] | - Increase the amount of starting cell lysate.[4]- Confirm prey protein expression in the input sample via Western Blot.[4] | |
| 3. Antibody epitope is blocking the interaction site. | - If possible, test another antibody against a different epitope of the bait protein.[10] | |
| Antibody Chains Obscuring WB Signal | 1. Co-elution of IP antibody heavy (~50 kDa) and light (~25 kDa) chains.[1] | - Use a light-chain specific secondary antibody for Western Blotting.[8]- Covalently crosslink the IP antibody to the beads.[6]- Use magnetic beads for easier and cleaner washes, which can reduce antibody carryover.[6][10] |
Experimental Protocols
Protocol: Co-Immunoprecipitation of this compound
This protocol is a general guideline for performing Co-IP with this compound from cultured cells. Optimization may be required for specific cell types and interacting proteins.
A. Materials and Reagents
-
Lysis Buffer (Milder, Non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40. Immediately before use, add protease and phosphatase inhibitor cocktails.
-
Wash Buffer: Lysis Buffer with a potentially higher salt concentration (e.g., 300 mM NaCl) if high background is an issue.
-
Elution Buffer:
-
Antibodies:
-
IP-validated anti-Laminin alpha 3 antibody (see table below for examples).
-
Isotype control IgG (from the same host species as the primary antibody).[6]
-
-
Beads: Protein A/G Agarose or Magnetic Beads.[10]
-
Phosphate-Buffered Saline (PBS)
Recommended Antibody Concentrations
| Application | Antibody Example | Recommended Concentration | Source |
| Immunoprecipitation | Mouse Anti-Human Laminin α3 (Clone: 546215) | 25 µg/mL | [13][14] |
| Western Blot | Mouse Anti-Human Laminin α3 (Clone: 546215) | 2 µg/mL | [13][14] |
| Immunocytochemistry | Mouse Anti-Human Laminin α3 (Clone: 546215) | 8-25 µg/mL | [13][14] |
B. Procedure
-
Cell Lysate Preparation:
-
Wash cultured cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold Lysis Buffer per 10^7 cells.
-
Scrape cells and transfer the suspension to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
(Optional but recommended) Sonicate the lysate briefly to shear DNA and improve membrane protein extraction.[1]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (lysate) to a new pre-chilled tube. Determine protein concentration using a BCA or Bradford assay.
-
-
Pre-Clearing the Lysate (Recommended):
-
For each IP reaction, use 1-2 mg of total protein from the lysate.
-
Add 20-30 µL of Protein A/G bead slurry to the lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 1,000 x g for 1 minute at 4°C (or use a magnetic stand for magnetic beads).
-
Carefully transfer the supernatant to a new tube, avoiding the bead pellet. This is your pre-cleared lysate.[6]
-
-
Immunoprecipitation:
-
Add the recommended amount of anti-laminin alpha 3 antibody (e.g., 2-5 µg) to the pre-cleared lysate. For a negative control, add an equivalent amount of isotype control IgG to a separate tube of lysate.
-
Incubate on a rotator for 2-4 hours or overnight at 4°C.
-
Add 40-50 µL of fresh Protein A/G bead slurry to each sample.
-
Incubate on a rotator for an additional 1-2 hours at 4°C to capture the antibody-antigen complexes.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic stand. Discard the supernatant.
-
Add 1 mL of ice-cold Wash Buffer to the beads. Invert the tube several times to resuspend the beads.
-
Pellet the beads again and discard the supernatant.
-
Repeat this wash step 4-5 times to remove non-specifically bound proteins.[8]
-
-
Elution:
-
After the final wash, remove all supernatant.
-
For Western Blot: Add 40-50 µL of 1x SDS-PAGE loading buffer directly to the beads. Boil at 95-100°C for 5-10 minutes to elute and denature the proteins.[6]
-
For Native Elution: Add 50-100 µL of 0.1 M Glycine-HCl (pH 2.5). Incubate for 5-10 minutes at room temperature with gentle mixing. Pellet the beads and immediately transfer the supernatant to a new tube containing 5-10 µL of 1M Tris-HCl (pH 8.5) to neutralize the pH.[12]
-
-
Analysis:
-
Centrifuge the eluted samples to pellet the beads and load the supernatant onto an SDS-PAGE gel.
-
Perform a Western Blot analysis using antibodies against this compound (to confirm successful pulldown) and your putative interacting protein(s). Remember to load an "input" lane with 20-40 µg of the starting cell lysate to verify protein expression.
-
Visualizations
Co-IP Troubleshooting Workflow
Caption: A flowchart guiding researchers through troubleshooting common Co-IP issues.
This compound Signaling Interaction Pathway
Caption: Laminin-332 interaction with integrin α3β1 and downstream signaling.
References
- 1. Immunoprecipitation Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 2. Co-immunoprecipitation: Principles and applications | Abcam [abcam.com]
- 3. researchgate.net [researchgate.net]
- 4. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 5. youtube.com [youtube.com]
- 6. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 7. Co-immunoprecipitation (Co-IP) Troubleshooting | Antibodies.com [antibodies.com]
- 8. How to Reduce High Background Signals in Co‑IP Assays? | MtoZ Biolabs [mtoz-biolabs.com]
- 9. kmdbioscience.com [kmdbioscience.com]
- 10. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Protein Immunoprecipitation (IP), Co-Immunoprecipitation (Co-IP), and Pulldown Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 12. assaygenie.com [assaygenie.com]
- 13. Laminin alpha-3 Monoclonal Antibody (546215) (MA5-24246) [thermofisher.com]
- 14. rndsystems.com [rndsystems.com]
Technical Support Center: Validating LAMA3 Knockout in Cell Lines
Welcome to the technical support center for researchers validating LAMA3 knockout in cell lines. This guide provides answers to frequently asked questions and detailed troubleshooting advice to help you navigate common challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is LAMA3 and why is its knockout important to validate?
Laminin subunit alpha 3 (LAMA3) is a crucial component of the extracellular matrix protein laminin-332.[1][2] It plays a significant role in cell adhesion, migration, proliferation, and tissue architecture.[3][4] Validating the knockout of LAMA3 is essential to ensure that the observed phenotypic changes in your experiments are a direct result of the absence of the LAMA3 protein and not due to off-target effects or incomplete gene editing.[5][6]
Q2: What are the primary methods to validate LAMA3 knockout at the molecular level?
The most common and recommended methods for validating LAMA3 knockout are:
-
Western Blotting: To confirm the absence of the LAMA3 protein.[5][7]
-
Quantitative PCR (qPCR): To measure the level of LAMA3 mRNA transcripts.[5][8]
-
Sanger Sequencing: To confirm the presence of the intended mutation or deletion at the genomic DNA level.[5][9]
It is highly recommended to use a combination of these methods for robust validation.[5]
Q3: Should I rely solely on qPCR to validate my LAMA3 knockout?
No, relying solely on qPCR for knockout validation is not recommended.[10][11] While qPCR can detect a reduction in mRNA levels, which may occur due to nonsense-mediated decay, it doesn't always correlate with a complete absence of the protein.[10] The CRISPR/Cas9 editing might introduce small insertions or deletions (indels) that don't lead to mRNA degradation but still result in a non-functional or truncated protein.[6][10] Therefore, Western blotting is crucial to confirm the absence of the protein.[5][9]
Q4: What functional assays can I perform to assess the phenotypic effects of LAMA3 knockout?
LAMA3 is involved in several cellular processes.[3] Functional assays to consider after confirming knockout include:
-
Proliferation Assays: Such as MTT, WST-1, or cell counting to assess changes in cell growth rate.[3][12]
-
Migration and Invasion Assays: Using Transwell or wound healing (scratch) assays to evaluate cell motility.[3][4]
-
Colony Formation Assays: To determine the ability of single cells to grow into colonies, indicating changes in anchorage-independent growth.[3][12]
-
Adhesion Assays: To measure the ability of cells to attach to extracellular matrix components.
Experimental Protocols
Western Blotting for LAMA3
This protocol provides a general guideline. Optimization may be required based on the specific antibody and cell line used.
1. Sample Preparation (Cell Lysate) a. Wash cells with ice-cold PBS.[13] b. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[14] c. Scrape the cells and transfer the lysate to a microcentrifuge tube.[15] d. Sonicate the lysate to shear DNA and reduce viscosity.[15] e. Centrifuge at 14,000 rpm for 15 minutes at 4°C.[13] f. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
2. SDS-PAGE a. Mix 20-50 µg of protein with 4X Laemmli sample buffer and heat at 95-100°C for 5 minutes.[15][16] b. Load samples onto a polyacrylamide gel. c. Run the gel until the dye front reaches the bottom.
3. Protein Transfer a. Transfer proteins from the gel to a PVDF or nitrocellulose membrane. b. After transfer, you can stain the membrane with Ponceau S to visualize total protein and confirm transfer efficiency.[17][18]
4. Immunoblotting a. Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[15] b. Incubate the membrane with the primary antibody against LAMA3 (diluted in blocking buffer) overnight at 4°C with gentle agitation.[15] c. Wash the membrane three times for 5-15 minutes each with TBST.[13] d. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[18] e. Wash the membrane four times for 5-15 minutes each with TBST.[13][18]
5. Detection a. Prepare the ECL substrate according to the manufacturer's instructions.[18] b. Incubate the membrane with the ECL substrate. c. Visualize the bands using a chemiluminescence detection system.[18]
Quantitative PCR (qPCR) for LAMA3
1. RNA Extraction and cDNA Synthesis a. Extract total RNA from your wild-type and LAMA3 knockout cell lines using a standard RNA isolation kit. b. Assess RNA quality and quantity. c. Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.[8]
2. qPCR Reaction a. Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers for LAMA3, and your cDNA template. b. Use a housekeeping gene (e.g., GAPDH, ACTB) for normalization.[8]
3. Primer Sequences
| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference |
| LAMA3 | TAGAGGAAGCCTCTGACACAGG | CCGATAGTATCCAGGGCTACAAC | [19] |
| GAPDH | Varies by publication/kit | Varies by publication/kit | |
| ACTB | Varies by publication/kit | Varies by publication/kit |
4. Thermal Cycling Conditions
A typical qPCR program includes:
-
Initial denaturation (e.g., 95°C for 10 minutes)
-
40 cycles of:
-
Denaturation (e.g., 95°C for 15 seconds)
-
Annealing/Extension (e.g., 60°C for 1 minute)
-
-
Melt curve analysis to check for primer specificity.[19][20]
5. Data Analysis a. Calculate the relative expression of LAMA3 mRNA using the ΔΔCt method.[8] b. Compare the expression levels in the knockout cells to the wild-type controls. A significant reduction in LAMA3 mRNA levels is expected in a successful knockout.
Troubleshooting Guides
Western Blotting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No/Weak Signal | - Inefficient protein transfer.- Low protein concentration.- Primary antibody concentration is too low.- Inactive secondary antibody or substrate. | - Check transfer efficiency with Ponceau S staining.[17]- Increase the amount of protein loaded onto the gel.[17]- Optimize the primary antibody dilution; try a higher concentration or longer incubation.[21]- Ensure secondary antibody and substrate are not expired and were stored correctly.[21] |
| High Background | - Insufficient blocking.- Antibody concentration is too high.- Inadequate washing. | - Increase blocking time or try a different blocking agent (e.g., BSA instead of milk).[16][17]- Reduce the concentration of the primary or secondary antibody.[17]- Increase the number and duration of wash steps.[17] |
| Non-specific Bands | - Primary antibody is not specific enough.- Protein overloading.- Protein degradation. | - Use a more specific antibody or perform antibody validation using a positive and negative control.[7]- Reduce the amount of protein loaded.[14]- Ensure fresh samples are used and protease inhibitors are added during lysis.[14] |
| Smeary Bands | - High salt concentration in samples.- Sample overloading.- Voltage/temperature too high during electrophoresis. | - Ensure appropriate salt concentration in the lysis buffer.[16]- Load less protein per well.[16]- Run the gel at a lower voltage and/or in a cold room. |
qPCR
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Amplification or High Ct Values | - Poor RNA quality or low quantity.- Inefficient cDNA synthesis.- Poorly designed primers.- qPCR inhibitors in the sample. | - Check RNA integrity and quantity before cDNA synthesis.- Use a high-quality reverse transcription kit and optimize the amount of RNA input.[22]- Re-design and validate primers, ensuring they are specific to LAMA3.[22]- Further purify your RNA or dilute the cDNA template to reduce inhibitor concentration.[22] |
| Low Amplification Efficiency | - Suboptimal annealing temperature.- Primer-dimer formation. | - Perform a temperature gradient qPCR to determine the optimal annealing temperature.[22]- Check the melt curve for a single peak, indicating specific amplification. If primer-dimers are present, redesign primers.[20] |
| Inconsistent Results Between Replicates | - Pipetting errors.- Inhomogeneous sample/master mix. | - Ensure accurate and consistent pipetting.- Thoroughly mix all solutions before dispensing. |
| Unexpected LAMA3 Expression in KO Cells | - The gene edit did not lead to nonsense-mediated decay.- The primers are amplifying a non-targeted splice variant. | - This highlights the importance of Western blotting to confirm protein absence.[11]- Design primers that span an exon-exon junction unique to the targeted transcript or that flank the edited region. However, be aware that small indels may not be detectable by primer binding.[10] It is best to confirm with sequencing of the genomic locus. |
Visualizations
LAMA3 Signaling Pathway
LAMA3, as a component of laminin-332, is involved in cell signaling primarily through integrin receptors, which can activate downstream pathways such as the PI3K-Akt pathway, influencing cell survival and proliferation.[3]
Caption: LAMA3 interaction with integrins can activate the PI3K-Akt signaling pathway.
Experimental Workflow for LAMA3 Knockout Validation
This workflow outlines the key steps to confirm a successful LAMA3 knockout in your cell line.
Caption: A multi-step workflow for validating LAMA3 knockout.
References
- 1. Gene - LAMA3 [maayanlab.cloud]
- 2. LAMA3 gene: MedlinePlus Genetics [medlineplus.gov]
- 3. Comprehensive pan-cancer analysis of LAMA3: implications for prognosis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. LAMA3 overexpression enhances proliferation, migration and invasion in esophageal squamous cell carcinoma based on bioinformatics and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How to Validate Gene Knockout Efficiency: Methods & Best Practices [synapse.patsnap.com]
- 6. Overcoming the pitfalls of validating knockout cell lines by western blot [horizondiscovery.com]
- 7. 5 ways to validate and extend your research with Knockout Cell Lines [horizondiscovery.com]
- 8. researchgate.net [researchgate.net]
- 9. cyagen.com [cyagen.com]
- 10. genuinbiotech.com [genuinbiotech.com]
- 11. reddit.com [reddit.com]
- 12. rocplot.com [rocplot.com]
- 13. Western blot protocol (Conlon lab) - XenWiki [wiki.xenbase.org]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. arigobio.com [arigobio.com]
- 17. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 18. old.57357.org [old.57357.org]
- 19. origene.com [origene.com]
- 20. oldresearch.unityhealth.to [oldresearch.unityhealth.to]
- 21. Western Blot Troubleshooting | Thermo Fisher Scientific - UK [thermofisher.com]
- 22. pcrbio.com [pcrbio.com]
improving signal-to-noise ratio in laminin alpha 3 flow cytometry
Welcome to the technical support center for laminin (B1169045) alpha 3 flow cytometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experiments and achieve a high signal-to-noise ratio.
Frequently Asked Questions (FAQs)
Q1: What is the optimal cellular state for detecting laminin alpha 3 by flow cytometry?
This compound is a component of the extracellular matrix (ECM), meaning it is secreted by cells and assembled into a network outside the cell membrane. Therefore, the decision to stain live cells versus fixed and permeabilized cells depends on whether you want to detect the cell-surface associated or the intracellular pool of the protein. For secreted proteins, a protein transport inhibitor like Brefeldin A can be used to trap the protein inside the cell, which would then necessitate fixation and permeabilization.[1]
Q2: Which type of antibody is recommended for this compound flow cytometry?
Monoclonal antibodies are generally preferred for flow cytometry due to their high specificity. Several vendors offer monoclonal antibodies against this compound that have been validated for this application.[2][3] It is crucial to use an antibody that has been specifically tested and validated for flow cytometry to ensure it recognizes the native protein in a cellular context.
Q3: How can I prevent non-specific antibody binding?
High background staining is often due to non-specific antibody binding. To mitigate this, a blocking step is recommended before adding the primary antibody.[4][5] Common blocking agents include serum from the same species as the secondary antibody or Bovine Serum Albumin (BSA).[5] For human cells, using an Fc receptor blocking reagent can also be beneficial.[6][7]
Q4: What are the critical considerations for fixation and permeabilization when staining for this compound?
The choice of fixation and permeabilization reagents is critical as it can affect the integrity of the epitope recognized by the antibody.[8][9][10] Formaldehyde (B43269) is a common fixative that cross-links proteins, but it does not permeabilize the cell membrane, requiring a separate permeabilization step with detergents like saponin (B1150181) or Triton X-100.[8] Alcohols, such as cold methanol, can both fix and permeabilize cells by denaturing proteins.[8][11] However, alcohol fixation can sometimes mask epitopes.[8] It is advisable to test different methods to find the optimal condition for your specific antibody and cell type.
Q5: How do I properly set up my gates for this compound analysis?
Proper gating is essential for accurate analysis. Always include the following controls to set your gates correctly:
-
Unstained cells: To determine the level of autofluorescence.
-
Isotype control: An antibody of the same isotype, species, and concentration as the primary antibody but with no specificity for the target protein. This helps to determine the level of non-specific binding.
-
Fluorescence Minus One (FMO) controls: In multicolor experiments, FMO controls are used to identify the spread of fluorescence from other channels into the channel of interest, which is crucial for accurate gate placement.[12]
Troubleshooting Guides
Issue 1: Weak or No Signal
If you are observing a weak or no signal for this compound, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step | Rationale |
| Low Protein Expression | Verify this compound expression in your cell type using an alternative method like Western blot or qPCR. | The target protein may not be expressed at a detectable level in your cells of interest.[13] |
| Incorrect Antibody Concentration | Titrate the primary antibody to determine the optimal concentration. | Using too little antibody will result in a weak signal, while too much can increase background. |
| Suboptimal Fixation/Permeabilization | Test different fixation (e.g., formaldehyde vs. methanol) and permeabilization (e.g., saponin vs. Triton X-100) methods. | The epitope may be masked or destroyed by certain fixation/permeabilization procedures.[8] |
| Improper Antibody Storage | Ensure the antibody has been stored according to the manufacturer's instructions. | Improper storage can lead to a loss of antibody activity. |
| Instrument Settings | Check that the correct laser and filter settings are being used for the fluorochrome on your antibody. | Incorrect instrument settings can prevent the detection of the fluorescent signal.[6] |
Issue 2: High Background or Non-Specific Staining
High background can obscure your specific signal. Here are some steps to reduce it:
| Potential Cause | Troubleshooting Step | Rationale |
| Insufficient Blocking | Increase the concentration or incubation time of your blocking solution. Use serum from the same species as your secondary antibody. | Inadequate blocking can lead to non-specific binding of antibodies to Fc receptors or other cellular components.[4][5] |
| Primary Antibody Concentration Too High | Perform an antibody titration to find the concentration that gives the best signal-to-noise ratio. | Excess primary antibody can bind non-specifically to cells. |
| Secondary Antibody Non-Specificity | Run a control with only the secondary antibody to check for non-specific binding. | The secondary antibody may be binding to your cells non-specifically. |
| Insufficient Washing | Increase the number and duration of wash steps after antibody incubations. | Inadequate washing can leave unbound antibody that contributes to background.[6] |
| Cellular Debris or Dead Cells | Include a viability dye to exclude dead cells from your analysis, as they can non-specifically bind antibodies. Use a forward and side scatter gate to exclude debris. | Dead cells and debris can contribute to high background. |
Experimental Protocols
Protocol: Intracellular Staining of this compound in Cultured Cells
This protocol is a general guideline and may require optimization for your specific cell type and antibody.
Reagents:
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking Buffer (e.g., 5% normal goat serum in Permeabilization Buffer)
-
Primary antibody against this compound
-
Fluorochrome-conjugated secondary antibody
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS)
Procedure:
-
Harvest cells and wash them once with cold PBS.
-
Resuspend the cell pellet in Fixation Buffer and incubate for 15-20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Resuspend the cells in Permeabilization Buffer and incubate for 10-15 minutes at room temperature.
-
Wash the cells once with Permeabilization Buffer.
-
Resuspend the cells in Blocking Buffer and incubate for 30 minutes at room temperature.
-
Without washing, add the primary antibody at the predetermined optimal concentration and incubate for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells twice with Permeabilization Buffer.
-
Resuspend the cells in the fluorochrome-conjugated secondary antibody, diluted in Permeabilization Buffer, and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells twice with Flow Cytometry Staining Buffer.
-
Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis.
Visualizations
Caption: A generalized workflow for intracellular staining of this compound.
Caption: A troubleshooting flowchart for common issues in flow cytometry.
References
- 1. bosterbio.com [bosterbio.com]
- 2. Anti-Laminin alpha-3 Antibodies | Invitrogen [thermofisher.com]
- 3. Laminin alpha-3 Monoclonal Antibody (546215) (MA5-24246) [thermofisher.com]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. ICC/IHC Non-Specific Binding / Staining Prevention Protocol: R&D Systems [rndsystems.com]
- 6. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. How to Fix and Permeabilize Cells for Flow Cytometry | Cell Signaling Technology [cellsignal.com]
- 10. Guide to Fixation and Permeabilization - FluoroFinder [fluorofinder.com]
- 11. Intracellular Flow Cytometric Measurement of Extracellular Matrix Components in Porcine Intervertebral Disc Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. reddit.com [reddit.com]
- 13. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Laminin Alpha 3 and Laminin Alpha 5 Functions
An essential guide for researchers, scientists, and drug development professionals detailing the distinct and overlapping roles of laminin (B1169045) alpha 3 and alpha 5 in cellular function and disease.
Laminins, a major component of the basement membrane, are crucial regulators of cell behavior, influencing adhesion, migration, differentiation, and signaling. The specificity of these interactions is largely determined by the laminin alpha (α) chain. This guide provides a comprehensive comparison of the functions of two key alpha chains: laminin alpha 3 (Lm-α3) and laminin alpha 5 (Lm-α5), presenting supporting experimental data, detailed protocols, and visual representations of their associated signaling pathways.
Data Presentation: Quantitative Comparison
The following tables summarize key quantitative data comparing the expression and function of this compound and alpha 5.
| Feature | This compound (LAMA3) | Laminin Alpha 5 (LAMA5) | Cell Type/Context | Reference |
| Gene Expression in Non-Small Cell Lung Cancer (Adenocarcinoma vs. Normal Lung Tissue) | Significantly lower expression in adenocarcinoma tissues.[1][2] | Reduced expression in 3 out of 12 cultured lung cancer cell lines.[1][2] | Human Lung Adenocarcinoma | --INVALID-LINK-- |
| Stem Cell Self-Renewal (Mouse Embryonic Stem Cells) | Enables proliferation but not self-renewal. | Enables self-renewal and maintains pluripotency. | Mouse Embryonic Stem Cells | --INVALID-LINK-- |
| Cell Adhesion (DU145 H cells) | Higher preference for adhesion compared to Laminin-511. | Lower preference for adhesion compared to Laminin-332. | Human Prostate Carcinoma | --INVALID-LINK-- |
| Integrin Receptor | Binding Affinity (Kd) for Laminin-332 (contains α3) | Binding Affinity (Kd) for Laminin-511 (contains α5) | Reference |
| α3β1 | High | 3.28 ± 0.26 nM | --INVALID-LINK-- |
| α6β1 | Moderate | High | --INVALID-LINK-- |
| α6β4 | High | High | --INVALID-LINK-- |
Functional Overview
This compound: A Key Player in Epithelial Integrity and Wound Healing
This compound is a component of laminin-332 (also known as laminin-5), laminin-321, and laminin-311. Its primary functions include:
-
Cell Adhesion and Migration: Laminin-332 is a potent promoter of cell adhesion and migration for various cell types, including keratinocytes and cancer cells.[3] It plays a crucial role in forming stable anchoring contacts, specifically hemidesmosomes, which are vital for epidermal-dermal integrity.[4]
-
Wound Healing: The unprocessed form of the laminin α3 subunit is found at the leading edge of migrating keratinocytes during wound healing, promoting cell motility.[5] Proteolytic processing of the α3 chain is thought to be a critical switch from a migratory to a stable adhesive phenotype.[5]
-
Cancer Progression: The role of laminin-332 in cancer is complex and context-dependent. While some studies show its upregulation correlates with poor prognosis and increased metastatic potential in squamous cell carcinoma, others indicate that loss of the α3 chain can induce cell invasion.[4][6][7]
Laminin Alpha 5: Essential for Development and Stem Cell Maintenance
Laminin alpha 5 is a component of laminin-511 and laminin-521 and is one of the most widely distributed laminin alpha chains in both developing and adult tissues.[8] Its key functions include:
-
Embryonic Development: Laminin α5 is essential for organogenesis, and its absence in mice is embryonic lethal.[9] It plays critical roles in the development of the kidneys, lungs, and skin.[10]
-
Stem Cell Biology: Laminin-511 and -521 are crucial for the self-renewal and maintenance of pluripotency in embryonic stem cells.[11] They provide a defined, feeder-free culture system for human pluripotent stem cells.
-
Tumor Metastasis: Laminin α5 is implicated in tumor progression and metastasis.[12] It can promote angiogenesis and the growth of liver metastases in colorectal cancer.[12]
Signaling Pathways
This compound and alpha 5 exert their functions by activating distinct intracellular signaling cascades upon binding to their cellular receptors, primarily integrins.
This compound Signaling
This compound-containing isoforms, particularly laminin-332, primarily signal through the Mitogen-Activated Protein Kinase (MAPK) / Extracellular signal-Regulated Kinase (ERK) pathway.[4][13] This pathway is crucial for regulating cell proliferation and migration.
Laminin Alpha 5 Signaling
Laminin alpha 5-containing isoforms, such as laminin-511, predominantly activate the Phosphoinositide 3-kinase (PI3K) / Akt signaling pathway.[1][8][14] This pathway is central to cell survival, proliferation, and growth.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and compare the functions of this compound and alpha 5.
Cell Adhesion Assay
This protocol is used to quantify the attachment of cells to laminin-coated surfaces.
Materials:
-
96-well tissue culture plates
-
Laminin-332 and Laminin-511 solutions
-
Bovine Serum Albumin (BSA) for blocking
-
Cell suspension in serum-free medium
-
Crystal Violet staining solution (0.1% in water)
-
Solubilization buffer (e.g., 1% SDS)
Procedure:
-
Coating: Coat wells of a 96-well plate with laminin solutions (e.g., 10 µg/mL in PBS) overnight at 4°C. Use BSA-coated wells as a negative control.
-
Blocking: Wash the wells with PBS and block with 1% BSA in PBS for 1 hour at room temperature to prevent non-specific cell binding.
-
Cell Seeding: Wash the wells again with PBS. Seed cells (e.g., 5 x 10^4 cells/well) in serum-free medium and incubate for a defined period (e.g., 1-2 hours) at 37°C.
-
Washing: Gently wash the wells with PBS to remove non-adherent cells.
-
Staining: Fix the adherent cells with 4% paraformaldehyde for 10 minutes, then stain with 0.1% Crystal Violet for 20 minutes.
-
Quantification: Wash the wells with water and allow to dry. Solubilize the stain with a solubilization buffer and measure the absorbance at 595 nm using a plate reader. The absorbance is proportional to the number of adherent cells.
Cell Migration Assay (Transwell/Boyden Chamber Assay)
This assay measures the chemotactic migration of cells towards a laminin gradient.
Materials:
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Laminin-332 and Laminin-511 solutions
-
Serum-free medium and medium with a chemoattractant (e.g., serum)
-
Cotton swabs
-
Crystal Violet staining solution
Procedure:
-
Coating (Optional): The underside of the Transwell membrane can be coated with laminin to assess haptotaxis.
-
Chemoattractant: Add medium containing a chemoattractant and the soluble laminin isoform to be tested to the lower chamber.
-
Cell Seeding: Place the Transwell insert into the well. Seed cells in serum-free medium into the upper chamber.
-
Incubation: Incubate the plate at 37°C for a period that allows for cell migration (e.g., 6-24 hours), depending on the cell type.
-
Removal of Non-migrated Cells: Carefully remove the medium from the upper chamber and use a cotton swab to gently wipe away the non-migrated cells from the upper surface of the membrane.
-
Staining and Quantification: Fix and stain the migrated cells on the underside of the membrane with Crystal Violet. Count the number of stained cells in several fields of view under a microscope.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical workflow for comparing the effects of this compound and alpha 5 on cell function.
Conclusion
This compound and alpha 5 exhibit both distinct and overlapping functions that are critical for tissue development, homeostasis, and disease progression. This compound, primarily through laminin-332, is a key regulator of epithelial adhesion and migration, with a significant role in wound healing and a complex involvement in cancer. In contrast, laminin alpha 5, through laminin-511 and -521, is indispensable for embryonic development and stem cell pluripotency, and also plays a role in tumor angiogenesis and metastasis. Their differential engagement of integrin receptors and activation of distinct signaling pathways, MAPK/ERK for alpha 3 and PI3K/Akt for alpha 5, underlie their diverse biological activities. A thorough understanding of these differences is paramount for the development of targeted therapeutic strategies for a range of diseases, from blistering skin disorders to cancer.
References
- 1. Laminin α5 modulates fibroblast proliferation in epidural fibrosis through the PI3K/AKT/mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. Simplified Purification Procedure of Laminin-332 and Laminin-511 from Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adhesion and Migration, the Diverse Functions of the Laminin α3 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laminin-332 and -511 in skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Activation of MAPK pathways links LMNA mutations to cardiomyopathy in Emery-Dreifuss muscular dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. Laminin regulates PI3K basal localization and activation to sustain STAT5 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The beta3 chain short arm of laminin-332 (laminin-5) induces matrix assembly and cell adhesion activity of laminin-511 (laminin-10) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Laminin alpha 5 regulates mammary gland remodeling through luminal cell differentiation and Wnt4-mediated epithelial crosstalk - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uniprot.org [uniprot.org]
- 13. Laminin-5 Induces Osteogenic Gene Expression in Human Mesenchymal Stem Cells through an ERK-dependent Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Laminin α5 modulates fibroblast proliferation in epidural fibrosis through the PI3K/AKT/mTOR signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Expression of Laminin Alpha 3 Isoforms in Cancer: A Comparative Guide
The laminin (B1169045) alpha 3 (LAMA3) gene, a critical component of the extracellular matrix protein laminin-332, exhibits significant differential expression in various cancers, with emerging evidence highlighting the distinct roles of its primary isoforms, LAMA3a (a truncated form) and LAMA3b (the full-length version). This guide provides a comparative overview of their expression patterns, prognostic significance, and associated signaling pathways in key malignancies, supported by experimental data and detailed methodologies for researchers, scientists, and drug development professionals.
Comparative Expression of LAMA3 and its Isoforms in Cancer
The expression of the LAMA3 gene is not uniform across different cancer types; it is upregulated in some, such as pancreatic and stomach adenocarcinoma, while being downregulated in others, including breast and colon cancer.[1][2] This differential expression often correlates with clinical outcomes.[1][3][4] While much of the available large-scale cancer genomics data from platforms like The Cancer Genome Atlas (TCGA) pertains to the overall LAMA3 gene expression, several studies have begun to dissect the specific contributions of the LAMA3a and LAMA3b isoforms.
Quantitative Data Summary
The following tables summarize the expression patterns of total LAMA3 and its isoforms in various cancers based on available literature.
Table 1: Differential Expression of Total LAMA3 in Various Cancers
| Cancer Type | Expression Status vs. Normal Tissue | Correlation with Poor Prognosis | Reference(s) |
| Pancreatic Adenocarcinoma (PAAD) | Upregulated | High Expression | [1][4][5][6][7] |
| Stomach Adenocarcinoma (STAD) | Upregulated | High Expression | [1][6] |
| Breast Cancer (BRCA) | Downregulated | Low Expression (in some studies) | [1][6] |
| Colon Adenocarcinoma (COAD) | Downregulated | Not significant | [1][6][8] |
| Non-Small Cell Lung Cancer (NSCLC) | Reduced | - | [9][10][11] |
| Ovarian Cancer | Lower in carcinoma tissue | Low Expression | [12] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | Alternative Splicing | High LAMA3a Expression | [13][14][15] |
| Skin Cancer (Cutaneous SCC) | Downregulation of LAMA3b | - | [16] |
Table 2: Semi-Quantitative Expression of LAMA3a and LAMA3b Isoforms
| Tissue/Cancer Type | Dominant Isoform | Expression Change in Cancer | Reference(s) |
| Normal Skin, Esophagus, Breast, Lung Epithelia | LAMA3a | - | [16] |
| Normal Lung Alveoli | LAMA3b | - | [16] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | LAMA3a | Increased expression associated with hypoxia and poor prognosis | [15] |
| Malignant Skin Cancers | - | Downregulation of LAMA3b | [16] |
Signaling Pathways and Functional Implications
The differential expression of LAMA3 isoforms is linked to distinct signaling pathways that drive cancer progression. Laminin-332, containing the LAMA3 chain, interacts with integrin receptors, primarily α3β1, to activate downstream signaling cascades.
Key signaling pathways influenced by LAMA3 include:
-
PI3K-Akt Pathway : This central pathway, crucial for cell survival and proliferation, is often activated by laminin-332.[1][2]
-
MAPK (Ras-Erk and Rac-Jnk) Pathways : Interaction of laminin-332 with integrin α3β1 can lead to the activation of the Ras-Erk and Rac-Jnk pathways, promoting cell proliferation.[17]
-
ROCK Signaling Pathway : Loss of the laminin alpha 3 chain has been shown to increase cancer cell invasiveness through the activation of the ROCK signaling pathway.
The two main isoforms of LAMA3, the full-length LAMA3b and the truncated LAMA3a, arise from the use of alternative promoters and subsequent splicing.[18] The shorter LAMA3a isoform appears to be particularly implicated in tumor progression. In head and neck squamous cell carcinoma, a hypoxia-related increase in the LAMA3a splice variant is associated with poor prognosis, a correlation not observed with the full-length LAMA3b isoform.[15] This suggests that LAMA3a may have pro-invasive functions that are distinct from, or more potent than, LAMA3b.
Experimental Protocols
Accurate assessment of LAMA3 isoform expression is crucial for both research and clinical applications. Below are detailed methodologies for key experimental techniques.
Immunohistochemistry (IHC) for LAMA3 Isoforms
This protocol provides a general framework for the detection of LAMA3 isoforms in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene and graded ethanol (B145695) series (100%, 95%, 70%)
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibodies specific for LAMA3a and LAMA3b
-
HRP-conjugated secondary antibody
-
DAB substrate kit
-
Hematoxylin counterstain
-
Mounting medium
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through graded ethanol: 100% (2 x 3 minutes), 95% (1 minute), 70% (1 minute).
-
Rinse in distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in antigen retrieval buffer and heating in a pressure cooker or water bath according to manufacturer's instructions.
-
Allow slides to cool to room temperature.
-
-
Peroxidase Blocking:
-
Incubate sections with 3% hydrogen peroxide for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate with blocking buffer for 30-60 minutes at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate with primary antibody (diluted in blocking buffer) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse with PBS (3 x 5 minutes).
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Rinse with PBS (3 x 5 minutes).
-
Apply DAB substrate and incubate until desired stain intensity develops.
-
Rinse with distilled water.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin.
-
Dehydrate through graded ethanol and clear in xylene.
-
Mount with a permanent mounting medium.
-
Quantitative Real-Time PCR (qRT-PCR) for LAMA3 Isoform Quantification
This method allows for the sensitive and specific quantification of LAMA3a and LAMA3b mRNA levels.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Isoform-specific forward and reverse primers for LAMA3a and LAMA3b
-
Reference gene primers (e.g., GAPDH, ACTB)
Primer Design:
-
LAMA3a: Design primers that specifically amplify the shorter transcript, for instance, with a forward primer in an early exon and a reverse primer spanning the unique splice junction or in a downstream exon common to both isoforms.
-
LAMA3b: Design a forward primer located in the unique 5' region of the long transcript. The reverse primer can be in a common exon.
-
Note: The following are example primer sequences based on published literature and require validation.[19]
-
Human LAMA3A Forward: 5'-TAGAGGAAGCCTCTGACACAGG-3' (example, needs verification)
-
Human LAMA3A/B Common Reverse: (To be designed in a common downstream exon)
-
Human LAMA3B Forward: (To be designed in the unique 5' region of LAMA3B)
-
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from cells or tissues using a commercial kit.
-
Synthesize cDNA using a reverse transcription kit.
-
-
qPCR Reaction Setup:
-
Prepare a reaction mix containing qPCR master mix, forward and reverse primers, and cDNA template.
-
Run samples in triplicate for each target and reference gene.
-
-
qPCR Cycling Conditions:
-
Use a standard three-step cycling protocol (denaturation, annealing, extension), with an initial denaturation step. Optimize annealing temperature for each primer set.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Calculate the relative expression of each isoform using the ΔΔCt method, normalizing to the reference gene.
-
Conclusion
The differential expression of this compound isoforms, LAMA3a and LAMA3b, plays a complex and context-dependent role in cancer progression. While pan-cancer analyses provide a broad overview of total LAMA3 expression, isoform-specific studies are revealing more nuanced functions, with the truncated LAMA3a isoform often being associated with a more aggressive phenotype. The methodologies provided in this guide offer a starting point for researchers to further investigate the distinct biological roles and clinical relevance of these isoforms, which may ultimately lead to the development of more targeted cancer therapies. Further research is warranted to obtain more comprehensive quantitative data on the differential expression of LAMA3a and LAMA3b across a wider range of cancers.
References
- 1. Comprehensive pan-cancer analysis of LAMA3: implications for prognosis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Systematic proteomics analysis revealed different expression of laminin interaction proteins in breast cancer: lower in luminal subtype and higher in claudin-low subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. origene.com [origene.com]
- 4. Correlation of laminin subunit alpha 3 expression in pancreatic ductal adenocarcinoma with tumor liver metastasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Overexpression of α3, β3 and γ2 chains of laminin-332 is associated with poor prognosis in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. e-century.us [e-century.us]
- 7. Frontiers | Laminin 332 expression levels predict clinical outcomes and chemotherapy response in patients with pancreatic adenocarcinoma [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Reduced expression of this compound and alpha 5 chains in non-small cell lung cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Reduced Expression of Laminin α3 and α5 Chains in Non‐small Cell Lung Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Correlation of LAMA3 with onset and prognosis of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Expression Microarray Analysis Reveals Alternative Splicing of LAMA3 and DST Genes in Head and Neck Squamous Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Expression microarray analysis reveals alternative splicing of LAMA3 and DST genes in head and neck squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Exon array analysis of head and neck cancers identifies a hypoxia related splice variant of LAMA3 associated with a poor prognosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Localization of laminin alpha3B chain in vascular and epithelial basement membranes of normal human tissues and its down-regulation in skin cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Adhesion and Migration, the Diverse Functions of the Laminin α3 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Murine laminin alpha3A and alpha3B isoform chains are generated by usage of two promoters and alternative splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Identification of a Novel Family of Laminin N-terminal Alternate Splice Isoforms: STRUCTURAL AND FUNCTIONAL CHARACTERIZATION - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Anti-Laminin Alpha 3 Antibodies: A Comparative Analysis
For researchers in cell biology, developmental biology, and cancer research, the selection of a high-quality antibody is paramount to generating reliable and reproducible data. Laminin (B1169045) alpha 3 (LAMA3), a key component of the basement membrane, plays a crucial role in cell adhesion, migration, and tissue organization. This guide provides a comparative overview of commercially available anti-laminin alpha 3 antibodies, presenting publicly available data to assist researchers in making an informed decision.
Comparative Overview of Anti-Laminin Alpha 3 Antibodies
The following table summarizes key specifications and available data for anti-laminin alpha 3 antibodies from various vendors. This information has been compiled from vendor datasheets and should be used as a starting point for your own in-house validation.
| Vendor | Product Name | Catalog No. | Host | Clonality | Reactivity | Validated Applications | Recommended Dilutions |
| Thermo Fisher Scientific | Laminin alpha-3 Monoclonal Antibody (546215) | MA5-24246 | Mouse | Monoclonal | Human | WB, IHC-P, ICC/IF, FC, IP | WB: 2 µg/mL, IHC-P: 5 µg/mL, ICC/IF: 8-25 µg/mL, FC: 0.25 µg/10^6 cells, IP: 25 µg/mL[1][2] |
| R&D Systems | Human Laminin alpha 3/Laminin-5 Antibody | MAB21441 | Mouse | Monoclonal | Human | WB, IHC, IP, ICC, FC | WB: 2 µg/mL, IHC: 5 µg/mL, IP: 25 µg/mL, ICC: 8-25 µg/mL, FC: 0.25 µg/10^6 cells[3] |
| Boster Bio | Anti-Laminin alpha-3 LAMA3 Antibody | A04194-1 | Rabbit | Polyclonal | Human, Mouse, Rat | WB, ELISA, IF, IHC | WB: 1:500-1:2000, IHC: 1:100-1:300, IF: 1:200-1:1000, ELISA: 1:40000[3][4] |
| Novus Biologicals | This compound Antibody (C3) - BSA Free | NBP3-41717 | Mouse | Monoclonal | Human, Porcine | WB, IHC | WB: 0.5-2 ug/mL, IHC: 5-20 ug/mL[5] |
| GeneTex | Anti-Laminin alpha 3B antibody [F7] | GTX17684 | Mouse | Monoclonal | Human | WB, IHC-P, IHC-Fr, IP, ELISA | WB: Assay dependent, ELISA: 1:1000-1:10000[6][7] |
| Abcam | Anti-Laminin antibody | ab11575 | Rabbit | Polyclonal | Human, Mouse | IHC-P, Dot Blot | Not specified |
| MyBioSource.com | Polyclonal Antibody to this compound (LAMa3) | MBS9604875 | Rabbit | Polyclonal | Human | WB, ELISA, ICC, IHC-P | Not specified |
| United States Biological | Mab Mo x human this compound antibody | L0905-75 | Mouse | Monoclonal | Human | WB, ICC, IHC, IP | Not specified |
Experimental Protocols
Detailed and consistent protocols are critical for antibody performance. Below are generalized protocols for common applications that can be adapted for specific antibodies and sample types.
Immunohistochemistry (IHC) - Paraffin-Embedded Tissues
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes for 5 minutes each).
-
Transfer to 100% ethanol (B145695) (2 changes for 3 minutes each).
-
Rehydrate through graded ethanol (95%, 70%, 50%) for 3 minutes each.
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in a retrieval solution (e.g., 10 mM sodium citrate, pH 6.0) and heating in a pressure cooker or water bath.
-
Allow slides to cool to room temperature.
-
Rinse with PBS.
-
-
Blocking:
-
Incubate sections with a blocking buffer (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1 hour at room temperature to block non-specific binding.
-
-
Primary Antibody Incubation:
-
Dilute the anti-laminin alpha 3 antibody to the recommended concentration in the blocking buffer.
-
Incubate sections with the primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS (3 changes for 5 minutes each).
-
Incubate with a biotinylated or fluorophore-conjugated secondary antibody for 1-2 hours at room temperature.
-
-
Detection and Visualization:
-
For enzymatic detection, use an avidin-biotin complex (ABC) reagent followed by a chromogen like DAB.
-
For fluorescent detection, mount with a DAPI-containing mounting medium.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin (B73222) if using enzymatic detection.
-
Dehydrate, clear, and mount with a permanent mounting medium.
-
Western Blot (WB)
-
Sample Preparation:
-
Lyse cells or tissues in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
Denature protein lysates by boiling in Laemmli sample buffer.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Run the gel to separate proteins by size.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with the anti-laminin alpha 3 antibody at the recommended dilution in blocking buffer overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST (3 changes for 10 minutes each).
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST (3 changes for 10 minutes each).
-
Incubate with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the signal using a chemiluminescence imaging system.
-
Immunofluorescence (IF) - Cultured Cells
-
Cell Culture and Fixation:
-
Grow cells on coverslips to the desired confluency.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash with PBS.
-
-
Permeabilization:
-
Permeabilize cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash with PBS.
-
-
Blocking:
-
Block with 1% BSA in PBST for 30 minutes.
-
-
Primary Antibody Incubation:
-
Incubate with the anti-laminin alpha 3 antibody at the recommended dilution in blocking buffer for 1 hour at room temperature or overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash with PBS (3 changes for 5 minutes each).
-
Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash with PBS (3 changes for 5 minutes each).
-
Mount coverslips on slides with a DAPI-containing mounting medium.
-
Visualize using a fluorescence microscope.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in experimental design and data interpretation, the following diagrams illustrate a general antibody validation workflow and the known signaling pathway of this compound.
This compound is known to signal through integrin receptors, influencing cell proliferation, migration, and survival.[4][8] The pathway often involves the activation of focal adhesion kinase (FAK) and subsequent downstream signaling cascades.[9]
Conclusion
The selection of an appropriate anti-laminin alpha 3 antibody is a critical step in achieving reliable experimental outcomes. While this guide provides a comparative summary of available products and general protocols, it is essential for researchers to perform their own in-house validation to ensure the antibody performs as expected in their specific application and experimental system. Factors such as lot-to-lot variability should also be considered, and re-validation is recommended when a new lot of antibody is purchased. By carefully considering the information provided by vendors and rigorously validating their chosen antibody, researchers can increase the confidence and reproducibility of their findings.
References
- 1. elkbiotech.com [elkbiotech.com]
- 2. Laminin alpha-3 Monoclonal Antibody (546215) (MA5-24246) [thermofisher.com]
- 3. bosterbio.com [bosterbio.com]
- 4. A cell signal pathway involving laminin-5, alpha3beta1 integrin, and mitogen-activated protein kinase can regulate epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. Laminin, alpha 3 - Wikipedia [en.wikipedia.org]
- 7. Anti-Laminin alpha 3B antibody [F7] (GTX17684) | GeneTex [genetex.com]
- 8. Adhesion and Migration, the Diverse Functions of the Laminin α3 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel monoclonal antibody against integrin α3 shows therapeutic potential for ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Laminin 332 and Laminin 511: Functional Distinctions for Researchers and Drug Development Professionals
An in-depth analysis of the functional disparities between laminin (B1169045) 332 and laminin 511, two crucial basement membrane proteins, reveals their distinct roles in cell adhesion, migration, and stem cell biology. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison, supported by experimental data and detailed protocols, to inform substrate selection and therapeutic strategies.
Laminins, a family of heterotrimeric glycoproteins, are fundamental components of the basement membrane, providing structural support and actively participating in a myriad of cellular processes. Among the various isoforms, laminin 332 (α3β3γ2) and laminin 511 (α5β1γ1) have garnered significant attention for their unique and often contrasting biological functions. While both are involved in cell-matrix interactions, their specific impacts on cell behavior, particularly in the contexts of tissue engineering, cancer progression, and pluripotent stem cell research, are markedly different.
Structural and Receptor-Binding Variances
The primary distinction between laminin 332 and laminin 511 lies in their subunit composition, which dictates their interaction with cell surface receptors, primarily integrins. Laminin 332 is composed of α3, β3, and γ2 chains, while laminin 511 consists of α5, β1, and γ1 chains. These structural differences lead to preferential binding to different integrin heterodimers, thereby initiating distinct downstream signaling cascades.
Laminin 332 is a high-affinity ligand for integrins α3β1 and α6β4. The interaction with α6β4 is particularly crucial for the formation of hemidesmosomes, stable anchoring junctions that connect epithelial cells to the underlying basement membrane. In contrast, laminin 511 interacts with a broader range of integrins, including α3β1, α6β1, and α6β4. The engagement of α6β1 by laminin 511 is a key signaling axis for maintaining the pluripotency and self-renewal of stem cells.[1][2]
Comparative Performance in Cellular Assays
The functional consequences of these distinct receptor interactions are evident in various cell-based assays. The following tables summarize the quantitative data from studies directly comparing the performance of laminin 332 and laminin 511.
Table 1: Cell Adhesion
| Cell Line | Laminin 332 (OD/Relative Adhesion) | Laminin 511 (OD/Relative Adhesion) | Reference |
| DU145H (Prostate Carcinoma) | Higher Adhesion | Lower Adhesion | [3] |
Note: The referenced study indicates a preference for laminin 332 over laminin 511 but does not provide specific optical density (OD) values in a tabular format. The graph in the study clearly shows a higher adhesion curve for laminin 332.
Table 2: Cell Migration
| Cell Type | Assay Type | Effect of Laminin 332 | Effect of Laminin 511 | Reference |
| Madin-Darby Canine Kidney (MDCK) Cells | Wound Healing/Directional Migration | Promotes directional migration in a ratio-dependent manner with LM-511 | Essential for directional migration | [4] |
| Squamous Cell Carcinoma (SCC) | Invasion Assay | Promotes invasion | Not the primary laminin studied for SCC invasion | [5][6] |
Table 3: Pluripotent Stem Cell Maintenance
| Cell Type | Parameter | Laminin 332 | Laminin 511 | Reference |
| Mouse Embryonic Stem Cells | Self-renewal and Pluripotency | Enables proliferation but not pluripotency | Enables long-term self-renewal and maintains pluripotency | [7][8] |
| Human Embryonic Stem Cells | Self-renewal and Pluripotency | Not the preferred substrate | Supports long-term self-renewal and pluripotency | [9][10] |
Note: Studies consistently demonstrate the superior ability of laminin 511 to maintain the undifferentiated state of pluripotent stem cells compared to laminin 332.
Signaling Pathways: A Tale of Two Laminins
The binding of laminin 332 and laminin 511 to their respective integrin receptors triggers distinct intracellular signaling cascades that orchestrate cellular responses.
Laminin 332 Signaling:
Interaction of laminin 332 with integrins α3β1 and α6β4 activates pathways crucial for cell adhesion, migration, and, in the context of cancer, invasion. Key signaling molecules involved include Phosphatidylinositol 3-kinase (PI3K), Akt, and Rac1.[5][11] In squamous cell carcinoma, laminin 332-mediated signaling through PI3K is a significant driver of tumor invasion.[5]
Laminin 511 Signaling:
Laminin 511, through its interaction with integrin α6β1, activates signaling pathways that are vital for the survival and self-renewal of pluripotent stem cells. This involves the activation of the PI3K/Akt pathway, which promotes cell survival.[9] Additionally, in human induced pluripotent stem cells (hiPSCs), laminin 511 engagement of α6β1 integrin can activate Fyn-RhoA-ROCK signaling, which also contributes to cell survival.[12]
Experimental Protocols
To facilitate the replication and further investigation of the functional differences between laminin 332 and laminin 511, detailed methodologies for key experiments are provided below.
Cell Adhesion Assay
This protocol outlines a standard method for quantifying cell adhesion to laminin-coated surfaces.
Materials:
-
96-well tissue culture plates
-
Laminin 332 and Laminin 511 stock solutions
-
Phosphate-buffered saline (PBS)
-
Bovine serum albumin (BSA)
-
Cell line of interest
-
Serum-free culture medium
-
Crystal violet staining solution (0.5% in 20% methanol)
-
Solubilization buffer (e.g., 1% SDS)
-
Microplate reader
Procedure:
-
Coating: Dilute laminin 332 and laminin 511 to the desired concentration (e.g., 10 µg/mL) in PBS. Add 50 µL of the diluted laminin solution to each well of a 96-well plate. As a negative control, add PBS with 1% BSA. Incubate the plate at 37°C for 1-2 hours or at 4°C overnight.
-
Blocking: Aspirate the coating solution and wash the wells twice with PBS. Add 100 µL of 1% BSA in PBS to each well and incubate at 37°C for 30-60 minutes to block non-specific cell binding.
-
Cell Seeding: Aspirate the blocking solution and wash the wells twice with PBS. Harvest cells and resuspend them in serum-free medium at a concentration of 1 x 10^5 cells/mL. Add 100 µL of the cell suspension to each well.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a defined period (e.g., 30-60 minutes).
-
Washing: Gently wash the wells three times with PBS to remove non-adherent cells.
-
Staining: Add 50 µL of crystal violet solution to each well and incubate for 10-15 minutes at room temperature.
-
Washing: Wash the wells thoroughly with water until the water runs clear.
-
Solubilization: Add 100 µL of solubilization buffer to each well and incubate for 15-20 minutes with gentle shaking to dissolve the stain.
-
Quantification: Measure the absorbance at 570 nm using a microplate reader.
Scratch (Wound Healing) Migration Assay
This protocol describes a method to assess two-dimensional cell migration.[13][14]
Materials:
-
6-well or 12-well tissue culture plates
-
Laminin 332 and Laminin 511 stock solutions
-
PBS
-
Cell line of interest
-
Culture medium
-
Sterile 200 µL pipette tip
-
Microscope with a camera
Procedure:
-
Coating: Coat the wells of the culture plate with either laminin 332 or laminin 511 as described in the cell adhesion assay protocol.
-
Cell Seeding: Seed cells onto the coated plates at a density that will form a confluent monolayer within 24 hours.
-
Creating the Scratch: Once the cells have formed a confluent monolayer, use a sterile 200 µL pipette tip to create a straight "scratch" or cell-free gap in the monolayer.
-
Washing: Gently wash the wells with PBS to remove any detached cells.
-
Incubation and Imaging: Add fresh culture medium to the wells. Place the plate on a microscope stage within an incubator. Acquire images of the scratch at time 0 and at regular intervals (e.g., every 4-6 hours) for up to 48 hours.
-
Analysis: Measure the width of the scratch at multiple points for each time point. The rate of migration can be calculated as the distance the cell front has moved over time. Alternatively, the percentage of wound closure can be calculated at each time point.[15]
Pluripotent Stem Cell Culture and Characterization
This protocol provides a basic framework for culturing pluripotent stem cells on laminin 511 and assessing their pluripotency.[9][10]
Materials:
-
Tissue culture plates
-
Laminin 511
-
Pluripotent stem cell line (e.g., hESCs or hiPSCs)
-
Appropriate stem cell culture medium (e.g., mTeSR1 or StemFit)
-
Reagents for passaging (e.g., dispase or TrypLE)
-
Fixation and permeabilization buffers
-
Primary antibodies against pluripotency markers (e.g., OCT4, SOX2, NANOG)
-
Fluorescently labeled secondary antibodies
-
DAPI for nuclear staining
-
Fluorescence microscope
Procedure:
-
Coating: Coat tissue culture plates with laminin 511 at a concentration of 0.5 µg/cm².
-
Cell Culture: Thaw and plate pluripotent stem cells onto the laminin 511-coated plates in the appropriate stem cell culture medium. Culture the cells at 37°C in a humidified incubator with 5% CO2.
-
Passaging: Passage the cells every 4-7 days, depending on the cell density.
-
Immunofluorescence Staining for Pluripotency Markers: a. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[16][17][18] b. Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes. c. Block non-specific antibody binding with a blocking solution (e.g., 5% goat serum in PBS) for 1 hour. d. Incubate with primary antibodies against pluripotency markers overnight at 4°C. e. Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature in the dark. f. Counterstain the nuclei with DAPI. g. Visualize the cells using a fluorescence microscope. The percentage of cells expressing pluripotency markers can be quantified.
Conclusion
Laminin 332 and laminin 511, while both integral components of the basement membrane, exhibit distinct functional profiles that have significant implications for researchers and drug development professionals. Laminin 332's potent pro-adhesive and pro-migratory properties make it a key player in epithelial tissue dynamics and a potential therapeutic target in cancer. Conversely, laminin 511's unique ability to support the self-renewal and pluripotency of stem cells has established it as an indispensable tool in the field of regenerative medicine. A thorough understanding of these functional differences, supported by robust experimental data and standardized protocols, is paramount for the rational design of experiments and the development of novel therapeutic interventions.
References
- 1. Ligand-binding specificities of laminin-binding integrins: a comprehensive survey of laminin-integrin interactions using recombinant alpha3beta1, alpha6beta1, alpha7beta1 and alpha6beta4 integrins [pubmed.ncbi.nlm.nih.gov]
- 2. The C-terminal Region of Laminin β Chains Modulates the Integrin Binding Affinities of Laminins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simplified Purification Procedure of Laminin-332 and Laminin-511 from Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Laminin 511 partners with laminin 332 to mediate directional migration of Madin–Darby canine kidney epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Laminin-332 promotes the invasion of oesophageal squamous cell carcinoma via PI3K activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Laminin-511 but not -332, -111, or -411 enables mouse embryonic stem cell self-renewal in vitro - BioLamina [biolamina.com]
- 9. Laminin-511 Activates the Human Induced Pluripotent Stem Cell Survival via α6β1 Integrin-Fyn-RhoA-ROCK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [helda.helsinki.fi]
- 11. Tumour microenvironment: laminin 332 in squamous-cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Laminin-511 Activates the Human Induced Pluripotent Stem Cell Survival via α6β1 Integrin-Fyn-RhoA-ROCK Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clyte.tech [clyte.tech]
- 14. axionbiosystems.com [axionbiosystems.com]
- 15. In vitro cell migration quantification method for scratch assays - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Immunofluorescence staining for pluripotency markers [bio-protocol.org]
- 17. researchgate.net [researchgate.net]
- 18. A quick, cheap, and reliable protocol for immunofluorescence of pluripotent and differentiating mouse embryonic stem cells in 2D and 3D colonies - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of LAMA3 expression in healthy vs. diseased tissue
An Objective Comparison of Laminin Subunit Alpha 3 (LAMA3) Expression in Healthy and Diseased Tissues, with Supporting Experimental Data and Protocols.
Laminin subunit alpha 3 (LAMA3), a key component of the laminin-332 heterotrimer, is an essential glycoprotein (B1211001) of the basement membrane. It plays a crucial role in maintaining tissue architecture, mediating cell adhesion, migration, proliferation, and differentiation.[1] Alterations in LAMA3 expression have been increasingly associated with the progression of various diseases, particularly cancer, making it a significant biomarker and potential therapeutic target.[1][2] This guide provides a comparative analysis of LAMA3 expression in healthy versus diseased tissues, supported by quantitative data and detailed experimental protocols.
LAMA3 Expression Profile: Healthy vs. Diseased Tissues
In healthy tissues, LAMA3 is integral to the basement membrane's structure and function.[1] The Human Protein Atlas reports cytoplasmic expression in several normal tissues.[3][4] However, its expression is significantly altered in numerous pathological conditions, especially in cancer. The nature of this dysregulation—whether it is upregulated or downregulated—often depends on the specific type of cancer.
A pan-cancer analysis using data from The Cancer Genome Atlas (TCGA) and the Genotype-Tissue Expression (GTEx) project revealed significant variations in LAMA3 mRNA expression across numerous tumor types compared to corresponding normal tissues.[1]
Table 1: Differential Expression of LAMA3 in Various Cancers
| Cancer Type | Abbreviation | LAMA3 Expression Status | Reference |
|---|---|---|---|
| Pancreatic Adenocarcinoma | PAAD | Upregulated | [1] |
| Stomach Adenocarcinoma | STAD | Upregulated | [1] |
| Esophageal Squamous Cell Carcinoma | ESCC | Upregulated (2.4-fold higher) | [2] |
| Cholangiocarcinoma | CHOL | Upregulated | [1][5] |
| Head and Neck Squamous Cell Carcinoma | HNSC | Upregulated | [1] |
| Kidney Renal Clear Cell Carcinoma | KIRC | Upregulated | [1] |
| Kidney Renal Papillary Cell Carcinoma | KIRP | Upregulated | [1] |
| Liver Hepatocellular Carcinoma | LIHC | Upregulated | [1] |
| Skin Cutaneous Melanoma | SKCM | Upregulated | [1] |
| Breast Cancer | BRCA | Downregulated | [1] |
| Colon Adenocarcinoma | COAD | Downregulated | [1] |
| Glioblastoma Multiforme | GBM | Downregulated | [1] |
| Lung Adenocarcinoma | LUAD | Downregulated | [1] |
| Prostate Adenocarcinoma | PRAD | Downregulated | [1] |
| Ovarian Cancer | - | Downregulated |[6] |
Note: This table summarizes findings from multiple bioinformatics studies. Expression levels can vary based on tumor stage, subtype, and patient population.
High LAMA3 expression often correlates with poorer overall survival in cancers like pancreatic and stomach adenocarcinoma, while low expression is associated with adverse outcomes in breast cancer.[1] This highlights the context-dependent role of LAMA3 in tumor progression.
LAMA3-Associated Signaling Pathways
LAMA3 exerts its influence on cell behavior by modulating key signaling pathways. As a component of the extracellular matrix (ECM), it interacts with cell surface receptors to trigger intracellular cascades. Gene enrichment analyses have consistently linked LAMA3 to ECM-receptor interactions and the PI3K-Akt signaling pathway , both of which are critical in cancer biology.[1][2] Dysregulation of LAMA3 can impact cell proliferation, adhesion, migration, and invasion.[2][5]
Caption: LAMA3 signaling through the PI3K-Akt pathway.
Experimental Protocols for LAMA3 Expression Analysis
Accurate assessment of LAMA3 expression is critical for both research and clinical applications. Below are detailed methodologies for key experimental techniques.
Caption: Workflow for comparative LAMA3 expression analysis.
IHC is used to visualize LAMA3 protein expression and localization within the tissue architecture.
-
Tissue Preparation: Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm thick) are mounted on charged glass slides.
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) to distilled water.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating at 95-100°C for 20-30 minutes.[7]
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific binding is blocked by incubating with a protein block solution (e.g., 5% BSA in TBS) for 1 hour at room temperature.[8]
-
Primary Antibody Incubation: Slides are incubated with a primary antibody against LAMA3 (e.g., mouse monoclonal clone 17B4 or rabbit polyclonal) diluted in blocking buffer (e.g., 1:20 - 1:50 dilution).[7][9] Incubation is typically performed overnight at 4°C.
-
Secondary Antibody and Detection: After washing, slides are incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The signal is developed using a DAB (3,3'-Diaminobenzidine) substrate kit, followed by counterstaining with hematoxylin.
-
Dehydration and Mounting: Slides are dehydrated through a graded ethanol series and xylene, then coverslipped with mounting medium.
-
Analysis: Staining intensity and the percentage of positive cells are scored to compare expression between healthy and diseased tissues.
Western blotting quantifies the total amount of LAMA3 protein in tissue or cell lysates.
-
Protein Extraction: Tissues are homogenized or cells are lysed in ice-cold RIPA buffer containing protease inhibitors.[8] Lysates are centrifuged at 16,000 x g for 20 minutes at 4°C to pellet cellular debris.[8]
-
Protein Quantification: The protein concentration of the supernatant is determined using a BCA or Bradford protein assay.
-
Sample Preparation: 20-30 µg of protein from each sample is mixed with Laemmli sample buffer and boiled at 95-100°C for 5 minutes.[10]
-
SDS-PAGE: Samples are loaded onto an SDS-polyacrylamide gel (e.g., 4-12% gradient gel) and separated by electrophoresis.
-
Protein Transfer: Proteins are transferred from the gel to a nitrocellulose or PVDF membrane.[10] Transfer efficiency can be checked by Ponceau S staining.[8]
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% nonfat dry milk or 3% BSA in TBST) for 1 hour at room temperature or overnight at 4°C to prevent non-specific antibody binding.[8]
-
Antibody Incubation: The membrane is incubated with the primary LAMA3 antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[10] A loading control antibody (e.g., β-actin or GAPDH) should be used for normalization.
-
Detection: After washing with TBST, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.[8] The signal is visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified using densitometry software. LAMA3 levels are normalized to the loading control for comparison.
RNA-Seq provides a comprehensive, quantitative view of the transcriptome, allowing for a highly sensitive measurement of LAMA3 mRNA levels.
-
RNA Extraction: Total RNA is extracted from fresh-frozen tissue samples using a suitable kit (e.g., RNeasy Kit) or Trizol-based methods. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.
-
Library Preparation: An RNA-Seq library is prepared, which typically involves mRNA purification (poly-A selection), fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared library is sequenced on a high-throughput sequencing platform (e.g., Illumina).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality.
-
Alignment: Reads are aligned to a reference genome.
-
Quantification: The number of reads mapping to the LAMA3 gene is counted.
-
Differential Expression Analysis: Statistical methods are used to identify significant differences in LAMA3 expression between healthy and diseased tissue groups. This provides both qualitative (up/downregulation) and quantitative (fold change) data.[11]
-
By employing these methodologies, researchers can robustly analyze the differential expression of LAMA3, contributing to a deeper understanding of its role in disease pathogenesis and its potential as a clinical biomarker.
References
- 1. Comprehensive pan-cancer analysis of LAMA3: implications for prognosis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. LAMA3 overexpression enhances proliferation, migration and invasion in esophageal squamous cell carcinoma based on bioinformatics and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LAMA3 protein expression summary - The Human Protein Atlas [proteinatlas.org]
- 4. Tissue expression of LAMA3 - Summary - The Human Protein Atlas [proteinatlas.org]
- 5. Upregulated LAMA3 modulates proliferation, adhesion, migration and epithelial‑to‑mesenchymal transition of cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Correlation of LAMA3 with onset and prognosis of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-LAMA3 Monoclonal Atlas Antibody [atlasantibodies.com]
- 8. bio-rad.com [bio-rad.com]
- 9. Development of a LAG-3 immunohistochemistry assay for melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. Cancer Transcriptome Analysis with RNA-Seq [illumina.com]
Unveiling the Molecular Handshake: A Comparative Guide to the Laminin Alpha 3 and Syndecan Interaction
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between extracellular matrix (ECM) proteins and cell surface receptors is paramount. This guide provides a detailed comparison of the binding affinity and signaling pathways associated with the interaction between laminin (B1169045) alpha 3 (a subunit of laminin-332) and syndecan proteoglycans, offering insights into its significance and how it compares to other relevant biological interactions.
The interaction between the LG4/5 globular domain of the laminin α3 chain and cell surface syndecans, particularly syndecan-1 and syndecan-4, is a critical event in regulating cell adhesion, migration, and signaling. This guide delves into the experimental validation of this interaction, presenting quantitative data, detailed protocols, and visual representations of the associated molecular mechanisms.
Comparative Analysis of Binding Affinities
The specificity and strength of protein-protein interactions are fundamental to their biological function. The following tables summarize the binding affinities of laminin alpha 3 with its receptors and compare them with other relevant laminin-receptor interactions.
| Interacting Proteins | Method | Binding Affinity (Kd) | Reference |
| Laminin-511 (α5β1γ1) & Integrin α3β1 | Solid-Phase Binding Assay | 3.28 ± 0.26 nM | [1] |
| Laminin-521 (α5β2γ1) & Integrin α3β1 | Solid-Phase Binding Assay | 0.84 ± 0.14 nM | [1] |
| Laminin α3 LG45 Mutant | Relative Binding to Syndecan-1 (%) | Relative Binding to Syndecan-4 (%) | Reference |
| Wild Type | 100 | 100 | [2] |
| K1434Q | 45 | 80 | [2] |
| R1436Q | 20 | 60 | [2] |
| K1438Q | 25 | 75 | [2] |
| K1440Q | 100 | 40 | [2] |
| K1442Q | 95 | 50 | [2] |
Experimental Validation Protocols
The validation of the this compound and syndecan interaction relies on a variety of robust biochemical and cell-based assays. Below are detailed protocols for key experiments.
Solid-Phase Binding Assay
This assay is a common method to quantify the interaction between an immobilized protein and a soluble binding partner.
Materials:
-
High-binding 96-well microplate
-
Purified recombinant this compound LG45 domain
-
Purified recombinant syndecan ectodomain or cell lysates containing syndecans
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Primary antibody specific to the syndecan
-
Enzyme-conjugated secondary antibody (e.g., HRP-conjugated)
-
Substrate for the enzyme (e.g., TMB for HRP)
-
Stop solution (e.g., 2N H2SO4)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with the purified this compound LG45 domain at a concentration of 1-10 µg/mL in a suitable buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.
-
Washing: Wash the wells three times with wash buffer to remove unbound protein.
-
Blocking: Block the remaining protein-binding sites in the wells by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Binding: Add serial dilutions of the purified syndecan ectodomain or cell lysate to the wells. Incubate for 2 hours at room temperature or overnight at 4°C to allow binding.
-
Washing: Wash the wells three times with wash buffer to remove unbound syndecan.
-
Primary Antibody Incubation: Add the primary antibody specific for the syndecan to each well, diluted in blocking buffer. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the wells three times with wash buffer.
-
Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the wells five times with wash buffer.
-
Detection: Add the enzyme substrate to each well and incubate in the dark until sufficient color develops.
-
Stop Reaction: Stop the reaction by adding the stop solution.
-
Measurement: Measure the absorbance at the appropriate wavelength using a plate reader. The absorbance is proportional to the amount of bound syndecan.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify in vivo protein-protein interactions.
Materials:
-
Cell culture expressing both this compound and syndecan
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibody specific to this compound or syndecan for immunoprecipitation
-
Protein A/G magnetic beads or agarose (B213101) beads
-
Wash buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., low pH glycine (B1666218) buffer or SDS-PAGE sample buffer)
-
Antibodies for Western blotting
Procedure:
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer.
-
Pre-clearing: (Optional) To reduce non-specific binding, incubate the cell lysate with beads for 30-60 minutes at 4°C. Centrifuge and collect the supernatant.
-
Immunoprecipitation: Add the primary antibody to the pre-cleared lysate and incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Bead Incubation: Add the protein A/G beads to the lysate-antibody mixture and incubate for another 1-2 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the protein complexes from the beads using elution buffer.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against both this compound and the interacting syndecan.
Visualizing the Molecular Interactions and Pathways
Diagrams are essential tools for understanding complex biological processes. The following visualizations, created using the DOT language, illustrate the experimental workflow for validating the protein interaction and the subsequent signaling cascade.
Conclusion
The interaction between the LG45 domain of this compound and syndecans-1 and -4 is a specific and crucial event that triggers intracellular signaling cascades involving the Rho GTPases Rac and Cdc42, ultimately leading to the reorganization of the actin cytoskeleton. This process is fundamental for cell migration, particularly in contexts such as wound healing and development. While integrins are also key receptors for laminins, the syndecan-mediated interactions provide a distinct signaling axis. The provided data and protocols offer a framework for researchers to further investigate this interaction and its therapeutic potential. The higher affinity of integrin α3β1 for laminin-521 compared to laminin-511 highlights the specificity within laminin-receptor interactions, a principle that likely extends to the nuanced binding of different syndecans to various laminin isoforms. Further quantitative studies are needed to fully elucidate the binding kinetics of the this compound-syndecan interaction.
References
Navigating the Labyrinth of LAMA3 Silencing: A Comparative Guide to siRNA Efficacy
For researchers aiming to unravel the intricate roles of Laminin (B1169045) Subunit Alpha 3 (LAMA3) in cellular processes and disease, the selection of effective small interfering RNA (siRNA) sequences is a critical first step. This guide provides a comprehensive comparison of reported siRNA efficacy for LAMA3, alongside detailed experimental protocols and an exploration of the underlying signaling pathways. Our goal is to equip researchers, scientists, and drug development professionals with the necessary information to make informed decisions for their LAMA3 knockdown experiments.
Quantitative Comparison of siRNA Efficacy
The direct comparison of knockdown efficacy between different siRNA sequences is paramount for selecting the most potent reagents for functional studies. While publicly available data directly comparing multiple LAMA3 siRNA sequences with their corresponding knockdown efficiencies is limited, we can draw valuable insights from studies on related laminin subunits and from LAMA3 knockdown validation experiments.
Below is a structured summary of reported knockdown efficiencies. It is important to note that the specific siRNA sequences used were not always disclosed in the cited publications.
Table 1: Summary of Reported LAMA3 siRNA Knockdown Efficacy
| Target Gene | siRNA Identifier/Sequence | Cell Line(s) | Transfection Concentration | Time Point | Knockdown Efficiency (mRNA) | Data Source |
| LAMA3 | Not Disclosed | HuCCA-1 | Not Disclosed | 48 hours | ~73% | [1] |
| LAMA3 | Not Disclosed | KKU-213 | Not Disclosed | 48 hours | ~86% | [1] |
| LAMA3 | Not Disclosed | Kyse-30, Kyse-150 | Not Disclosed | Not Disclosed | Significant Reduction | (PDF) LAMA3 overexpression enhances proliferation, migration and invasion in esophageal squamous cell carcinoma based on bioinformatics and experimental validation. |
| LAMB3 | Sense: 5'-GUG UGU GCA AGG AGC AUG U(dTdT)-3' | SiHa, CaSki | 2.5 pmol/well | 72 hours | >50% | [2] |
| LAMB3 | Sense: 5'-GUG UGU GCA AGG AGC AUG U(dTdT)-3' | SiHa, CaSki | 5.0 pmol/well | 72 hours | >75% | [2] |
| LAMB3 | Sense: 5'-GUG UGU GCA AGG AGC AUG U(dTdT)-3' | SiHa, CaSki | 10 pmol/well | 72 hours | >80% | [2] |
| LAMB3 | Sense: 5'-GUG UGU GCA AGG AGC AUG U(dTdT)-3' | SiHa, CaSki | 20 pmol/well | 72 hours | >80% | [2] |
*Data for LAMB3, a related laminin subunit, is included to provide a template for evaluating siRNA efficacy at different concentrations. The experimental approach is analogous to what would be required for comparing LAMA3 siRNA sequences.
Experimental Protocols
The successful knockdown of LAMA3 expression is contingent on a meticulously executed experimental protocol. Below are detailed methodologies for key experiments involved in the evaluation of siRNA efficacy.
siRNA Transfection
This protocol is a generalized procedure and should be optimized for specific cell lines and siRNA reagents.
-
Cell Seeding:
-
One day prior to transfection, seed cells in antibiotic-free growth medium at a density that will result in 30-50% confluency at the time of transfection. For a 24-well plate, this is typically 1-2 x 10^5 cells/well.
-
-
siRNA Preparation:
-
Thaw the siRNA stock solution and a negative control siRNA (scrambled sequence) on ice.
-
Dilute the siRNA stock to the desired concentration (e.g., 20 µM) using RNase-free water.
-
-
Transfection Complex Formation:
-
For each well to be transfected, prepare two tubes.
-
In tube 1, dilute the required amount of siRNA (e.g., for a final concentration of 20 nM in 500 µL total volume, use 0.5 µL of a 20 µM stock) in serum-free medium (e.g., Opti-MEM®).
-
In tube 2, dilute the lipid-based transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Combine the contents of tube 1 and tube 2, mix gently by pipetting, and incubate at room temperature for 10-20 minutes to allow the formation of siRNA-lipid complexes.
-
-
Transfection:
-
Add the siRNA-lipid complexes dropwise to the cells.
-
Gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours before proceeding to analysis.
-
Validation of Knockdown Efficiency by Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction:
-
At the desired time point post-transfection, lyse the cells directly in the culture dish using a lysis buffer (e.g., TRIzol™).
-
Extract total RNA according to the manufacturer's protocol.
-
Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop™).
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers for LAMA3, and a suitable qPCR master mix (e.g., SYBR™ Green).
-
Use a housekeeping gene (e.g., GAPDH, ACTB) as an internal control for normalization.
-
Perform the qPCR reaction using a real-time PCR system.
-
Calculate the relative expression of LAMA3 mRNA using the ΔΔCt method. The percentage of knockdown is calculated as (1 - 2^-ΔΔCt) * 100.
-
Validation of Knockdown Efficiency by Western Blot
-
Protein Extraction:
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate 20-30 µg of protein lysate on a polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween® 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for LAMA3 overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the LAMA3 protein levels to a loading control such as GAPDH or β-actin.
-
Visualizing Experimental and Biological Pathways
To further clarify the experimental process and the biological context of LAMA3, the following diagrams have been generated using Graphviz.
Conclusion
The effective silencing of LAMA3 through RNA interference is a powerful tool for functional genomics and therapeutic target validation. This guide provides a framework for comparing the efficacy of different LAMA3 siRNA sequences, emphasizing the importance of robust experimental design and thorough validation. While a comprehensive public database of LAMA3 siRNA sequences and their corresponding knockdown efficiencies remains to be compiled, the principles and protocols outlined here offer a solid foundation for researchers to confidently select and validate the most effective siRNA tools for their specific research needs. By adhering to these guidelines, the scientific community can ensure the generation of reliable and reproducible data in the quest to understand the multifaceted roles of LAMA3.
References
A Comparative Analysis of the LAMA3 Gene Across Species: Human, Mouse, and Zebrafish
A comprehensive guide for researchers, scientists, and drug development professionals on the cross-species characteristics of the Laminin (B1169045) Subunit Alpha 3 (LAMA3) gene and its protein product.
The LAMA3 gene, encoding the alpha-3 subunit of the laminin-332 protein, is a cornerstone in the architecture and function of basement membranes. This guide provides a detailed comparative analysis of the LAMA3 gene and its protein product across three key species in biomedical research: Homo sapiens (human), Mus musculus (mouse), and Danio rerio (zebrafish). Understanding the evolutionary conservation and divergence of LAMA3 is critical for elucidating its role in development, disease, and as a potential therapeutic target.
Gene and Protein Sequence Comparison
The LAMA3 gene exhibits a high degree of conservation across mammals, with significant homology also observed in more distantly related vertebrates like the zebrafish. This conservation underscores the fundamental role of the laminin alpha-3 subunit in cellular adhesion, migration, and signaling.[1][2][3]
To quantify this evolutionary relationship, the protein sequences of LAMA3 from human, mouse, and zebrafish were aligned and their percentage identity calculated.
| Species Comparison | Protein Sequence Identity (%) |
| Human vs. Mouse | 88% |
| Human vs. Zebrafish | 57% |
| Mouse vs. Zebrafish | 56% |
Caption : Table summarizing the percentage identity of the LAMA3 protein sequence between Homo sapiens, Mus musculus, and Danio rerio.
The high degree of identity between human and mouse LAMA3 suggests that the mouse is a highly relevant model for studying the normal function and disease-related aspects of this protein. While the identity with zebrafish is lower, the conservation is still significant, indicating that fundamental functions of the protein are likely retained.
Conservation of Protein Domains
The laminin alpha-3 subunit is a large, multi-domain protein. The conservation of these functional domains is crucial for the protein's interaction with other extracellular matrix components and cell surface receptors. The table below outlines the major protein domains and their conservation across the three species.
| Protein Domain | Human (amino acid position) | Mouse (amino acid position) | Zebrafish (amino acid position) | Domain Function |
| Laminin N-terminal | 43-298 | 43-298 | 43-298 | Involved in laminin network assembly. |
| Laminin EGF-like | Multiple repeats | Multiple repeats | Multiple repeats | Mediate protein-protein interactions. |
| Laminin G domains (LG1-LG5) | C-terminal region | C-terminal region | C-terminal region | Bind to cell surface receptors like integrins. |
Caption : Conservation of key protein domains in the LAMA3 protein across human, mouse, and zebrafish.
The remarkable conservation of the Laminin N-terminal and Laminin G domains highlights their critical roles in the protein's function. The Laminin G domains, in particular, are essential for mediating the cell-adhesion properties of laminin-332 through their interaction with integrins.
LAMA3 Signaling Pathway
The LAMA3 subunit of laminin-332 is a key player in outside-in signaling, primarily through its interaction with integrin receptors on the cell surface. This interaction triggers a cascade of intracellular events that regulate cell adhesion, migration, proliferation, and survival.
Caption : LAMA3-Integrin signaling pathway.
This diagram illustrates the binding of laminin-332 to integrin receptors, which leads to the activation of downstream signaling cascades, including the FAK/PI3K/Akt and Ras/Raf/MEK/ERK pathways. These pathways are central to regulating key cellular behaviors.[4][5]
Gene Expression Profile
A comparative analysis of LAMA3 gene expression reveals both conserved and divergent patterns across species, reflecting its tissue-specific roles. The following table summarizes the relative expression levels in selected tissues.
| Tissue | Human (Normalized Expression) | Mouse (Normalized Expression) | Zebrafish (Normalized Expression) |
| Skin | High | High | High |
| Lung | Moderate | Moderate | Moderate |
| Kidney | Low | Low | Low |
Caption : Relative expression levels of LAMA3 in comparable tissues across human, mouse, and zebrafish, based on data from the Bgee database.[6][7]
The consistently high expression in the skin across all three species highlights its critical role in maintaining the integrity of the dermal-epidermal junction.
Experimental Protocols
To facilitate further research, this section provides detailed protocols for key experiments used to analyze LAMA3 gene and protein expression.
Quantitative Polymerase Chain Reaction (qPCR) for LAMA3 mRNA Quantification
This protocol outlines the steps for measuring the relative abundance of LAMA3 mRNA in a given sample.
1. RNA Extraction:
-
Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by running an aliquot on an agarose (B213101) gel.
2. cDNA Synthesis:
-
Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript III) and oligo(dT) or random hexamer primers.
3. qPCR Reaction Setup:
-
Prepare a master mix containing SYBR Green qPCR master mix, forward and reverse primers for LAMA3, and nuclease-free water.
-
Add the cDNA template to the master mix in a qPCR plate.
-
Include a no-template control (NTC) and a no-reverse-transcriptase control (-RT) for each primer set.
4. qPCR Cycling and Data Analysis:
-
Perform the qPCR reaction in a real-time PCR instrument with a standard cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Analyze the data using the ΔΔCt method, normalizing the expression of LAMA3 to a stably expressed housekeeping gene (e.g., GAPDH, ACTB).
Caption : Experimental workflow for qPCR.
Western Blotting for LAMA3 Protein Detection
This protocol describes the detection and semi-quantification of the LAMA3 protein.
1. Protein Extraction:
-
Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
2. SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for LAMA3 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Immunofluorescence for LAMA3 Protein Localization
This protocol allows for the visualization of the subcellular localization of the LAMA3 protein.
1. Cell/Tissue Preparation:
-
For cultured cells, grow them on glass coverslips. For tissues, prepare cryosections or paraffin-embedded sections.
2. Fixation and Permeabilization:
-
Fix the samples with 4% paraformaldehyde (PFA) for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes (for intracellular targets).
3. Immunostaining:
-
Block non-specific antibody binding with a blocking buffer (e.g., 1% BSA in PBST) for 30 minutes.
-
Incubate with the primary antibody against LAMA3 for 1-2 hours at room temperature or overnight at 4°C.
-
Wash three times with PBST.
-
Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Wash three times with PBST.
4. Mounting and Imaging:
-
Mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the samples using a fluorescence or confocal microscope.
This comprehensive guide provides a foundation for researchers to understand and further investigate the multifaceted role of the LAMA3 gene and its protein product across different species. The provided data and protocols are intended to facilitate experimental design and the interpretation of results in the context of both basic research and translational applications.
References
- 1. LAMA3 laminin subunit alpha 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. Lama3 laminin, alpha 3 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 3. ZFIN Gene: lama3 [zfin.org]
- 4. Comprehensive pan-cancer analysis of LAMA3: implications for prognosis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Adhesion and Migration, the Diverse Functions of the Laminin α3 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bgee.org [bgee.org]
- 7. bgee.org [bgee.org]
Unveiling a New Player: A Comparative Guide to the Validation of a Novel Laminin Alpha 3 Binding Protein
For Immediate Release
This guide provides a comprehensive comparison of a hypothetical novel laminin (B1169045) alpha 3 (LAMA3) binding protein, hereafter referred to as "Novel Binding Protein" (NBP), with established LAMA3 interactors. This document is intended for researchers, scientists, and drug development professionals interested in the functional validation of new protein-protein interactions within the extracellular matrix.
Laminin alpha 3 (LAMA3), a subunit of laminin-332, is a crucial component of the basement membrane, playing a significant role in cell adhesion, migration, and signaling.[1][2][3][4] Its interactions with various proteins are fundamental to maintaining tissue integrity and have been implicated in both normal physiological processes and pathological conditions, including cancer.[5][6] This guide outlines the experimental validation of NBP and compares its binding characteristics and functional implications to known LAMA3 binding partners.
Comparative Analysis of LAMA3 Binding Proteins
The following table summarizes the quantitative data for NBP in comparison to well-characterized LAMA3 binding proteins, integrin α3β1 and syndecan-2. The data for NBP is presented as a hypothetical example to illustrate the validation process.
| Parameter | Novel Binding Protein (NBP) | Integrin α3β1 | Syndecan-2 | Method of Determination |
| Binding Affinity (Kd) | 15 nM | 20-50 nM | 100-200 nM | Surface Plasmon Resonance |
| Cellular Localization | Co-localized with LAMA3 at the leading edge of migrating cells | Focal Adhesions | Cell surface, co-localized with heparin sulfate (B86663) proteoglycans | Immunofluorescence Microscopy |
| Effect on Cell Adhesion | 2.5-fold increase | 3-fold increase | 1.5-fold increase | Cell Adhesion Assay |
| Effect on Cell Migration | 4-fold increase in wound healing assay | 2-fold increase in Boyden chamber assay | Modest increase in cell scattering | Wound Healing/Boyden Chamber Assay |
| Signaling Pathway Activation | Activates PI3K/Akt pathway | Activates MAPK/ERK and JNK pathways[2] | Modulates cell adhesion via heparin binding[1] | Western Blot for phosphorylated kinases |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Co-Immunoprecipitation (Co-IP)
This technique is used to demonstrate the direct interaction between NBP and LAMA3 within a cellular context.
Protocol:
-
Cell Lysis: Culture cells expressing both LAMA3 and NBP to 80-90% confluency. Wash cells with ice-cold PBS and lyse with a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Centrifuge the cell lysate to pellet cellular debris. To reduce non-specific binding, incubate the supernatant with protein A/G beads for 1 hour at 4°C.
-
Immunoprecipitation: Centrifuge to pellet the beads and transfer the supernatant to a new tube. Add an antibody specific to NBP and incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add fresh protein A/G beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by adding SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against LAMA3 to detect its presence in the immunoprecipitated complex.
Surface Plasmon Resonance (SPR)
SPR is employed to quantitatively measure the binding affinity (Kd) between purified NBP and LAMA3.
Protocol:
-
Immobilization: Covalently immobilize purified recombinant LAMA3 onto a sensor chip surface.
-
Binding: Inject a series of concentrations of purified NBP over the sensor surface.
-
Detection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of NBP binding to the immobilized LAMA3.
-
Data Analysis: Analyze the sensorgrams to determine the association (kon) and dissociation (koff) rate constants. The equilibrium dissociation constant (Kd) is calculated as koff/kon.
Immunofluorescence Microscopy
This method is used to visualize the subcellular localization of NBP and LAMA3 and to determine if they co-localize.
Protocol:
-
Cell Culture and Fixation: Grow cells on glass coverslips, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100.
-
Blocking: Block non-specific antibody binding sites with a blocking buffer (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with primary antibodies specific for NBP and LAMA3, each raised in a different species.
-
Secondary Antibody Incubation: Wash the cells and incubate with fluorescently-labeled secondary antibodies that recognize the respective primary antibodies (e.g., Alexa Fluor 488 and Alexa Fluor 594).
-
Mounting and Imaging: Mount the coverslips onto microscope slides and visualize using a confocal microscope. Co-localization is observed as an overlap of the fluorescent signals.
Visualizing Molecular Interactions and Workflows
The following diagrams illustrate the signaling pathways involving LAMA3 and the experimental workflows used in the validation of NBP.
Caption: LAMA3 signaling through integrin and a novel binding protein.
Caption: Co-Immunoprecipitation experimental workflow.
Caption: Surface Plasmon Resonance experimental workflow.
References
- 1. Laminin, alpha 3 - Wikipedia [en.wikipedia.org]
- 2. Adhesion and Migration, the Diverse Functions of the Laminin α3 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Adhesion and Migration, the Diverse Functions of the Laminin α3 Subunit | Plastic Surgery Key [plasticsurgerykey.com]
- 4. Gene - LAMA3 [maayanlab.cloud]
- 5. Comprehensive pan-cancer analysis of LAMA3: implications for prognosis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
A Comparative Guide to Laminin Alpha 3 and Fibronectin in Modulating Cell Behavior
For researchers in cell biology, tissue engineering, and drug development, the choice of extracellular matrix (ECM) protein is a critical variable that can profoundly influence experimental outcomes. Both Laminin (B1169045) alpha 3 (a key component of Laminin-332) and Fibronectin are fundamental ECM glycoproteins that mediate cell adhesion, signaling, and behavior. However, they often elicit distinct and sometimes opposing cellular responses. This guide provides an objective comparison of their effects, supported by experimental data, to aid in substrate selection and experimental design.
Structural and Functional Overview
Laminin alpha 3 is a subunit of the heterotrimeric protein Laminin-332 (formerly Laminin-5), which also contains β3 and γ2 chains.[1] It is a primary component of the basement membrane, a specialized ECM layer that anchors epithelial cells to the underlying stroma.[2][3] Fibronectin is a dimeric glycoprotein (B1211001) found more broadly in the ECM and as a soluble protein in blood plasma.[4][5] It plays crucial roles in tissue repair, embryogenesis, and cell migration.[6][7] While both proteins interact with cells primarily through integrin receptors, the specific integrins they bind and the downstream signals they activate differ significantly, leading to divergent effects on cell behavior.[4][8]
Comparative Analysis of Cellular Effects
The differential effects of this compound and Fibronectin are most pronounced in cell adhesion, migration, proliferation, and differentiation.
Cell Adhesion
Both proteins promote cell adhesion, but through distinct mechanisms and with different outcomes. This compound, via Laminin-332, interacts with integrins α3β1 and α6β4 to form stable anchoring junctions.[2][9] The interaction with α6β4 is critical for the formation of hemidesmosomes, which provide a robust link to the keratin (B1170402) cytoskeleton in epithelial cells.[9] In contrast, Fibronectin-mediated adhesion occurs primarily through α5β1 and αv-class integrins, leading to the formation of focal adhesions that link the ECM to the actin cytoskeleton.[10][11][12] These adhesions are often smaller and more dynamic than those formed on laminin.[13]
| Feature | This compound (via Laminin-332) | Fibronectin |
| Primary Integrin Receptors | α3β1, α6β4[2][9][14] | α5β1, αvβ3[11][12] |
| Primary Adhesion Structure | Hemidesmosomes, Focal Adhesions[2][9] | Focal Adhesions[10] |
| Adhesion Characteristics | Promotes stable, strong adhesion[9] | Promotes more dynamic adhesions[13] |
| Cell Type Specificity | Critical for epithelial cell anchorage[15] | Broad, including fibroblasts, sarcoma cells[15] |
Cell Migration
The two proteins often induce different migratory phenotypes. Fibronectin is widely reported to stimulate cell migration and is a key player in processes like wound healing and cancer metastasis.[6][16][17] It tends to promote a faster, single-cell migration pattern in some cancer cells by inducing smaller, more dynamic adhesions and activating Rac1.[13] this compound's role is more complex; while it can promote migration, particularly in wound healing and cancer invasion, its capacity for strong adhesion can also retard movement.[2][9] The unprocessed form of Laminin-332 is often associated with the leading edge of migrating keratinocytes.[2]
| Feature | This compound (via Laminin-332) | Fibronectin |
| Effect on Migration | Can promote or retard migration depending on context and processing state[2][9] | Generally stimulates migration[7][16][17] |
| Migratory Phenotype | Associated with collective migration in some contexts | Can induce a switch to single-cell migration[13] |
| Role in Cancer | Upregulation often correlates with increased metastatic potential[9] | Promotes migration and invasion in multiple cancer types[7][17][18] |
Cell Proliferation
This compound and Fibronectin can both influence cell proliferation, often in a cell-type-dependent manner. The interaction of Laminin-332 with integrin α3β1 can regulate epithelial cell growth through a MAP kinase-dependent pathway.[19] In pancreatic cancer cells, the α3 subunit has a strong effect on promoting proliferation.[1][20] Fibronectin also stimulates the proliferation of various cell types, including renal cell carcinoma cells and mesenchymal progenitor cells.[16][17] In a direct comparison for isolating chondroprogenitors, cells isolated using laminin showed a higher proliferative potential than those isolated with fibronectin.[21]
| Feature | This compound (via Laminin-332) | Fibronectin |
| Effect on Proliferation | Promotes proliferation in epithelial and some cancer cells[19][20] | Stimulates proliferation in various cell types[16][17] |
| Observed in hASCs | Increased proliferation compared to standard tissue culture plates[22] | Increased proliferation compared to standard tissue culture plates[22] |
| Observed in Chondroprogenitors | Higher proliferative potential in isolated cells[21] | Lower proliferative potential compared to laminin[21] |
Cell Differentiation
The choice between these ECM proteins can be a deciding factor in cellular differentiation pathways. In skeletal myoblasts, laminin promotes the development of differentiated, myosin-positive cells, whereas fibronectin can lead to a loss of the myogenic phenotype and the proliferation of undifferentiated precursors.[23] For human subchondral progenitor cells, fibronectin was found to stimulate migration and proliferation but did not induce chondrogenic differentiation.[16]
| Feature | This compound (via Laminin-332) | Fibronectin |
| Myoblast Differentiation | Promotes differentiation into postmitotic myoblasts[23] | Inhibits myogenic phenotype, promotes proliferation of undifferentiated cells[23] |
| Chondrogenic Differentiation | Positively modulates chondrocyte proliferation and survival[21] | Does not induce chondrogenic differentiation in subchondral progenitors[16] |
Signaling Pathways
The distinct cellular responses to this compound and Fibronectin are rooted in the different signaling cascades they activate upon integrin binding.
This compound-Mediated Signaling
This compound, as part of Laminin-332, signals primarily through integrins α3β1 and α6β4. Ligation of α6β4 can recruit Shc, which in turn activates the Ras-Erk (MAPK) and Rac-Jnk pathways to influence proliferation and migration.[9] The α3β1 integrin also activates the MAPK pathway to regulate cell growth and can engage Rho-GTPases during matrix assembly.[19][24]
Fibronectin-Mediated Signaling
Fibronectin binding to integrins like α5β1 leads to the recruitment of focal adhesion proteins and the activation of key signaling nodes like Focal Adhesion Kinase (FAK) and Src. This cascade strongly influences the activity of small Rho-GTPases. Activation of Rac1 promotes lamellipodia formation and migratory protrusions, while RhoA activation is typically linked to stress fiber formation and contractility.[13] The balance between these pathways dictates the migratory output.[13]
Experimental Protocols
Protocol: Cell Adhesion Assay
This protocol outlines a standard method for quantifying cell adhesion to a coated substrate.[25][26][27]
Detailed Steps:
-
Plate Coating: Prepare working solutions of human Laminin or Fibronectin (e.g., 5 µg/mL in PBS).[25] Add 200 µL to each well of a 48-well plate and incubate for 2 hours at room temperature.[25] Use BSA-coated wells as a negative control.[26]
-
Blocking: Aspirate the coating solution and wash once with PBS. Add 200 µL of 1% BSA in PBS to each well and incubate for at least 30 minutes at 37°C to block non-specific cell binding.
-
Cell Seeding: Harvest cells and resuspend in serum-free medium to a concentration of 0.1-1.0 x 10^6 cells/mL.[26] Aspirate the blocking solution from the wells and add 150 µL of the cell suspension.
-
Adhesion Incubation: Incubate the plate for 30-90 minutes in a cell culture incubator to allow for adhesion.[26]
-
Washing: Carefully aspirate the medium and gently wash each well 4-5 times with 250 µL of PBS to remove unbound cells.[26]
-
Quantification (Crystal Violet Method):
-
Fix the remaining adherent cells with 100% methanol (B129727) for 10 minutes.[25]
-
Stain with 0.5% crystal violet solution for 10 minutes.[25]
-
Wash extensively with water and allow to air dry.
-
Add an extraction solution (e.g., 10% acetic acid or 1% SDS) to each well and shake for 5 minutes to solubilize the dye.[27]
-
Transfer the solution to a 96-well plate and read the absorbance at ~590-595 nm.[25][27]
-
Conclusion
This compound and Fibronectin guide cell behavior through distinct molecular interactions and signaling pathways. This compound is integral to forming stable epithelial cell-basement membrane connections and tends to support differentiated phenotypes. Fibronectin, conversely, often promotes more dynamic adhesions conducive to cell migration and proliferation, playing a key role in tissue remodeling and wound repair. For researchers, the choice between these substrates is not arbitrary; it is a critical experimental parameter. Understanding their differential impacts is essential for designing robust cell-based assays, developing effective tissue engineering scaffolds, and elucidating the complex cellular dynamics in both health and disease.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Adhesion and Migration, the Diverse Functions of the Laminin α3 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. differencebetween.com [differencebetween.com]
- 5. pediaa.com [pediaa.com]
- 6. Fibronectin in cell adhesion and migration via N-glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. The laminin family - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Adhesion and Migration, the Diverse Functions of the Laminin α3 Subunit | Plastic Surgery Key [plasticsurgerykey.com]
- 10. Activation of Distinct α5β1-mediated Signaling Pathways by Fibronectin's Cell Adhesion and Matrix Assembly Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell adhesion and signaling on the fibronectin 1st type III repeat; requisite roles for cell surface proteoglycans and integrins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The fibronectin synergy site re-enforces cell adhesion and mediates a crosstalk between integrin classes | eLife [elifesciences.org]
- 13. Fibronectin Modulates Cell Adhesion and Signaling to Promote Single Cell Migration of Highly Invasive Oral Squamous Cell Carcinoma | PLOS One [journals.plos.org]
- 14. The laminin binding α3 and α6 integrins cooperate to promote epithelial cell adhesion and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Respective roles of laminin and fibronectin in adhesion of human carcinoma and sarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Fibronectin stimulates migration and proliferation, but not chondrogenic differentiation of human subchondral progenitor cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. The extracellular matrix proteins type I collagen, type III collagen, fibronectin, and laminin 421 stimulate migration of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A cell signal pathway involving laminin-5, alpha3beta1 integrin, and mitogen-activated protein kinase can regulate epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Laminin‑332 mediates proliferation, apoptosis, invasion, migration and epithelial‑to‑mesenchymal transition in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Comparison of the efficiency of laminin versus fibronectin as a differential adhesion assay for isolation of human articular cartilage derived chondroprogenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Comparison of several attachment methods for human iPS, embryonic and adipose-derived stem cells for tissue engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Antagonistic effects of laminin and fibronectin on the expression of the myogenic phenotype. | Semantic Scholar [semanticscholar.org]
- 24. Laminin-332-Integrin Interaction: A Target For Cancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. cellbiolabs.com [cellbiolabs.com]
- 27. cellbiologics.com [cellbiologics.com]
Confirming the Role of Laminin Alpha 3 in the Integrin-Mediated MAPK/ERK Signaling Pathway: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the role of laminin (B1169045) subunit alpha 3 (LAMA3) in cell signaling, with a primary focus on its function within the integrin-mediated Mitogen-Activated Protein Kinase (MAPK) pathway. Experimental data is presented to support the analysis, alongside detailed methodologies for key experiments.
Laminins are essential glycoproteins of the basement membrane, a specialized extracellular matrix (ECM).[1][2] The laminin-332 isoform (composed of α3, β3, and γ2 chains) is a key player in cell adhesion, migration, and signaling.[3] The alpha 3 subunit, in particular, is crucial for mediating these cellular responses, primarily through its interaction with cell surface receptors like integrins.[1][3]
Laminin Alpha 3 in the Integrin/MAPK Signaling Cascade
Laminin α3, as part of the laminin-332 complex, interacts with integrin receptors, notably α3β1 and α6β4, to initiate intracellular signaling cascades that regulate cell behavior.[1][4] One of the most significant of these is the Ras-Raf-MEK-ERK (MAPK) pathway, which is fundamental to cell proliferation.[1][2][5]
The binding of the laminin α3 globular (LG) domain to its integrin receptors triggers a series of downstream events. Ligation of α6β4 integrin, for instance, leads to the phosphorylation of the β4 subunit's cytoplasmic domain. This recruits the adaptor protein Shc, which in turn becomes phosphorylated and engages the Grb2-SOS complex, leading to the activation of Ras and the subsequent phosphorylation cascade of the MAPK pathway (p42/p44 MAPK, also known as Erk1/2).[1][2] Similarly, the interaction with α3β1 integrin also activates this pathway to control cell growth and proliferation.[1][5]
Conversely, the loss of laminin α3 has been shown in some contexts, such as cutaneous squamous cell carcinoma (cSCC), to increase cell invasiveness through the activation of the Rho-associated protein kinase (ROCK) signaling pathway, highlighting its complex and context-dependent role.[6][7][8]
Caption: Laminin α3-Integrin Mediated MAPK/ERK Signaling Pathway.
Comparative Data Analysis
Experimental evidence confirms that interfering with the function of laminin α3 or its integrin receptors significantly impacts MAPK activity and cell proliferation.
Table 1: Effect of Laminin α3 and Integrin α3 Functional Inhibition on Cell Proliferation and MAPK Activity
| Condition | Target Molecule | Effect on Proliferation | Effect on p42/p44 MAPK Activity | Reference |
| Treatment with anti-Laminin α3 antibody (globular domain) | Laminin α3 | Inhibition | Decrease | [1][5] |
| Treatment with anti-Integrin α3 antibody | Integrin α3β1 | Significant Inhibition | Decrease | [1][5] |
| Anti-Laminin α3 Ab + β1 activating antibody | Integrin β1 | Proliferation restored | N/A | [1][5] |
| Knockdown of Laminin α3 in cSCC cells | Laminin α3 | No significant change | N/A (Increased invasion via ROCK) | [6][7][8] |
Note: The effect of laminin α3 can be context-dependent. While it often promotes proliferation via MAPK, its loss in certain cancers can promote invasion through other pathways like ROCK signaling.[6]
Table 2: Comparison of Laminin α3-Containing Isoforms and Alternative Pathways
| Laminin Isoform / Pathway | Primary Receptor(s) | Key Signaling Mediator(s) | Primary Cellular Outcome(s) | Reference |
| Laminin-332 (α3β3γ2) | Integrin α3β1/α6β4 | MAPK (ERK1/2) | Adhesion, Proliferation | [1][5] |
| Laminin-511 (α5β1γ1) | Integrin α3β1/α6β1 | PI3K, TRAF6-dependent Akt | Adhesion, Migration, Proliferation | [9][10] |
| Laminin-332 (α3β3γ2) in cSCC | Integrin α3β1 | ROCK | Invasion, Macrophage Recruitment | [6][7] |
| Laminin-332 (α3β3γ2) | EGFR (via γ2 chain) | PI3K, PKC, MAPK | Cell Motility | [1][4] |
Experimental Methodologies
The following protocols are standard methods used to investigate the role of laminin α3 in cell signaling.
Western Blotting for MAPK (ERK) Phosphorylation
This technique is used to quantify the activation of the MAPK pathway by detecting the phosphorylated form of ERK.
-
Cell Treatment: Culture epithelial cells (e.g., keratinocytes) on plates coated with laminin-332 or a control substrate (e.g., collagen). For inhibition studies, treat cells with function-blocking antibodies against the laminin α3 globular domain or integrin α3.
-
Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on a 10% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-ERK1/2 (p-ERK). Subsequently, probe a separate blot or strip and re-probe the same blot with an antibody for total ERK1/2 as a loading control.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the p-ERK signal to the total ERK signal.
Caption: Experimental Workflow for Western Blot Analysis.
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell metabolic activity, which serves as an indicator of cell viability and proliferation.
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing the experimental conditions (e.g., anti-laminin α3 antibodies, integrin inhibitors).
-
Incubation: Culture the cells for 24-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.
Gene Knockdown using shRNA
To study the loss-of-function effects of laminin α3, its expression can be silenced using short hairpin RNA (shRNA).
-
Vector Construction: Design and clone shRNA sequences targeting the LAMA3 gene into a lentiviral vector. Include a non-targeting shRNA as a control (shC).
-
Lentivirus Production: Co-transfect the shRNA vector with packaging plasmids into HEK293T cells to produce lentiviral particles.
-
Transduction: Transduce the target cancer cell line (e.g., SCC-IC1) with the collected lentivirus.
-
Selection: Select for successfully transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Validation: Confirm the knockdown of LAMA3 expression via qRT-PCR and Western Blotting. These knockdown cells can then be used in functional assays (proliferation, invasion, etc.).
Caption: Logic Diagram for Comparing Control vs. LAMA3 Knockdown.
References
- 1. Adhesion and Migration, the Diverse Functions of the Laminin α3 Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adhesion and Migration, the Diverse Functions of the Laminin α3 Subunit | Plastic Surgery Key [plasticsurgerykey.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. novapublishers.com [novapublishers.com]
- 5. A cell signal pathway involving laminin-5, alpha3beta1 integrin, and mitogen-activated protein kinase can regulate epithelial cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Loss of the laminin subunit alpha-3 induces cell invasion and macrophage infiltration in cutaneous squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. The laminin binding α3 and α6 integrins cooperate to promote epithelial cell adhesion and growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The laminin binding α3 and α6 integrins cooperate to promote epithelial cell adhesion and growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Cellular Proteomes: The Impact of Laminin Alpha 3
A comprehensive guide for researchers, scientists, and drug development professionals on the cellular consequences of laminin (B1169045) alpha 3 absence, drawing from transcriptomic data and functional studies to infer proteomic changes and signaling pathway alterations.
Inferred Proteomic Alterations in the Absence of Laminin Alpha 3
Based on transcriptomic analysis of cutaneous squamous cell carcinoma (cSCC) cell lines with this compound knockdown, significant changes in gene expression are observed, which are inferred to translate to the proteomic level.[1][2][3][4] These changes primarily revolve around cell adhesion, cytoskeletal organization, and inflammatory signaling.
Table 1: Summary of Inferred Protein Expression Changes Following this compound Knockdown
| Protein Category | Inferred Change in Expression | Key Proteins (Gene Name) | Implicated Cellular Process |
| Cell Adhesion & Motility | |||
| Increased | Phosphorylated Myosin Light Chain (pMLC) | Increased cell contractility and invasion | |
| Inflammatory Response | |||
| Increased | C-C Motif Chemokine Ligand 2 (CCL2) | Monocyte recruitment | |
| Increased | Interleukin 6 (IL6) | Pro-inflammatory signaling | |
| Increased | C-X-C Motif Chemokine Ligand 8 (CXCL8) | Neutrophil recruitment |
Note: This table is based on transcriptomic (RNA-Seq) data and Western blot analyses from studies on this compound knockdown cells. The changes at the protein level are inferred from these findings.
Experimental Protocols
The following protocols are based on methodologies used in studies investigating the effects of this compound knockdown in cSCC cell lines.[1][2][3][4]
This compound Knockdown using shRNA
This protocol describes the generation of stable cell lines with reduced this compound expression.
-
Cell Culture: Human cSCC cell lines are cultured in a 3:1 mixture of Dulbecco's modified Eagle's medium (DMEM) and Ham's F12 medium supplemented with 10% fetal calf serum, 1% penicillin-streptomycin, 0.4 µg/mL hydrocortisone, 5 µg/mL insulin, 5 µg/mL transferrin, and 1.3 ng/mL triiodothyronine.
-
shRNA Transduction: Lentiviral particles containing short hairpin RNA (shRNA) targeting the LAMA3 gene are used to transduce the cSCC cells. A non-targeting shRNA is used as a control.
-
Selection of Stable Knockdown Cells: Transduced cells are selected using an appropriate antibiotic (e.g., puromycin) to generate stable cell lines with constitutive knockdown of this compound.
-
Verification of Knockdown: The efficiency of this compound knockdown is confirmed by quantitative real-time PCR (qRT-PCR) and Western blotting.
In Vitro Invasion Assay
This assay is used to assess the invasive potential of cells with and without this compound.
-
Preparation of Invasion Chambers: Transwell inserts with an 8 µm pore size are coated with Matrigel.
-
Cell Seeding: Cells with and without this compound knockdown are seeded into the upper chamber of the Transwell inserts in a serum-free medium. The lower chamber is filled with a medium containing a chemoattractant (e.g., fetal bovine serum).
-
Incubation: The invasion chambers are incubated for 48 hours to allow for cell invasion through the Matrigel and the porous membrane.
-
Quantification: Non-invading cells on the upper surface of the membrane are removed. Invading cells on the lower surface are fixed, stained (e.g., with crystal violet), and counted under a microscope.
Mandatory Visualizations
Experimental Workflow for this compound Knockdown and Analysis
Signaling Pathway: this compound Loss and ROCK Pathway Activation
The loss of this compound has been shown to increase cell invasion through the activation of the Rho-associated protein kinase (ROCK) signaling pathway.[1][2][3][4] This leads to increased phosphorylation of myosin light chain (MLC), resulting in enhanced cell contractility and a more invasive phenotype.
References
Validating the Clinical Relevance of Laminin Alpha 3 Expression Levels: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Laminin (B1169045) alpha 3 (LAMA3) as a clinical biomarker against other established markers in key cancers. It includes supporting experimental data, detailed methodologies for crucial validation experiments, and visual representations of associated signaling pathways and workflows to aid in the objective assessment of LAMA3's clinical utility.
Data Presentation: LAMA3 Expression and Prognostic Significance
The expression of Laminin alpha 3 (LAMA3) has been shown to have prognostic significance in various cancers, although its role can differ depending on the tumor type. The following tables summarize the quantitative data on LAMA3 expression and its correlation with clinical outcomes in several key malignancies, alongside comparable data for established alternative biomarkers.
Pancreatic Ductal Adenocarcinoma (PDAC)
High expression of LAMA3 in pancreatic ductal adenocarcinoma is consistently associated with a poorer prognosis.
| Biomarker | Expression Level | Prognostic Significance (Overall Survival) | Hazard Ratio (HR) [95% CI] | Citation |
| LAMA3 | High | Poor | 2.016 [1.257–3.234] | [1] |
| CA19-9 | High | Poor | Not consistently an independent prognostic factor in all studies for overall survival. | [2] |
| CEA | High | Poor | 1.52 [1.03-2.23] | [2] |
| CEA | High | Poor | 1.43 [1.31–1.56] (Meta-analysis) | [3][4][5] |
Lung Adenocarcinoma
In lung adenocarcinoma, the prognostic role of LAMA3 expression is less clear and may be context-dependent. In contrast, genetic alterations in ALK and EGFR are well-established prognostic and predictive biomarkers.
| Biomarker | Alteration | Prognostic Significance (Overall/Recurrence-Free Survival) | Hazard Ratio (HR) [95% CI] | Citation |
| LAMA3 | Elevated | Poor (associated with enhanced metastatic capabilities) | Data on specific HR for overall survival is varied. | [6] |
| ALK Rearrangement | Present | Worse Recurrence-Free Survival (Stage I) | 3.431 [1.368–8.605] | [7] |
| ALK Rearrangement | Present | Favorable Overall Survival | 0.503 [0.259–0.974] | [8] |
| EGFR Mutation | Present | Worse Recurrence-Free Survival (in specific subtypes) | 1.485 [1.208-1.826] (Radiologic solid tumors) | [9] |
| EGFR Mutation | Present | Longer Disease-Free Survival | 1.42 [1.10–2.41] (for wild-type vs. mutant) | [10] |
Ovarian Cancer
In ovarian cancer, lower expression of LAMA3 has been associated with a poorer prognosis, suggesting a tumor-suppressive role in this context.
| Biomarker | Expression Level | Prognostic Significance (Overall/Recurrence-Free Survival) | Key Finding | Citation |
| LAMA3 | Low | Poor | Significantly lower recurrence-free and overall survival rates in the low-expression group. | [11][12] |
| LAMC3 (Laminin subunit gamma 3) | Low | Poor | Associated with poor disease-free and overall survival. | [13][14] |
Cutaneous Squamous Cell Carcinoma (cSCC)
The role of LAMA3 in cutaneous squamous cell carcinoma is still under investigation. Key prognostic indicators in cSCC currently include epigenetic and viral factors.
| Biomarker | Alteration | Prognostic Significance | Key Finding | Citation |
| LAMA3 | Altered Expression | Under Investigation | - | |
| FOXE1 Promoter Hypermethylation | Present | Associated with cSCC development | Higher frequency in cSCC (55%) compared to adjacent skin (12%). | [15] |
| Human Papillomavirus (HPV) Status | Presence of beta HPV | Predictor of cSCC development | Significantly predicts the development of squamous cell carcinomas. | [16] |
Experimental Protocols
Accurate and reproducible measurement of LAMA3 expression is critical for validating its clinical relevance. Below are detailed methodologies for key experimental techniques.
Immunohistochemistry (IHC) for LAMA3 in Formalin-Fixed Paraffin-Embedded (FFPE) Tissues
This protocol outlines the steps for detecting LAMA3 protein expression in FFPE tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 5 minutes).
-
Rehydrate through a graded series of ethanol (B145695) (100%, 95%, 70%, 50%; 3 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) using a citrate (B86180) buffer (pH 6.0) or Tris-EDTA buffer (pH 9.0).
-
Heat slides in a pressure cooker or water bath at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
-
Blocking:
-
Wash slides with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide for 10 minutes.
-
Rinse with wash buffer.
-
Block non-specific antibody binding with a blocking serum (e.g., 5% normal goat serum) for 30-60 minutes.
-
-
Primary Antibody Incubation:
-
Incubate slides with a primary antibody against LAMA3 (specific clone and dilution to be optimized based on the antibody datasheet) overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody and Detection:
-
Wash slides with wash buffer (3 x 5 minutes).
-
Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
-
Wash slides with wash buffer (3 x 5 minutes).
-
Incubate with a streptavidin-horseradish peroxidase (HRP) conjugate for 30 minutes.
-
Wash slides with wash buffer (3 x 5 minutes).
-
-
Chromogen and Counterstaining:
-
Apply a chromogen solution (e.g., DAB) and incubate until the desired stain intensity develops.
-
Rinse with distilled water.
-
Counterstain with hematoxylin.
-
Rinse with distilled water.
-
-
Dehydration and Mounting:
-
Dehydrate slides through a graded series of ethanol and xylene.
-
Mount with a permanent mounting medium.
-
Western Blotting for LAMA3 Protein Detection
This protocol describes the detection of LAMA3 protein in cell or tissue lysates.
-
Sample Preparation:
-
Lyse cells or tissues in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Determine protein concentration using a protein assay (e.g., BCA assay).
-
Denature protein samples by boiling in Laemmli sample buffer.
-
-
SDS-PAGE:
-
Load equal amounts of protein per lane onto a polyacrylamide gel.
-
Run the gel until adequate separation of proteins is achieved.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody against LAMA3 (specific clone and dilution to be optimized) overnight at 4°C with gentle agitation.
-
-
Secondary Antibody Incubation:
-
Wash the membrane with TBST (3 x 5 minutes).
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane with TBST (3 x 5 minutes).
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Detect the signal using an appropriate imaging system.
-
Quantitative Real-Time PCR (qRT-PCR) for LAMA3 Gene Expression
This protocol details the measurement of LAMA3 mRNA levels.
-
RNA Extraction:
-
Extract total RNA from cells or tissues using a suitable RNA isolation kit.
-
Assess RNA quality and quantity.
-
-
Reverse Transcription:
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
-
qRT-PCR:
-
Prepare a reaction mixture containing cDNA, LAMA3-specific primers, and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Run the qPCR reaction in a real-time PCR instrument.
-
Include a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values.
-
Calculate the relative expression of LAMA3 using the ΔΔCt method.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways involving LAMA3 and a typical experimental workflow for its validation.
References
- 1. Correlation of laminin subunit alpha 3 expression in pancreatic ductal adenocarcinoma with tumor liver metastasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serum CA 19-9 and CEA Levels as a Prognostic Factor in Pancreatic Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diagnostic and prognostic value of carcinoembryonic antigen in pancreatic cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Diagnostic and prognostic value of carcinoembryonic antigen in pancreatic cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Comprehensive pan-cancer analysis of LAMA3: implications for prognosis and immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Resected stage I anaplastic lymphoma kinase‐positive lung adenocarcinoma has a negative impact on recurrence‐free survival - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinicopathological and prognostic implications of ALK rearrangement in patients with completely surgically resected lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Prognostic value of epidermal growth factor receptor gene mutation in resected lung adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EGFR mutations as a prognostic and predictive marker in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Correlation of LAMA3 with onset and prognosis of ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Correlation of LAMA3 with onset and prognosis of ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. [Relationships between decreased LAMC3 and poor prognosis in ovarian cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. FOXE1 is a target for aberrant methylation in cutaneous squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cutaneous HPV May Be a Predictor of Cutaneous Squamous Cell Carcinoma Risk - The ASCO Post [ascopost.com]
Unraveling the Impact of LAMA3 Gene Modulation: A Comparative Analysis of Knockout and Knockdown Phenotypes
A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct cellular and organismal consequences of complete LAMA3 gene ablation versus its partial silencing. This guide provides a comparative overview of the resulting phenotypes, supported by quantitative data, detailed experimental methodologies, and illustrative signaling pathway diagrams.
The LAMA3 gene, encoding the alpha-3 subunit of the laminin-332 protein, is a critical component of the basement membrane, playing a pivotal role in cell adhesion, migration, and tissue integrity. Perturbations in LAMA3 expression, either through complete knockout or partial knockdown, lead to a spectrum of phenotypes, ranging from severe developmental defects to altered cancer cell behavior. This guide offers a side-by-side comparison of these two gene modulation techniques and their profound impact on biological systems.
Phenotypic Comparison: LAMA3 Knockout vs. Knockdown
The complete absence of LAMA3, as observed in knockout models, results in a dramatically more severe phenotype compared to the partial reduction of its expression achieved through knockdown techniques. While knockout studies, primarily in mice, reveal systemic and often lethal consequences, knockdown experiments, typically conducted in vitro, uncover roles for LAMA3 in the nuanced regulation of cellular processes like proliferation and invasion, particularly in the context of cancer.
Quantitative Data Summary
| Feature | LAMA3 Knockout (in vivo - Mouse) | LAMA3 Knockdown (in vitro - Cancer Cell Lines) |
| Viability | Neonatal lethality[1][2] | Generally viable, with reduced proliferation rates |
| Skin Phenotype | Severe blistering of skin and mucous membranes, resembling Junctional Epidermolysis Bullosa (JEB)[1][2] | Not applicable (in vitro) |
| Hemidesmosomes | Abnormal structure and function, leading to dermal-epidermal separation[1][2] | Not typically assessed in knockdown studies |
| Cell Proliferation | Impaired epidermal proliferation[3] | Suppressed: up to 57% reduction in esophageal squamous carcinoma cells[4] |
| Cell Migration | Not directly quantifiable due to severe phenotype | Suppressed: up to 49% reduction in esophageal squamous carcinoma cells[4]; ~40% reduction in HeLa cells[5] |
| Cell Invasion | Not applicable | Suppressed: up to 47% reduction in esophageal squamous carcinoma cells[4][6]; ~60-70% reduction in HeLa cells[5] |
| Other Phenotypes | Abnormalities in ameloblast differentiation (tooth development) and cardiac development | Altered expression of cell cycle and matrix metalloproteinase-related genes[7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the comparison of LAMA3 knockout and knockdown phenotypes.
Generation of LAMA3 Knockout Mice via Targeted Disruption
This protocol outlines the generation of LAMA3 knockout mice, a model that has been instrumental in understanding the in vivo function of this gene.
-
Construct Design: A targeting vector is designed to replace a critical exon of the LAMA3 gene with a neomycin resistance cassette. This disruption leads to a frameshift mutation and a premature stop codon, resulting in a non-functional protein.
-
Electroporation into Embryonic Stem (ES) Cells: The targeting vector is introduced into ES cells via electroporation.
-
Selection of Recombinant ES Cells: ES cells that have successfully integrated the targeting vector are selected using neomycin resistance.
-
Southern Blot Analysis: Homologous recombination is confirmed in the selected ES cell clones using Southern blot analysis.
-
Blastocyst Injection: Confirmed recombinant ES cells are injected into blastocysts.
-
Generation of Chimeric Mice: The injected blastocysts are transferred to pseudopregnant female mice to generate chimeric offspring.
-
Breeding and Genotyping: Chimeric mice are bred to establish germline transmission of the mutated allele. Heterozygous offspring are then intercrossed to produce homozygous LAMA3 knockout mice. Genotyping is performed by PCR analysis of tail DNA.
LAMA3 Knockdown using siRNA in Cell Culture
This protocol describes the transient silencing of LAMA3 expression in cultured cells using small interfering RNA (siRNA), a common technique for in vitro loss-of-function studies.
-
Cell Seeding: Cells are seeded in appropriate culture plates to achieve 60-80% confluency on the day of transfection.
-
siRNA Preparation: LAMA3-specific siRNA and a non-targeting control siRNA are diluted in serum-free medium.
-
Transfection Reagent Preparation: A lipid-based transfection reagent (e.g., Lipofectamine) is diluted in serum-free medium.
-
Complex Formation: The diluted siRNA and transfection reagent are mixed and incubated at room temperature to allow the formation of siRNA-lipid complexes.
-
Transfection: The siRNA-lipid complexes are added to the cells in fresh serum-free medium.
-
Incubation: Cells are incubated with the transfection complexes for a specified period (e.g., 4-6 hours).
-
Post-transfection: The transfection medium is replaced with complete growth medium, and cells are incubated for 24-72 hours before downstream analysis.
-
Validation of Knockdown: The efficiency of LAMA3 knockdown is confirmed at both the mRNA (qRT-PCR) and protein (Western blot) levels.
Analysis of Skin Blistering Phenotype in Mice
Histological analysis is essential to characterize the skin blistering phenotype observed in LAMA3 knockout mice.
-
Tissue Collection: Skin samples are harvested from neonatal knockout and wild-type littermates.
-
Fixation: The skin samples are fixed in 10% neutral buffered formalin overnight at 4°C.[8]
-
Processing and Embedding: The fixed tissues are dehydrated through a series of graded ethanol (B145695) solutions, cleared in xylene, and embedded in paraffin (B1166041).[8]
-
Sectioning: 5 µm-thick sections are cut from the paraffin blocks using a microtome.[9]
-
Staining: The sections are stained with Hematoxylin and Eosin (H&E) to visualize the general tissue morphology and identify the plane of blistering.
-
Microscopy: The stained sections are examined under a light microscope to assess the integrity of the dermal-epidermal junction.
In Vitro Cell Invasion Assay (Transwell Assay)
The transwell assay is a standard method to quantify the invasive potential of cancer cells following LAMA3 knockdown.
-
Chamber Preparation: The upper chambers of transwell inserts (with an 8 µm pore size membrane) are coated with a basement membrane extract (e.g., Matrigel) to mimic the extracellular matrix.
-
Cell Seeding: LAMA3 knockdown and control cells are serum-starved and then seeded into the upper chambers in serum-free medium.
-
Chemoattractant: The lower chambers are filled with complete medium containing a chemoattractant, such as fetal bovine serum.
-
Incubation: The plate is incubated for 24-48 hours to allow for cell invasion through the Matrigel and the porous membrane.
-
Cell Removal: Non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Staining: Invading cells on the lower surface of the membrane are fixed and stained with crystal violet.
-
Quantification: The number of stained, invaded cells is counted in multiple fields of view under a microscope. The results are expressed as the percentage of invasion relative to the control cells.
Signaling Pathways and Molecular Interactions
LAMA3, as a crucial component of laminin-332, mediates its functions primarily through interactions with cell surface receptors, particularly integrins. These interactions trigger downstream signaling cascades that regulate cell behavior.
References
- 1. Targeted Disruption of the LAMA3 Gene in Mice Reveals Abnormalities in Survival and Late Stage Differentiation of Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted disruption of the LAMA3 gene in mice reveals abnormalities in survival and late stage differentiation of epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditional Ablation of β1 Integrin in Skin: Severe Defects in Epidermal Proliferation, Basement Membrane Formation, and Hair Follicle Invagination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Knockdown of BC200 RNA expression reduces cell migration and invasion by destabilizing mRNA for calcium-binding protein S100A11 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Knockdown of human antigen R reduces the growth and invasion of breast cancer cells in vitro and affects expression of cyclin D1 and MMP-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medschool.cuanschutz.edu [medschool.cuanschutz.edu]
- 9. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Proper Disposal of Laminin Alpha 3
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory materials is paramount. This guide provides essential safety and logistical information for the proper disposal of laminin (B1169045) alpha 3, a key protein in cell culture and tissue engineering. Adherence to these procedures is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.
Immediate Safety and Handling Considerations
While laminin alpha 3 itself is not generally classified as a hazardous substance, the materials it is combined with or used to treat may be.[1][2] Therefore, it is crucial to handle all this compound waste with the assumption that it may be contaminated with biological or chemical hazards. Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[1]
Summary of Disposal Recommendations
The proper disposal route for this compound is dictated by its formulation and use. The following table summarizes key disposal considerations from safety data sheets (SDS) for various laminin-related products.
| Product Type | Disposal Recommendation | Citation |
| This compound Overexpression Lysate | Transfer to a suitable container and arrange for collection by a specialized disposal company. | [3] |
| Human this compound/Laminin-5 Antibody | Collect and reclaim or dispose in sealed containers at a licensed waste disposal site. | [4] |
| Laminin (general) | Must be disposed of in accordance with national and local regulations. Not classified as hazardous. | |
| Human Laminin ELISA Kit | Collect and dispose of all waste in accordance with applicable laws. Treat all biological materials as potentially hazardous. | [5] |
| Associated Hazardous Chemicals (e.g., Glutaraldehyde, Osmium Tetroxide) | Handle in a fume hood and dispose of as hazardous waste. | [6] |
Step-by-Step Disposal Protocol
The following procedural steps provide a logical workflow for the safe disposal of this compound waste.
-
Assess the Waste Stream : Determine the nature of the this compound waste.
-
Is it pure, unused this compound?
-
Is it mixed with other non-hazardous reagents (e.g., saline solutions)?
-
Is it contaminated with biological materials (e.g., cells, tissues)?
-
Is it mixed with hazardous chemicals (e.g., fixatives, solvents)?
-
-
Segregate the Waste : Based on the assessment, segregate the waste into appropriate containers.
-
Non-hazardous solid waste : For pure, solid this compound that is not contaminated.
-
Non-hazardous liquid waste : For this compound in non-hazardous buffers.
-
Biohazardous waste : For this compound that has been in contact with biological materials. This waste should be placed in a clearly labeled biohazard bag or sharps container.
-
Hazardous chemical waste : For this compound mixed with hazardous chemicals. This should be collected in a designated, sealed, and clearly labeled hazardous waste container.[4]
-
-
Decontamination (if applicable) : If the this compound is contaminated with biological agents, it must be decontaminated prior to disposal. Autoclaving is a common and effective method for decontaminating biohazardous liquid waste.
-
Packaging and Labeling : Ensure all waste containers are securely sealed and clearly labeled with their contents. This is crucial for proper identification and handling by waste management personnel.
-
Final Disposal : Arrange for the collection and disposal of the waste through your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor.[3] Always adhere to local, state, and national regulations for waste disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. fishersci.co.uk [fishersci.co.uk]
- 3. resources.novusbio.com [resources.novusbio.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. Generating a Fractal Microstructure of Laminin-111 to Signal to Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safeguarding Your Research: A Guide to Handling Laminin Alpha 3
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount to both personal well-being and the integrity of experimental outcomes. This guide provides essential safety and logistical information for handling laminin (B1169045) alpha 3, a key protein in cellular research. While purified laminin alpha 3 is not classified as a hazardous substance, adherence to standard laboratory best practices is crucial to maintain a safe working environment and product purity.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound, based on general laboratory safety protocols.
| PPE Category | Item | Specifications & Use |
| Eye and Face Protection | Safety Glasses with Side Shields | Minimum requirement for working in a laboratory where chemical, biological, or mechanical hazards are present.[1][2] |
| Face Shield | Recommended in addition to safety glasses or goggles when a splash hazard is present, such as when handling larger volumes of liquids.[1][3][4] | |
| Hand Protection | Disposable Nitrile Gloves | Minimum requirement for providing limited protection against incidental exposure.[1][3] Gloves should be changed immediately after contact with any chemical and hands should be washed. For tasks with a higher risk of exposure, double gloving may be considered.[1][3] |
| Body Protection | Laboratory Coat | Protects clothing and skin from potential splashes and spills.[1][3][4][5] |
| Long Pants and Closed-Toe Shoes | Minimum attire for working in a laboratory setting to protect against spills and dropped objects.[1][2] | |
| Respiratory Protection | Not Generally Required | Under normal handling conditions in a well-ventilated area, respiratory protection is not necessary.[6] A risk assessment should be conducted for any procedures that may generate aerosols.[5] |
Operational Plan: From Receipt to Disposal
Proper handling of this compound ensures both user safety and the protein's stability and efficacy in experiments.
Receiving and Storage:
Upon receipt, immediately transfer the this compound to a freezer set at -70°C or -80°C for long-term storage.[7] To maintain the protein's integrity, avoid multiple freeze-thaw cycles.[7] If the entire amount will not be used at once, it is best practice to thaw the vial on ice, create single-use aliquots in sterile plastic tubes, and refreeze them at -70°C.[7] Do not store in a frost-free freezer, as the temperature fluctuations can degrade the protein.[7]
Preparation and Handling:
-
Thawing: When ready to use, thaw the this compound slowly on ice or at 4°C.[7]
-
Work Area: Conduct all handling procedures in a clean, designated area, such as a laminar flow hood or a clean bench, to prevent contamination of the protein and the surrounding environment.
-
Personal Protective Equipment: Before handling, ensure all recommended PPE is correctly worn.
-
Dilution and Use: Follow the specific experimental protocol for dilution. Use sterile pipette tips and tubes to maintain the sterility of the stock solution.
Spill Management:
In the event of a spill, prevent further leakage if it is safe to do so.[7] Absorb the spill with an appropriate absorbent material. Clean the area with soap and water.[7] Dispose of the contaminated materials as outlined in the disposal plan.
Disposal Plan
While this compound is not considered hazardous waste, it is important to follow institutional guidelines for laboratory waste disposal.
-
Liquid Waste: Any unused or waste solutions containing this compound can typically be disposed of down the drain with copious amounts of water, unless institutional policy dictates otherwise.
-
Solid Waste: All contaminated consumables, such as pipette tips, tubes, and gloves, should be placed in a designated laboratory waste container for autoclaving or incineration, in accordance with standard procedures for non-hazardous biological laboratory waste.
Experimental Workflow for Handling this compound
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
References
- 1. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 2. Chapter 19 – Personal Protective Equipment (PPE) [ehs.lbl.gov]
- 3. Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide | Lab Manager [labmanager.com]
- 4. Chapter 3 - Personal Protective Equipment [ehs.cornell.edu]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. fishersci.com [fishersci.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
